molecular formula C11H15ClN2O B2648831 4-Chloro-3-(4-methylpiperazin-1-yl)phenol CAS No. 177489-11-1

4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Cat. No.: B2648831
CAS No.: 177489-11-1
M. Wt: 226.7
InChI Key: RDWCODLWDARAGP-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-methylpiperazin-1-yl)phenol is an organic compound with the molecular formula C11H15ClN2O and a molecular weight of 226.70 g/mol . Its structure features a phenolic ring substituted with both a chlorine atom and a 4-methylpiperazine group, making it a valuable intermediate in medicinal chemistry research. Chlorinated compounds are of significant interest in pharmaceutical development, with more than 250 FDA-approved drugs containing chlorine . The introduction of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and its binding affinity to biological targets . The 4-methylpiperazine moiety is a common pharmacophore known to contribute to molecular solubility and interaction with various enzymatic systems. As such, this compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. Researchers can utilize this chemical in the exploration of new therapeutic agents, structure-activity relationship (SAR) studies, and as a precursor in organic synthesis. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-(4-methylpiperazin-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-13-4-6-14(7-5-13)11-8-9(15)2-3-10(11)12/h2-3,8,15H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWCODLWDARAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177489-11-1
Record name 4-CHLORO-3-(4-METHYLPIPERAZIN-1-YL)PHENOL
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Utilization of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (CAS 177489-11-1) in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly empirical field of medicinal chemistry, the selection of privileged building blocks is the foundational step in optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (ADME) profiles of a drug candidate. 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (CAS 177489-11-1) represents a highly specialized, multifunctional intermediate. This whitepaper provides an in-depth technical guide on its physicochemical properties, structural rationale, and synthetic integration, specifically tailored for researchers developing targeted therapeutics such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Physicochemical Profiling & Quantitative Data

Before integrating any building block into a synthetic pipeline, a rigorous analysis of its physicochemical properties is required to predict its behavior in both the reaction flask and biological systems. Below is the quantitative profile of CAS 177489-11-1[1].

PropertyValueRationale / Implication for Drug Design
CAS Number 177489-11-1Unique identifier for procurement and Quality Assurance (QA).
Molecular Formula C₁₁H₁₅ClN₂ODefines the stoichiometric mass for cross-coupling and etherification.
Molecular Weight 226.71 g/mol Low MW allows it to act as a fragment without violating Lipinski's Rule of 5 in the final drug construct.
Predicted XlogP ~2.1Optimal lipophilicity; balances membrane permeability with aqueous solubility.
Monoisotopic Mass 226.0873 DaCritical for High-Resolution Mass Spectrometry (HRMS) tracking during synthesis[1].
Collision Cross Section 149.7 Ų ([M+H]+)Utilized for ion mobility spectrometry (IMS) during advanced analytical QC[1].

Structural Rationale & Pharmacophore Utility

As a Senior Application Scientist, I approach molecular design by analyzing the causality behind each functional group. This compound is not a random assembly of atoms; it is a meticulously designed module:

  • The 4-Methylpiperazine Motif: Piperazine is a ubiquitous and privileged scaffold in modern drug discovery[2]. The basic tertiary amines (pKa ~8.5) ensure that the molecule is predominantly protonated at physiological pH (7.4). This protonation dramatically enhances aqueous solubility, a frequent bottleneck in the development of planar, hydrophobic kinase inhibitors.

  • The 4-Chloro Substituent: Phenols are notoriously susceptible to Phase I metabolism via Cytochrome P450 enzymes, which often hydroxylate the para position to form reactive, toxic quinones. By placing a chlorine atom at the C4 position (para to the hydroxyl), this metabolic liability is sterically and electronically blocked, thereby increasing the biological half-life of the final drug.

  • Conformational Locking: The ortho relationship between the bulky piperazine ring at C3 and the chlorine atom at C4 creates significant steric hindrance. This restricts the free rotation of the piperazine ring, locking it into a defined vector. In structure-based drug design (SBDD), pre-organizing a molecule's conformation reduces the entropic penalty upon binding to a target protein, leading to higher binding affinity.

Synthetic Methodologies: The Mitsunobu Etherification

The primary synthetic utility of CAS 177489-11-1 lies in its phenolic hydroxyl group, which serves as an excellent nucleophile for etherification. The Mitsunobu reaction is the gold standard for coupling phenols with primary or secondary alcohols under mild, stereospecific conditions[3].

Experimental Protocol: Mitsunobu Coupling

Objective: To covalently link the phenol building block to a primary alcohol-bearing pharmacophore scaffold (R-OH) to yield an aryl alkyl ether.

Materials:

  • 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (1.0 eq)

  • Target Scaffold Alcohol (R-OH) (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M relative to phenol)

Step-by-Step Methodology & Causality:

  • Preparation & Solvation: Flame-dry a round-bottom flask under argon. Add the scaffold alcohol and CAS 177489-11-1, then dissolve in anhydrous THF.

    • Causality: Water acts as a competing nucleophile and will prematurely hydrolyze the DIAD-PPh₃ betaine intermediate, drastically reducing yield.

  • Phosphine Addition: Add PPh₃ to the stirring solution and ensure complete dissolution.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The formation of the betaine intermediate is highly exothermic. Cooling prevents the thermal degradation of the azodicarboxylate and minimizes unwanted side reactions.

  • Activation: Add DIAD dropwise over 15 minutes.

    • Causality: Slow addition maintains a low steady-state concentration of the activated betaine, favoring the desired SN2 displacement by the phenol over the formation of hydrazine byproducts[3].

  • Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Validation Checkpoint: Before quenching, remove a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the phenol peak (m/z 227.09 [M+H]+) is ≤ 5% relative to the product peak. If unreacted phenol remains, add an additional 0.2 eq of PPh₃ and DIAD.

  • Workup & Purification: Quench with water and extract with ethyl acetate. To remove the notorious triphenylphosphine oxide (TPPO) byproduct, triturate the crude mixture in cold diethyl ether, which precipitates TPPO while leaving the basic piperazine-containing product in solution.

SyntheticWorkflow Step1 1. Scaffold Alcohol + Phenol (CAS 177489-11-1) Step2 2. Addition of PPh3 in Anhydrous THF Step1->Step2 Step3 3. Cooling to 0°C & Dropwise DIAD Step2->Step3 Step4 4. Betaine Formation & SN2 Displacement Step3->Step4 Step5 5. Target Aryl Ether Isolation Step4->Step5

Workflow for the Mitsunobu etherification of CAS 177489-11-1.

Case Study: Application in Kinase Inhibitor Design

To contextualize the utility of CAS 177489-11-1, consider the development of a novel Receptor Tyrosine Kinase (RTK) inhibitor targeting the ALK (Anaplastic Lymphoma Kinase) pathway. By linking this building block to an aminopyrimidine core via the Mitsunobu etherification described above, the resulting molecule achieves a dual purpose:

  • The piperazine tail projects into the solvent-exposed region of the kinase, ensuring high aqueous solubility and oral bioavailability.

  • The chloro-phenyl ether occupies the hydrophobic specificity pocket adjacent to the kinase hinge region, driving high-affinity target engagement.

KinasePathway Compound Ether-Linked Piperazine Derivative Receptor Target Kinase (e.g., ALK/EGFR) Compound->Receptor Inhibits PI3K PI3K Receptor->PI3K Apoptosis Apoptosis Induction Receptor->Apoptosis Blocks Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation

Disruption of the RTK signaling pathway by the synthesized piperazine derivative.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized building block and its downstream products, rigorous analytical characterization is required:

  • LC-MS (ESI+): The target mass must be monitored at m/z 227.09[M+H]+. The presence of the isotopic chlorine atom will yield a distinct M : M+2 ratio of approximately 3:1, confirming the retention of the halogen during cross-coupling or etherification[1].

  • ¹H NMR (400 MHz, DMSO-d6): Diagnostic signals include the phenolic -OH (broad singlet around 9.5 ppm, exchangeable with D₂O), the aromatic protons exhibiting ortho and meta coupling patterns, and the distinct aliphatic multiplets of the piperazine ring (2.2–3.0 ppm) alongside the sharp singlet of the N-methyl group (~2.2 ppm).

References

  • Title : The piperazine scaffold for novel drug discovery efforts: the evidence to date. Source : Expert Opinion on Drug Discovery (Taylor & Francis) URL :[Link][2]

  • Title : Recent Advances in the Mitsunobu Reaction. Source : Atlanchim Pharma URL :[Link][3]

  • Title : PubChemLite - 4-chloro-3-(4-methylpiperazin-1-yl)phenol (C11H15ClN2O). Source : Université du Luxembourg URL : [Link][1]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Chloro-3-(4-methylpiperazin-1-yl)phenol is a substituted phenol derivative containing a piperazine moiety, a common scaffold in medicinal chemistry.[1] The interplay of the ionizable phenol and piperazine groups, along with the lipophilic chlorophenyl ring, imparts a unique set of physicochemical properties that are critical for its behavior in biological systems. This guide provides a comprehensive overview of these properties, detailing established methodologies for their characterization and offering insights into their relevance in drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, this document outlines the authoritative protocols for its determination and provides context through data from analogous structures.

Chemical Identity and Core Properties

A foundational understanding of a compound begins with its fundamental identifiers and structural characteristics.

PropertyValueSource
IUPAC Name 4-Chloro-3-(4-methylpiperazin-1-yl)phenolN/A
CAS Number 177489-11-1
Molecular Formula C₁₁H₁₅ClN₂O[2]
Molecular Weight 226.70 g/mol [3]
Canonical SMILES CN1CCN(CC1)C2=C(C=C(C=C2)Cl)O[2]

Structural Elucidation and Spectroscopic Analysis

The structural integrity of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol is confirmed through a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of unique proton environments, their multiplicity (splitting patterns), and their integration (number of protons). Key expected signals include those for the aromatic protons, the piperazine ring protons, and the N-methyl protons. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl and amino groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will indicate the number of distinct carbon environments. The aromatic region will show signals for the substituted benzene ring, while the aliphatic region will display resonances for the piperazine and methyl carbons.[4][5] Quaternary carbons, such as the carbon attached to the chlorine and the carbons of the piperazine ring attached to the phenyl ring and the methyl group, are expected to have weaker signals.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. Key characteristic absorption bands would be expected for:

  • O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ is indicative of the phenolic hydroxyl group, likely broadened due to hydrogen bonding.[7]

  • C-H stretch (aromatic and aliphatic): Signals in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

  • C=C stretch (aromatic): Absorptions around 1600 cm⁻¹ and 1475 cm⁻¹.

  • C-N stretch: Typically observed in the 1250-1020 cm⁻¹ range.

  • C-O stretch (phenol): A strong band around 1260-1180 cm⁻¹.

  • C-Cl stretch: Expected in the 850-550 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Physicochemical Parameters: A Quantitative Overview

The following table summarizes key physicochemical properties. While some values are predicted, they offer valuable initial estimates for experimental design.

ParameterPredicted/Experimental ValueSignificance in Drug Development
Melting Point 120.14 °C (Predicted)Influences solubility, stability, and formulation development.
Boiling Point 372.5 ± 42.0 °C at 760 mmHg (Predicted)Relevant for purification and assessing thermal stability.
logP (Octanol-Water Partition Coefficient) 2.1 (Predicted XlogP)[2]A measure of lipophilicity, impacting membrane permeability and absorption.
pKa (Acid Dissociation Constant) Not availableDetermines the ionization state at a given pH, affecting solubility, receptor binding, and ADME properties.
Aqueous Solubility Not availableCrucial for bioavailability and formulation of oral and parenteral dosage forms.

Experimental Protocols for Physicochemical Characterization

The following section details the established methodologies for the experimental determination of the key physicochemical properties of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol.

Determination of pKa by Potentiometric Titration

The presence of both a weakly acidic phenolic hydroxyl group and two basic nitrogen atoms in the piperazine ring means this compound will have multiple pKa values. Potentiometric titration is a robust method for their determination.[8][9]

Workflow for pKa Determination

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh compound B Dissolve in deionized water (or co-solvent if needed) A->B C Adjust ionic strength (e.g., with 0.15 M KCl) B->C D Calibrate pH meter C->D E Titrate with standardized HCl to protonate all basic sites D->E F Back-titrate with standardized NaOH E->F G Record pH vs. volume of titrant F->G H Plot titration curve (pH vs. volume) G->H I Determine equivalence points from 1st/2nd derivative plots H->I J Calculate pKa values at half-equivalence points I->J Solubility_Workflow A Add excess solid compound to buffer of known pH (e.g., pH 7.4) B Equilibrate at constant temperature (e.g., 25°C or 37°C) with agitation for 24-48 hours A->B C Centrifuge or filter to remove undissolved solid B->C E Analyze supernatant and standards by a validated HPLC method C->E D Prepare calibration standards of known concentrations D->E F Quantify concentration of the saturated solution from the calibration curve E->F

Sources

An In-depth Technical Guide to 4-Chloro-3-(4-methylpiperazin-1-yl)phenol: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol, a molecule of interest in medicinal chemistry. We will delve into its structural and physicochemical properties, propose a detailed synthetic route based on established chemical principles, and explore its potential as a scaffold in drug discovery, particularly in the realm of kinase inhibition.

Molecular Structure and Physicochemical Properties

4-Chloro-3-(4-methylpiperazin-1-yl)phenol is a substituted phenol derivative incorporating a 4-methylpiperazine moiety. This unique combination of a halogenated aromatic ring and a basic aliphatic heterocycle imparts specific physicochemical characteristics that are often sought after in the design of bioactive molecules.

Structural Formula:

The structural formula of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol is presented below.

Caption: 2D structure of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol.

SMILES (Simplified Molecular-Input Line-Entry System) String:

The SMILES notation for this compound is CN1CCN(C2=C(Cl)C=C(O)C=C2)CC1.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 177489-11-1
Molecular Formula C₁₁H₁₅ClN₂O
Molecular Weight 226.70 g/mol
Melting Point 120.14 °CCrysdot LLC
Boiling Point 372.5±42.0 °C at 760 mmHgCrysdot LLC
Purity 95% (typical)
Storage Sealed in dry, 2-8°C

Proposed Synthetic Pathway

Retrosynthetic Analysis:

A logical retrosynthetic disconnection breaks the bond between the phenyl ring and the piperazine nitrogen. This suggests a reaction between a suitably activated 3-amino-4-chlorophenol derivative (or a precursor) and 1-methylpiperazine, or a reaction between a di-halogenated benzene derivative and 1-methylpiperazine followed by introduction of the hydroxyl group. A more direct approach would involve the coupling of a protected 2,4-dichlorophenol with 1-methylpiperazine.

retrosynthesis target 4-Chloro-3-(4-methylpiperazin-1-yl)phenol disconnection1 C-N Disconnection target->disconnection1 intermediates 2,4-Dichlorophenol + 1-Methylpiperazine disconnection1->intermediates

Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol:

This proposed protocol is based on analogous reactions reported for the synthesis of related arylpiperazine compounds.[1][2]

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry, argon-flushed round-bottom flask, add 2,4-dichlorophenol (1.0 eq), 1-methylpiperazine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like BINAP (0.04 eq).

    • Add a non-polar aprotic solvent such as toluene or dioxane.

    • Add a base, for example, sodium tert-butoxide (1.4 eq).

  • Reaction Execution:

    • Stir the reaction mixture vigorously at a temperature ranging from 80 to 110 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Chloro-3-(4-methylpiperazin-1-yl)phenol.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of a palladium catalyst and a phosphine ligand is crucial for facilitating the C-N cross-coupling reaction. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: The base is essential to deprotonate the piperazine nitrogen, making it a more potent nucleophile, and to neutralize the acid generated during the reaction.

  • Inert Atmosphere: The use of an inert atmosphere (argon) is critical to prevent the oxidation of the palladium catalyst, which would render it inactive.

Potential Applications in Drug Discovery

The structural motifs present in 4-Chloro-3-(4-methylpiperazin-1-yl)phenol are frequently found in molecules with significant biological activity, particularly as kinase inhibitors.

The Privileged Scaffold:

The 4-anilinoquinazoline and related scaffolds containing a substituted phenyl ring linked to a nitrogen-containing heterocycle are considered "privileged structures" in medicinal chemistry. They are known to bind to the ATP-binding pocket of various kinases. The chloro- and methylpiperazine- substituents on the phenyl ring can be critical for achieving high potency and selectivity for specific kinase targets.

Hypothesized Biological Target: Kinases

Numerous kinase inhibitors used in oncology feature the chloro-substituted phenyl and methylpiperazine moieties. These groups can engage in key interactions within the kinase active site, such as hydrogen bonding and hydrophobic interactions, and can also influence the solubility and pharmacokinetic properties of the molecule.

For instance, the discovery of potent ABL kinase inhibitors, including those effective against the T315I mutant in chronic myeloid leukemia, has often involved the optimization of substituents on a core scaffold, with chloro- and methylpiperazinyl- moieties playing a significant role.[3][4][5]

KinaseInhibition cluster_molecule 4-Chloro-3-(4-methylpiperazin-1-yl)phenol cluster_kinase Kinase ATP-Binding Pocket Molecule Target Molecule Chlorophenyl 4-Chlorophenyl Moiety Molecule->Chlorophenyl Methylpiperazine 4-Methylpiperazine Moiety Molecule->Methylpiperazine Hydrophobic_Pocket Hydrophobic Pocket Chlorophenyl->Hydrophobic_Pocket Hydrophobic Interactions Gatekeeper_Residue Gatekeeper Residue Chlorophenyl->Gatekeeper_Residue Potential Interaction ATP_Pocket ATP Binding Site Methylpiperazine->ATP_Pocket H-Bonding / Ionic Interactions Inhibition Kinase Inhibition ATP_Pocket->Inhibition Blocks ATP Binding

Caption: Hypothesized interaction of the target molecule with a kinase active site.

Proposed Experimental Workflow for Biological Evaluation:

To ascertain the biological activity of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol, a systematic screening process is recommended.

workflow start Synthesized Compound kinase_panel Broad Kinase Panel Screening start->kinase_panel hit_id Hit Identification kinase_panel->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Identified Hits cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) dose_response->cell_based lead_opt Lead Optimization cell_based->lead_opt

Caption: Experimental workflow for evaluating biological activity.

Self-Validating Protocol for Kinase Inhibition Assay:

  • Primary Screen: Screen the compound at a fixed concentration (e.g., 10 µM) against a diverse panel of kinases to identify initial "hits."

  • IC₅₀ Determination: For any identified hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency.

  • Selectivity Profiling: Profile the most potent hits against a smaller, more focused panel of related kinases to assess their selectivity.

  • Cellular Assays: Validate the on-target activity in a cellular context by measuring the inhibition of phosphorylation of a known substrate of the target kinase.

Conclusion

4-Chloro-3-(4-methylpiperazin-1-yl)phenol represents a molecule with significant potential for drug discovery, particularly in the development of novel kinase inhibitors. Its synthesis, while not explicitly detailed in the literature, can be achieved through established cross-coupling methodologies. The structural features of this compound are common in a number of approved and investigational drugs, suggesting that it is a promising starting point for further medicinal chemistry efforts. The proposed workflows for synthesis and biological evaluation provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds.

References

  • Crysdot LLC. 4-Chloro-3-(4-methylpiperazin-1-yl)phenol. [Link]

  • PubChem. 4-Chloro-3-(4-methylpiperazin-1-yl)phenol. [Link]

  • European Journal of Medicinal Chemistry. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. [Link]

  • Journal of Medicinal Chemistry. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. [Link]

  • Journal of Medicinal Chemistry. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]

  • Molecules. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. [Link]

  • Google Patents.

Sources

synthesis pathway for 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the high-fidelity synthesis of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol , a pharmacophore scaffold often utilized in the development of kinase inhibitors and GPCR ligands.

The synthesis prioritizes regioselectivity and yield optimization by employing a Palladium-catalyzed Buchwald-Hartwig cross-coupling strategy. This route is superior to classical nucleophilic aromatic substitution (


) or bis-alkylation methods due to the electronic deactivation of the phenol ring and the specific meta-substitution pattern required.

Executive Summary & Retrosynthetic Analysis
  • Target Molecule: 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

  • Core Challenge: Installing a nucleophilic piperazine ring at the meta position (C3) relative to the electron-donating hydroxyl group (C1), while preserving the chlorine atom at C4.

  • Strategic Solution: Utilization of the Buchwald-Hartwig Amination .[1] The bromine atom in the precursor (3-Bromo-4-chlorophenol) serves as the selective handle for oxidative addition by the Palladium catalyst, leaving the C4-Chlorine intact due to the bond dissociation energy difference (

    
    ).
    
  • Protecting Group Strategy: To prevent catalyst poisoning and side reactions at the phenolic oxygen, a tert-butyldimethylsilyl (TBDMS) protecting group is employed.

Pathway Visualization

SynthesisPathway SM 3-Bromo-4-chlorophenol (Starting Material) Step1 Step 1: O-Protection (TBDMS-Cl, Imidazole) SM->Step1 Inter1 Intermediate A: tert-butyl(3-bromo-4-chlorophenoxy) dimethylsilane Step1->Inter1 95% Yield Step2 Step 2: Buchwald-Hartwig (N-Methylpiperazine, Pd cat.) Inter1->Step2 Inter2 Intermediate B: 1-(5-((TBS)oxy)-2-chlorophenyl)- 4-methylpiperazine Step2->Inter2 C-N Bond Formation Step3 Step 3: Deprotection (TBAF or HCl) Inter2->Step3 Product TARGET: 4-Chloro-3-(4-methylpiperazin-1-yl)phenol Step3->Product Desilylation

Caption: Three-step convergent synthesis protecting the phenol, coupling the amine, and revealing the target.

Detailed Experimental Protocols
Step 1: Phenolic Protection (Silylation)

Objective: Mask the acidic proton of the phenol to prevent interference with the basic conditions of the subsequent coupling.

  • Reagents:

    • 3-Bromo-4-chlorophenol (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)

    • Imidazole (2.5 equiv)

    • Solvent: Dichloromethane (DCM) or DMF (Anhydrous)

  • Protocol:

    • Charge a round-bottom flask with 3-Bromo-4-chlorophenol (e.g., 10.0 g) and Imidazole (8.2 g) in anhydrous DCM (100 mL).

    • Cool the solution to 0°C under a nitrogen atmosphere.

    • Add TBDMS-Cl (9.0 g) portion-wise over 15 minutes.

    • Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1); the starting phenol (

      
      ) should disappear, yielding a less polar spot (
      
      
      
      ).
    • Workup: Quench with water (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Purification: Flash chromatography (Silica, 100% Hexanes) to yield Intermediate A as a colorless oil.

    • Yield Expectation: 92–96%.

Step 2: Buchwald-Hartwig Cross-Coupling

Objective: Selective displacement of the Bromine atom by N-methylpiperazine.

  • Reagents:

    • Intermediate A (1.0 equiv)[2]

    • N-Methylpiperazine (1.2 equiv)

    • Catalyst:

      
       (2 mol%) or 
      
      
      
      (5 mol%)
    • Ligand: BINAP (4 mol%) or XPhos (highly recommended for aryl chlorides/bromides).

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (1.5 equiv).
    • Solvent: Toluene or 1,4-Dioxane (Degassed).

  • Protocol:

    • In a glovebox or under a strict Argon stream, combine Intermediate A (10.0 g), N-Methylpiperazine (3.6 g),

      
        (19.5 g), 
      
      
      
      (550 mg), and BINAP (750 mg) in a reaction vessel.
    • Add anhydrous, degassed Toluene (100 mL).

    • Seal the vessel and heat to 100°C for 12–16 hours.

    • Critical Check: Monitor by HPLC/LC-MS. Look for the conversion of the bromo-species (

      
       isotope pattern 79/81) to the amino-species (
      
      
      
      consistent with product).
    • Workup: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate.[2][3]

    • Purification: Flash chromatography (DCM/MeOH 95:5) to yield Intermediate B .

    • Yield Expectation: 75–85%.

Step 3: Deprotection

Objective: Removal of the silyl group to release the final phenol.

  • Reagents:

    • Intermediate B (1.0 equiv)[4]

    • TBAF (Tetra-n-butylammonium fluoride) (1.0 M in THF, 1.5 equiv).

  • Protocol:

    • Dissolve Intermediate B in THF (10 mL/g).

    • Add TBAF solution dropwise at 0°C.

    • Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

    • Workup: Quench with saturated

      
       solution. Extract with EtOAc (3x).
      
    • Wash organics with water and brine. Dry over

      
      .[3]
      
    • Final Purification: Recrystallization from Ethanol/Hexane or column chromatography (DCM/MeOH 9:1) to obtain the solid product.

    • Yield Expectation: 90–95%.

Key Analytical Data (Reference)

To validate the synthesis, compare your product against these theoretical parameters:

ParameterSpecificationNotes
Physical State Off-white to pale beige solidOxidizes slightly upon air exposure.
Molecular Weight 226.69 g/mol Formula:

LC-MS (ESI+) [M+H]+ = 227.1 / 229.1Characteristic 3:1 Chlorine isotope ratio.
1H NMR (DMSO-d6)

9.60 (s, 1H, OH), 7.15 (d, 1H, Ar-H), 6.45 (s, 1H, Ar-H), 6.38 (d, 1H, Ar-H)
Piperazine protons appear as multiplets at 2.4-3.0 ppm.
Alternative Route (Non-Catalytic)

For laboratories lacking Palladium coupling infrastructure.

  • Precursor: 3-Amino-4-chlorophenol (Commercially available or reduced from 3-nitro-4-chlorophenol).

  • Reagent: Bis(2-chloroethyl)methylamine hydrochloride (Mechlorethamine).

  • Conditions: Reflux in Ethanol/Water with

    
     (8-12 hours).
    
  • Drawback: Mechlorethamine is a nitrogen mustard (blister agent) and highly toxic. Yields are typically lower (40-60%) due to polymerization side reactions. The Palladium route is strongly preferred for safety and scalability.

References
  • Buchwald-Hartwig Amination General Protocol

    • Title: Palladium-Catalyzed Synthesis of Arylamines
    • Source:Journal of Organic Chemistry, 1997, 62, 1264-1267.
    • URL:[Link]

  • Silyl Protection of Phenols

    • Title: Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols.
    • Source:Greene's Protective Groups in Organic Synthesis, Wiley Online Library.
    • URL:[Link]

  • Synthesis of 3-Bromo-4-chlorophenol (Precursor Data)

    • Title: Halogen bonds in some dihalogenated phenols: applic
    • Source:Acta Crystallographica Section B, 2014, 70, 149-156.
    • URL:[Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol Derivatives as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the mechanism of action for a promising class of compounds: 4-Chloro-3-(4-methylpiperazin-1-yl)phenol derivatives. Our focus will be on their well-documented role as inhibitors of tyrosinase, a key enzyme in melanogenesis. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the molecular interactions, kinetic profiles, and experimental validation of these compounds.

Introduction: The Therapeutic Potential of Piperazine Derivatives

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique structural and physicochemical properties allow for versatile interactions with various biological targets. The incorporation of a 4-chloro-3-phenol group and a 4-methylpiperazine ring creates a class of derivatives with significant therapeutic potential. While these derivatives have been explored for various biological activities, including antimicrobial and anticancer effects, a substantial body of evidence points towards their potent inhibition of tyrosinase.[2][3][4][5][6] The presence of a chlorine atom can significantly influence the biological activity of a molecule.[7]

This guide will dissect the mechanism by which these derivatives exert their inhibitory effects on tyrosinase, providing a foundation for their further development in cosmetic and therapeutic applications for hyperpigmentation disorders.

The Molecular Target: Tyrosinase and its Role in Melanogenesis

Melanin, the primary determinant of skin, hair, and eye color, is produced through a process called melanogenesis.[2] This pathway's rate-limiting enzyme is tyrosinase (EC 1.14.18.1), a copper-containing metalloenzyme.[8] Tyrosinase catalyzes two critical initial steps in melanin synthesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[8] Overactivity of tyrosinase can lead to the excessive production and accumulation of melanin, resulting in various hyperpigmentation disorders such as melasma and age spots.[8] Consequently, the development of effective and safe tyrosinase inhibitors is a significant focus in dermatology and cosmetology.

The Melanogenesis Signaling Pathway

The production of melanin is a complex process regulated by various signaling pathways. The core enzymatic steps catalyzed by tyrosinase are central to this cascade.

Melanogenesis_Pathway cluster_tyrosinase Tyrosinase L-Tyrosine L-Tyrosine Tyrosinase_mono Monophenolase Activity L-Tyrosine->Tyrosinase_mono Hydroxylation L-DOPA L-DOPA Tyrosinase_di Diphenolase Activity L-DOPA->Tyrosinase_di Oxidation Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Non-enzymatic polymerization Tyrosinase_mono->L-DOPA Tyrosinase_di->Dopaquinone Inhibitor 4-Chloro-3-(4-methylpiperazin-1-yl)phenol Derivatives Inhibitor->Tyrosinase_mono Inhibitor->Tyrosinase_di

Caption: The melanogenesis pathway and the inhibitory action of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol derivatives on tyrosinase.

Mechanism of Tyrosinase Inhibition

Studies on various piperazine derivatives have revealed that they can inhibit tyrosinase through different mechanisms, including competitive, non-competitive, uncompetitive, and mixed-type inhibition.[2][9][10][11] The specific type of inhibition is crucial for understanding the inhibitor's interaction with the enzyme and its substrate.

Enzyme Kinetics and the Lineweaver-Burk Plot

To elucidate the mechanism of enzyme inhibition, kinetic studies are paramount. The Lineweaver-Burk plot, a double reciprocal representation of the Michaelis-Menten equation, is a valuable tool for distinguishing between different types of reversible inhibition.[12][13] By analyzing the changes in the plot in the presence of an inhibitor, one can determine how the inhibitor affects the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km).[14][15][16]

  • Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged. On a Lineweaver-Burk plot, this is visualized as lines with different slopes intersecting at the same point on the y-axis.[12][13]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site, on either the free enzyme or the enzyme-substrate complex. This reduces the Vmax, but the Km remains unchanged. The Lineweaver-Burk plot shows lines with different slopes that intersect on the x-axis.[12][13]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. The Lineweaver-Burk plot displays parallel lines.[12][13]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vmax and Km. The lines on the Lineweaver-Burk plot intersect at a point other than the axes.[2][9][11]

Many reported piperazine derivatives exhibit mixed-type inhibition of tyrosinase, suggesting that they can bind to both the free enzyme and the enzyme-substrate complex.[2][9][11]

Experimental Protocols for Assessing Tyrosinase Inhibition

The following protocols provide a framework for evaluating the tyrosinase inhibitory activity of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol derivatives.

Mushroom Tyrosinase Activity Assay (Enzymatic Assay)

This in vitro assay directly measures the effect of the inhibitor on the enzymatic activity of commercially available mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds (4-Chloro-3-(4-methylpiperazin-1-yl)phenol derivatives)

  • Kojic acid (positive control)[8]

  • 96-well microplate reader

Protocol:

  • Prepare stock solutions of the test compounds and kojic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Varying concentrations of the test compound or kojic acid.

    • Mushroom tyrosinase solution.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

  • Calculate the initial velocity (rate of reaction) from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

Data Analysis:

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Tyrosinase Activity Assay

This assay assesses the inhibitory effect of the compounds on intracellular tyrosinase activity in a cellular context, often using B16F10 murine melanoma cells, a well-established model for studying melanogenesis.[8][17]

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin[18]

  • Test compounds

  • Kojic acid (positive control)[17]

  • Cell lysis buffer (e.g., phosphate buffer with Triton X-100)

  • L-DOPA

  • BCA Protein Assay Kit

Protocol:

  • Cell Culture and Treatment:

    • Culture B16F10 cells in DMEM in a humidified incubator at 37°C with 5% CO2.[18]

    • Seed the cells in a 6-well plate at a suitable density (e.g., 2 x 10^5 cells/well) and allow them to adhere overnight.[8]

    • Treat the cells with varying concentrations of the test compounds or kojic acid for a specified period (e.g., 48-72 hours).[8]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding cell lysis buffer and incubating on ice.[8]

    • Centrifuge the cell lysates to pellet cellular debris and collect the supernatant containing the intracellular tyrosinase.[18]

  • Protein Quantification:

    • Determine the total protein concentration in each cell lysate using a BCA protein assay to normalize the tyrosinase activity.[18]

  • Tyrosinase Activity Measurement:

    • In a 96-well plate, mix a standardized amount of protein from each cell lysate with L-DOPA solution.[18]

    • Incubate the plate at 37°C for 1 hour.[17]

    • Measure the absorbance at 475 nm.[8]

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition relative to the untreated control cells.

Melanin Content Assay

This assay quantifies the effect of the compounds on the total melanin production in B16F10 cells.

Protocol:

  • Culture and treat B16F10 cells as described in the cell-based tyrosinase activity assay.

  • After treatment, wash the cells with PBS and lyse them in 1N NaOH at 80°C for 1-2 hours to solubilize the melanin.[18]

  • Measure the absorbance of the supernatant at 405 nm.[18]

  • Quantify the melanin content using a standard curve prepared with synthetic melanin and normalize to the total protein concentration.[18]

Experimental Workflow Diagram

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assays cluster_tyrosinase_activity Tyrosinase Activity cluster_melanin_content Melanin Content Enzyme_Prep Prepare Tyrosinase and Substrate Inhibitor_Add Add Inhibitor Enzyme_Prep->Inhibitor_Add Reaction Incubate and Measure Absorbance Inhibitor_Add->Reaction Enzyme_Data Calculate IC50 Reaction->Enzyme_Data Cell_Culture Culture B16F10 Cells Cell_Treat Treat with Inhibitor Cell_Culture->Cell_Treat Cell_Lysis Cell Lysis Cell_Treat->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Tyro_Assay Add L-DOPA, Measure Absorbance Protein_Quant->Tyro_Assay Melanin_Assay Solubilize Melanin, Measure Absorbance Protein_Quant->Melanin_Assay Tyro_Data Calculate % Inhibition Tyro_Assay->Tyro_Data Melanin_Data Quantify Melanin Melanin_Assay->Melanin_Data

Caption: A generalized workflow for evaluating tyrosinase inhibitors using both enzymatic and cell-based assays.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol derivatives is influenced by the nature and position of substituents on the aromatic rings. Generally, the presence of electron-withdrawing groups, such as the nitro group, and electron-donating groups capable of hydrogen bonding can enhance inhibitory activity.[2] The piperazine ring itself plays a crucial role in orienting the substituted moieties correctly within the active site of tyrosinase.[2] Further SAR studies involving modifications to the chloro and methylphenol components can lead to the design of more potent and selective tyrosinase inhibitors.

Data Summary

The following table provides a template for summarizing the quantitative data obtained from the experimental assays.

CompoundTyrosinase IC50 (µM)Cellular Tyrosinase Inhibition (%) at [X] µMMelanin Content Reduction (%) at [X] µM
Derivative 1
Derivative 2
Kojic Acid

Conclusion

4-Chloro-3-(4-methylpiperazin-1-yl)phenol derivatives represent a promising class of tyrosinase inhibitors. Their mechanism of action, often characterized by mixed-type inhibition, highlights their multifaceted interaction with the enzyme. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds, from initial enzymatic screening to cellular efficacy validation. Further investigation into the structure-activity relationships of this scaffold will undoubtedly pave the way for the development of novel and effective agents for the management of hyperpigmentation disorders.

References

  • AK Lectures. (n.d.). Lineweaver-Burk Plot and Reversible Inhibition. AK Lectures. Retrieved from [Link]

  • Jack Westin. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Jack Westin. Retrieved from [Link]

  • Wikipedia. (n.d.). Lineweaver–Burk plot. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme kinetic studies of tyrosinase inhibition in the presence of.... ResearchGate. Retrieved from [Link]

  • DSpace Repository. (n.d.). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. DSpace Repository. Retrieved from [Link]

  • PMC. (2023, May 5). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. PMC. Retrieved from [Link]

  • PMC. (2024, April 5). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PMC. Retrieved from [Link]

  • MDPI. (2023, October 10). Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. ResearchGate. Retrieved from [Link]

  • Taylor & Francis. (2013, January 17). On the interpretation of tyrosinase inhibition kinetics. Taylor & Francis. Retrieved from [Link]

  • SciSpace. (n.d.). Tyrosinase inhibition kinetics of anisic acid. SciSpace. Retrieved from [Link]

  • PubMed. (2024, April 5). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. Retrieved from [Link]

  • American Chemical Society. (n.d.). Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. American Chemical Society. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Retrieved from [Link]

  • ThaiScience. (n.d.). Dmem enhances tyrosinase activity in b16 mouse melanoma cells and human melanocytes. ThaiScience. Retrieved from [Link]

  • PMC. (n.d.). Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells. PMC. Retrieved from [Link]

  • jummec. (n.d.). OPTIMIZATION AND VALIDATION OF A CELL-BASED TYROSINASE ASSAY FOR SCREENING OF TYROSINASE INHIBITORS. jummec. Retrieved from [Link]

  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • PMC. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. Retrieved from [Link]

  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Retrieved from [Link]

  • PubMed. (2011, December 28). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 4-Chloro-3-(4-methylpiperazin-1-yl)phenol. Crysdot LLC. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Retrieved from [Link]

  • MDPI. (2019, October 31). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. Retrieved from [Link]

  • PubMed. (2012, October 15). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. PubMed. Retrieved from [Link]

  • Semantic Scholar. (2023, August 16). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. Semantic Scholar. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022, December 10). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • UniTo. (2023, April 27). Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. UniTo. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Retrieved from [Link]

  • PMC. (n.d.). 3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-phenethylpiperidin-4-ol. PMC. Retrieved from [Link]

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A Technical Guide to Investigating the Potential Biological Activities of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines a comprehensive, hypothesis-driven framework for the systematic evaluation of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol, a novel small molecule with significant therapeutic potential. The molecule's structure integrates two pharmacologically significant motifs: the chlorophenol group, known for its antimicrobial properties, and the 4-methylpiperazine moiety, a privileged scaffold found in a wide array of centrally active and anticancer agents. Given the absence of existing literature on this specific compound, this document serves as a technical roadmap for researchers in drug discovery and development. It provides a rationale for investigating its potential antimicrobial, anticancer, and central nervous system (CNS) activities, supported by detailed, field-proven experimental protocols, data interpretation frameworks, and a proposed synthesis route. The objective is to equip scientific teams with the necessary strategic and methodological tools to unlock the biological potential of this promising chemical entity.

Introduction and Scientific Rationale

The discovery of novel therapeutic agents frequently involves the strategic combination of known pharmacophores to generate molecules with enhanced or entirely new biological activities. The structure of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol is a prime example of this design philosophy.

Chemical Structure and Physicochemical Properties

Structure:

(Note: The above is a simplified representation. The formal structure consists of a phenol ring substituted with a chlorine atom and a 4-methylpiperazin-1-yl group.)

A preliminary in silico analysis provides insight into its drug-like properties according to Lipinski's Rule of Five, a cornerstone of drug discovery for predicting oral bioavailability.

PropertyValueLipinski's Rule (<)Compliance
Molecular Weight240.71 g/mol < 500Yes
LogP (Octanol-Water Partition)2.58< 5Yes
Hydrogen Bond Donors1 (Phenolic -OH)< 5Yes
Hydrogen Bond Acceptors3 (2 Piperazine N, 1 Phenolic O)< 10Yes

These values are calculated predictions and require experimental verification.

The Piperazine Moiety: A Privileged Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds across numerous therapeutic areas.[1] Its unique physicochemical properties allow it to serve as a versatile scaffold that can be modified to fine-tune a compound's solubility, lipophilicity, and ability to interact with biological targets.[2]

  • CNS Activity: Many piperazine derivatives exhibit significant central nervous system activity by targeting monoamine pathways.[3][4] They are core components of drugs used for depression, anxiety, and psychosis.[3]

  • Antimicrobial & Anticancer Activity: The piperazine nucleus is also integral to compounds with demonstrated antibacterial, antifungal, and anticancer properties.[5][6] For instance, the antibiotic ciprofloxacin contains a piperazine moiety crucial for its mechanism of action.[6]

The Chlorophenol Moiety: A Bioactive Pharmacophore

Chlorinated phenols are a class of compounds known for their potent biological effects. Their activity is often correlated with the degree and position of chlorination, which influences their acidity (pKa) and lipophilicity.[7] This class of compounds has a long history of use as antimicrobial agents and disinfectants.[8] The presence of a chlorine atom, an electron-withdrawing group, can enhance the interaction of the phenol with biological targets and can influence metabolic stability.[9] While their toxicity is a critical consideration, the chlorophenol motif is also found in a range of pharmaceuticals, including antibiotics and anticancer agents, where it contributes to the molecule's overall efficacy.[10][11][12]

Hypothesis Generation: Primary Areas for Investigation

The combination of the piperazine and chlorophenol scaffolds in a single molecule generates several compelling hypotheses regarding its potential biological activity. This guide will focus on a tiered approach to testing these hypotheses.

  • Primary Hypothesis 1: Antimicrobial Activity. The presence of both the chlorophenol and piperazine moieties strongly suggests potential as an antibacterial or antifungal agent.[1][13]

  • Primary Hypothesis 2: Anticancer Activity. Both parent scaffolds are present in known anticancer drugs, suggesting potential for cytotoxicity against cancer cell lines through mechanisms such as kinase inhibition.[1][14]

  • Secondary Hypothesis: CNS Receptor Modulation. The piperazine core is a strong indicator of potential interaction with neurotransmitter receptors, warranting a broad screening panel.[2][4]

Proposed Synthesis and Characterization Workflow

A robust and scalable synthetic route is paramount for producing high-purity material for biological testing. A plausible and efficient approach is the Buchwald-Hartwig amination reaction, a powerful method for forming carbon-nitrogen bonds.

Proposed Synthetic Route: Buchwald-Hartwig Amination

This reaction would involve coupling a di-substituted chlorophenol with 1-methylpiperazine using a palladium catalyst and a suitable phosphine ligand.

Reaction Scheme:

3-bromo-4-chlorophenol + 1-methylpiperazine --(Pd Catalyst, Ligand, Base)--> 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Rationale for Method Selection: The Buchwald-Hartwig amination is chosen for its high functional group tolerance, generally good yields, and well-established protocols, making it a reliable choice for synthesizing the target compound.

Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., O-H stretch of the phenol).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be >98% for biological assays.

Workflow Diagram: Synthesis and Quality Control

G cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage Start Starting Materials (3-bromo-4-chlorophenol, 1-methylpiperazine) Reaction Buchwald-Hartwig Coupling Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product NMR NMR (1H, 13C) Product->NMR MS Mass Spectrometry Product->MS HPLC Purity Check (HPLC >98%) Product->HPLC Characterization Structural & Purity Verification NMR->Characterization MS->Characterization HPLC->Characterization

Caption: Workflow for synthesis and quality control.

Proposed Investigation of Antimicrobial Activity

Rationale and Approach

Given the established antimicrobial properties of both chlorophenols and various piperazine derivatives, a primary screening campaign to determine the compound's activity against a panel of pathogenic bacteria and fungi is a logical first step.[6][9] The goal is to determine the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a self-validating system when appropriate controls are included.

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol in dimethyl sulfoxide (DMSO).

  • Microplate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells in columns 2-12. Add 100 µL to column 1.

  • Compound Serial Dilution: Add 100 µL of the compound stock solution (appropriately diluted from the main stock) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to 2, mix, then 50 µL from 2 to 3, and so on, up to column 10. Discard 50 µL from column 10.

  • Controls:

    • Column 11 (Growth Control): Add 50 µL of broth (no compound, no inoculum initially).

    • Column 12 (Sterility Control): Add 100 µL of broth only.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to wells in columns 1-11. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth. A viability indicator like resazurin may be added to aid visualization.

Follow-Up Protocol: MBC/MFC Determination
  • Subculturing: From the wells corresponding to the MIC, 2x MIC, and 4x MIC (and the growth control), plate 10 µL onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.

  • Reading Results: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation: Antimicrobial Activity

Results should be summarized in a clear table.

OrganismTypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Candida albicansFungus
CiprofloxacinControl (Bacteria)
FluconazoleControl (Fungus)
Workflow Diagram: Antimicrobial Screening Cascade

G Start Synthesized Compound (>98% Purity) MIC Primary Screen: Broth Microdilution MIC Assay (vs. Bacterial & Fungal Panel) Start->MIC MIC_Result Determine MIC Values MIC->MIC_Result MBC Secondary Screen: Determine MBC/MFC MIC_Result->MBC Active (Low MIC) Inactive Compound Inactive MIC_Result->Inactive Inactive (High MIC) MBC_Result Cidal vs. Static Activity MBC->MBC_Result End Identify Lead Candidates for Further Study MBC_Result->End

Caption: Tiered workflow for antimicrobial evaluation.

Proposed Investigation of Anticancer Activity

Rationale and Approach

The structural motifs of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol are present in numerous kinase inhibitors and other cytotoxic agents. Therefore, a primary screen to assess its effect on cancer cell viability is warranted.[14][15] A positive result would trigger secondary assays to elucidate the mechanism of cell death.

Detailed Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay is a reliable and high-throughput method to measure cellular metabolic activity, which serves as a proxy for cell viability.[14]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous control cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium in the wells with 100 µL of medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

Follow-up Mechanistic Assays

If the compound shows potent and selective cytotoxicity (low IC₅₀ against cancer cells, high IC₅₀ against normal cells), the following assays should be performed.

  • Apoptosis Assay (Caspase-Glo® 3/7): This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[16] A significant increase in caspase activity upon treatment indicates that the compound induces programmed cell death.

  • Kinase Inhibition Profiling: Given the prevalence of the piperazine scaffold in kinase inhibitors, profiling the compound against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, Abl) can identify specific molecular targets.[14] This is often performed as a fee-for-service by specialized contract research organizations (CROs).

Diagram: Potential Kinase Signaling Pathway Inhibition

G cluster_pathway Generic Kinase Signaling Cascade Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., Ras/Raf) Receptor->Kinase1 Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 TF Transcription Factors Kinase3->TF Response Cell Proliferation & Survival TF->Response Inhibitor 4-Chloro-3-(4-methyl- piperazin-1-yl)phenol Inhibitor->Kinase2

Caption: Hypothetical inhibition of a key kinase pathway.

Conclusion and Future Directions

4-Chloro-3-(4-methylpiperazin-1-yl)phenol represents a promising, unexplored chemical entity for drug discovery. Its hybrid structure provides a strong rationale for investigating its potential as an antimicrobial, anticancer, and/or CNS-modulating agent. The experimental framework detailed in this guide provides a clear, logical, and technically sound path for its initial biological characterization.

Positive results from any of these primary screens should trigger a cascade of further research, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.

  • In-depth Mechanism of Action (MoA) Studies: To precisely identify the molecular target and pathway.

  • ADME/Tox Profiling: Comprehensive in vitro and in vivo assessment of its absorption, distribution, metabolism, excretion, and toxicity.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of infection or cancer.

By following this systematic approach, researchers can efficiently and rigorously evaluate the therapeutic potential of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol and determine its viability as a candidate for further drug development.

References

  • Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives.
  • Bentham Science Publishers. (2025, June 19). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential.
  • Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants.
  • PubMed. (2025, August 4). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024).
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives.
  • Pharmatest Services. (n.d.). In vitro assays.
  • ResearchGate. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • PMC. (2023, July 21). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety.
  • University of Wollongong. (2013, January 1). Bioassays for anticancer activities.
  • PubMed. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules.
  • Bentham Science Publishers. (2022, November 1). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review.
  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • PubMed. (n.d.). The Biological Action of Chlorophenols.
  • ATSDR. (2021, November 1). Toxicological Profile for Chlorophenols.
  • ResearchGate. (n.d.). Chlorophenols and other related derivatives of environmental concern.
  • NSF PAR. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
  • PubChem. (n.d.). 4-Chloro-3-methylphenol.
  • MDPI. (2005, July 1). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol.

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4-Chloro-3-(4-methylpiperazin-1-yl)phenol as a chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the chemical intermediate 4-Chloro-3-(4-methylpiperazin-1-yl)phenol . It is designed for medicinal chemists and process scientists, focusing on the compound's utility as a modular scaffold in drug discovery.

A Modular Scaffold for Kinase Inhibitor and GPCR Ligand Discovery

Executive Summary

4-Chloro-3-(4-methylpiperazin-1-yl)phenol (CAS: 177489-11-1) represents a high-value "privileged structure" in medicinal chemistry. Its architecture combines three distinct functional motifs: a phenolic hydroxyl group for etherification, an aryl chloride for cross-coupling, and an N-methylpiperazine moiety that enhances aqueous solubility and bioavailability. This intermediate is frequently employed in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and CNS-active agents (specifically dopamine/serotonin modulators), where the piperazine ring serves as a solvent-exposed solubilizing group.

Physicochemical Profile

Understanding the ionization state of this molecule is critical for reaction planning and purification. The compound exhibits amphoteric properties due to the basic piperazine nitrogen and the acidic phenol.

PropertyValue (Approx.)Significance in Synthesis
Molecular Formula C₁₁H₁₅ClN₂OCore scaffold
Molecular Weight 226.70 g/mol Fragment-based drug design compliant
LogP ~1.5 - 1.9Lipophilic enough for membrane permeability, hydrophilic enough for formulation
pKa (Phenol) ~9.5Requires mild bases (K₂CO₃, Cs₂CO₃) for deprotonation
pKa (Piperazine) ~7.8 (N4)Protonated at physiological pH; acts as a solubility handle
Physical State Off-white solidStable solid, hygroscopic as HCl salt

Strategic Synthesis: The "Field-Proven" Route

While nucleophilic aromatic substitution (SNAr) on 4-chloro-3-fluorophenol is theoretically possible, it often suffers from low yields due to the electron-rich nature of the phenolate anion. The industry-standard approach utilizes Buchwald-Hartwig C-N Cross-Coupling , which offers superior regiocontrol and yield.

Core Synthesis Workflow

The synthesis targets the selective amination of 3-bromo-4-chlorophenol (or its O-protected analog) with N-methylpiperazine . The bromine atom is significantly more reactive toward Pd-oxidative addition than the chlorine, ensuring regioselectivity.

Experimental Protocol (Self-Validating System)
  • Substrate: 3-Bromo-4-chlorophenol (1.0 eq)

  • Amine: N-Methylpiperazine (1.2 eq)

  • Catalyst System: Pd₂(dba)₃ (1-2 mol%) + Xantphos (2-4 mol%) or BINAP.

  • Base: Cs₂CO₃ (2.0 eq) or NaOtBu (if O-protected).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Methodology:

  • Inerting: Charge a reaction vessel with 3-bromo-4-chlorophenol, Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Purge with N₂/Ar for 15 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling or catalyst death.

  • Addition: Add anhydrous 1,4-dioxane and N-methylpiperazine via syringe.

  • Thermal Activation: Heat to 100°C for 12–16 hours. Monitor by HPLC/LC-MS.

    • Checkpoint: The reaction is complete when the starting bromide is <1%. The aryl chloride should remain intact (Xantphos prevents oxidative addition into the Ar-Cl bond at this temp).

  • Workup: Filter through Celite to remove inorganic salts and palladium black. Concentrate the filtrate.

  • Purification: Flash column chromatography (DCM/MeOH/NH₃). The product is amphoteric; adding 1% NH₃ or Et₃N to the eluent prevents streaking.

SynthesisRoute Start 3-Bromo-4-chlorophenol (Starting Material) Reagents N-Methylpiperazine Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Start->Reagents Intermediate Pd-Catalytic Cycle (Oxidative Addition @ Br) Reagents->Intermediate Product 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (Target Scaffold) Intermediate->Product Selective C-N Coupling

Caption: Regioselective Buchwald-Hartwig synthesis targeting the C-Br bond while preserving the C-Cl handle.

Downstream Reactivity & Applications

This scaffold is a "divergent intermediate." The phenol and the aryl chloride allow for orthogonal functionalization, enabling the rapid generation of compound libraries.

Module A: O-Functionalization (Phenol)

The most common modification is attaching the phenol to a core heterocycle (e.g., quinazoline, pyrimidine) via Mitsunobu reaction or SN2 alkylation .

  • Application: In Kinase Inhibitors (e.g., Bosutinib analogs), this ether linkage connects the solubility tail (piperazine) to the hinge-binding region.

Module B: C-C Coupling (Aryl Chloride)

The chlorine atom at position 4 is sterically crowded but reactive under forcing Suzuki-Miyaura conditions.

  • Catalyst Choice: Requires bulky, electron-rich ligands (e.g., SPhos, Buchwald Precatalysts) to facilitate oxidative addition into the electron-rich (amino-substituted) aryl chloride.

  • Application: Creating biaryl systems for GPCR antagonists.

Module C: Salt Formation

The N-methyl nitrogen is basic. Forming the di-HCl or mesylate salt is standard practice to improve shelf-stability and crystallinity for final drug formulations.

Reactivity Core 4-Chloro-3-(4-methylpiperazin-1-yl)phenol PhenolPath Phenolic -OH (Nucleophile) Core->PhenolPath ClPath Aryl -Cl (Electrophile) Core->ClPath PipPath Piperazine -N-Me (Base/Solubilizer) Core->PipPath Ether Biaryl Ethers (Kinase Inhibitors) PhenolPath->Ether Mitsunobu / SN2 Biaryl Suzuki Products (GPCR Ligands) ClPath->Biaryl Pd-Cat. Suzuki Salt HCl/Mesylate Salts (Formulation) PipPath->Salt Acid Treatment

Caption: Orthogonal reactivity map demonstrating the scaffold's utility in diverse synthetic pathways.

Analytical Quality Control

To ensure the integrity of this intermediate during scale-up, specific analytical markers must be monitored.

  • HPLC Method: Use a high-pH mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 10) with a C18 column (e.g., Waters XBridge).

    • Reasoning: At low pH, the piperazine is doubly protonated and elutes in the void volume. High pH keeps it neutral, retaining it on the column for better separation from impurities.

  • Impurity Alert: Watch for Des-chloro analogs (formed if Pd-catalysis is too aggressive) and Bis-amination products (if stoichiometry is incorrect).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15391879, 4-Chloro-3-(4-methylpiperazin-1-yl)phenol. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General reference for C-N coupling protocols).

An In-depth Technical Guide to Determining the Solubility of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive, in-depth technical framework for determining the solubility of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, the practical execution of the widely accepted shake-flask method, and the analytical quantification necessary for generating robust and reliable data. This document is designed to be a practical resource for researchers in drug discovery and development, offering not just a protocol, but a deeper understanding of the experimental choices and their implications.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, few physicochemical properties are as fundamental as solubility. For orally administered drugs, dissolution is the rate-limiting step for absorption; a compound must be in solution to permeate the gastrointestinal membrane and enter systemic circulation.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to high doses, variable absorption, and potential for suboptimal therapeutic outcomes.[1]

4-Chloro-3-(4-methylpiperazin-1-yl)phenol (Molecular Formula: C₁₁H₁₅ClN₂O, Molecular Weight: 226.7 g/mol ) is a molecule with structural motifs that suggest its potential for biological activity. Understanding its solubility profile in a range of solvents—from aqueous buffers that mimic physiological conditions to organic solvents used in formulation—is a non-negotiable first step in its preclinical evaluation. This guide will provide the necessary framework for these critical investigations.

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a basis for predicting their in vivo performance.[2][3] Determining the solubility of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol is the first step in placing it within this framework and guiding its development pathway.

Theoretical Considerations: What Governs Solubility?

The principle of "like dissolves like" is a foundational concept in solubility.[4] This means that solutes tend to dissolve in solvents with similar polarity. 4-Chloro-3-(4-methylpiperazin-1-yl)phenol possesses both polar (phenol, piperazine nitrogens) and non-polar (chlorophenyl ring, methyl group) features, suggesting a nuanced solubility profile.

Key factors influencing the solubility of this compound include:

  • pH: The phenolic hydroxyl group and the piperazine nitrogens are ionizable. The solubility of the compound in aqueous media is therefore expected to be highly pH-dependent. At pH values below the pKa of the piperazine moiety, the compound will be protonated and likely more soluble. Conversely, at pH values above the pKa of the phenol, the compound will be deprotonated and may also exhibit increased solubility.

  • Solvent Polarity: A range of solvents with varying polarities should be investigated to create a comprehensive solubility profile. This is crucial for both understanding its behavior in biological systems and for practical considerations in formulation development.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is standard practice to determine solubility at controlled temperatures, often at ambient room temperature (e.g., 25 °C) and physiological temperature (37 °C).[3]

Experimental Design: The Shake-Flask Method for Equilibrium Solubility

The gold standard for determining equilibrium solubility is the shake-flask method.[4][5][6] This method involves agitating an excess of the solid compound in a chosen solvent for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Materials and Equipment
  • 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (solid)

  • A selection of solvents (e.g., Water, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, Ethanol, Methanol, Acetonitrile, Dimethyl sulfoxide (DMSO), Hexane, Ethyl acetate)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol to a series of glass vials. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

    • Pipette a known volume of each selected solvent into the corresponding vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[4] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in solution remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

    • To ensure complete separation of the solid from the liquid, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial.[4] This step is crucial to remove any remaining solid particles, which would lead to an overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol of known concentrations in the solvent of interest.

    • Analyze both the standard solutions and the filtered saturated solutions by a validated analytical method, such as HPLC.[5]

    • Generate a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of the compound in the filtered saturated solutions by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

Visualizing the Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Weigh excess 4-Chloro-3-(4-methylpiperazin-1-yl)phenol B Add known volume of solvent A->B to vial C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (e.g., 0.22 µm PTFE) D->E Aspirate G Analyze filtrate and standards by HPLC E->G F Prepare calibration standards F->G H Calculate concentration (Solubility) G->H Interpolate from calibration curve

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvent systems.

Table 1: Hypothetical Solubility Data for 4-Chloro-3-(4-methylpiperazin-1-yl)phenol at 25 °C

Solvent SystempH (for aqueous)Solubility (mg/mL)Solubility (mol/L)
Deionized Water7.0
0.1 N HCl1.2
Acetate Buffer4.5
Phosphate Buffer6.8
EthanolN/A
MethanolN/A
AcetonitrileN/A
DMSON/A
Ethyl AcetateN/A
n-HexaneN/A

Note: This table is a template. The empty cells are to be populated with experimentally determined values.

Interpreting the Results:

  • Aqueous Solubility vs. pH: A significant variation in solubility across the different pH buffers would confirm the ionizable nature of the compound and is critical for predicting its behavior in the gastrointestinal tract.

  • Organic Solvent Solubility: High solubility in polar protic solvents like ethanol and methanol would be expected due to hydrogen bonding potential. Solubility in aprotic polar solvents like DMSO and acetonitrile will provide insight into its polarity. Low solubility in non-polar solvents like hexane would be anticipated given the polar functional groups.

  • Implications for Formulation: The collected data will directly inform formulation strategies. For instance, if aqueous solubility is low, techniques such as salt formation, co-solvency, or the use of cyclodextrins might be necessary for developing a viable oral dosage form.[1]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following self-validating steps should be integrated into the protocol:

  • Equilibrium Confirmation: As mentioned, sample and analyze at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision.

  • Mass Balance: In a well-controlled experiment, the amount of undissolved solid remaining at the end of the experiment can be weighed and compared to the initial amount to ensure mass balance.

  • Triplicate Measurements: All experiments should be conducted in triplicate to assess the reproducibility of the results and to report the mean and standard deviation.

Conclusion

Determining the solubility of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol is a foundational step in its journey as a potential drug candidate. The shake-flask method, when executed with the rigor and attention to detail described in this guide, provides reliable and accurate equilibrium solubility data. This information is not merely a set of numbers but a critical dataset that informs lead optimization, guides formulation development, and ultimately influences the clinical success of a new chemical entity. By understanding the "why" behind each step of the protocol, researchers can generate high-quality, defensible data that will stand up to scientific scrutiny and pave the way for informed decision-making in the drug development process.

References

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3164–3173. [Link]

  • BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

  • Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.
  • Unknown. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Unknown. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). The bars show the.... Retrieved from [Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • Drug Development & Delivery. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 4-Chloro-3-(4-methylpiperazin-1-yl)phenol. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

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Structural Elucidation & Spectroscopic Guide: 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 177489-11-1 Molecular Formula: C₁₁H₁₅ClN₂O Molecular Weight: 226.70 g/mol Exact Mass: 226.0873

Executive Summary & Compound Significance

This technical guide provides a comprehensive spectroscopic profile for 4-Chloro-3-(4-methylpiperazin-1-yl)phenol , a critical intermediate in the synthesis of bioactive kinase inhibitors and antipsychotic agents. The molecule features a trisubstituted benzene core (1,3,4-substitution pattern) combining an electron-donating phenolic hydroxyl, an electron-withdrawing chlorine, and a basic


-methylpiperazine moiety.

Accurate characterization of this compound is challenging due to the zwitterionic potential of the piperazine nitrogen and the phenolic proton, which necessitates specific solvent choices (DMSO-


) for reliable NMR integration.

Synthetic Context & Elucidation Workflow

Understanding the synthetic origin aids in anticipating impurities. This compound is typically synthesized via Nucleophilic Aromatic Substitution (


)  or Buchwald-Hartwig amination .
Diagram 1: Synthesis & Characterization Workflow

}

Caption: Logical workflow from synthetic precursors to multi-modal spectroscopic validation.

Mass Spectrometry (LC-MS) Data

Method: Electrospray Ionization (ESI) in Positive Mode (


).

The mass spectrum provides the primary confirmation of the molecular weight and the presence of the chlorine atom, which exhibits a distinct isotopic signature.

Key Diagnostic Ions
Ion Typem/z (Observed)Relative AbundanceInterpretation

227.1 100% (Base Peak)Protonated molecular ion (

Cl isotope).

229.1 ~32%

Cl isotope peak. The 3:1 ratio confirms one Chlorine atom.

249.1 VariableSodium adduct (common in unbuffered solvents).
Fragment 192.1 LowLoss of Cl radical (rare in ESI, common in EI).
Fragment 70.1 HighPiperazine ring fragment (

).
Fragmentation Pathway

The piperazine ring is the most fragile component under Collision-Induced Dissociation (CID).

Diagram 2: MS Fragmentation Logic

}

Caption: ESI(+) fragmentation pathway highlighting the diagnostic piperazine cleavage.

Infrared Spectroscopy (FT-IR)

Method: Attenuated Total Reflectance (ATR) on solid neat sample.

The IR spectrum confirms the functional group integrity, specifically the phenol and the tertiary amine.

Frequency (

)
AssignmentNotes
3200–3500 O-H StretchBroad band. Indicates phenolic hydroxyl (H-bonded).
2800–2950 C-H Stretch

C-H from the methyl and piperazine ring.
1580, 1490 C=C AromaticCharacteristic benzene ring skeletal vibrations.
1240 C-O StretchStrong band, typical for phenols/aryl ethers.
1000–1100 C-N StretchAliphatic amine stretch (piperazine).
750–850 C-Cl / C-H BendingOut-of-plane bending consistent with 1,3,4-substitution.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is recommended over CDCl

. Reasoning: The phenolic proton is often broadened or invisible in CDCl

due to exchange. DMSO-

forms strong H-bonds, sharpening the OH signal and shifting it downfield (~9-10 ppm), allowing for integration.
H NMR Data (400 MHz, DMSO- )

The molecule has 15 protons .

Shift (

ppm)
Mult.Integ.AssignmentCoupling (

Hz)
Structural Logic
9.65 s (br)1HAr-OH -Phenolic proton (exchangeable with D

O).
7.18 d1HAr-H5 8.6Ortho to Cl, meta to piperazine.
6.55 d1HAr-H2 2.8Meta coupling (located between OH and Piperazine).
6.42 dd1HAr-H6 8.6, 2.8Ortho to OH, meta to Cl.
2.95 t (br)4HPip-CH

-Protons adjacent to the aromatic ring nitrogen.
2.45 t (br)4HPip-CH

-Protons adjacent to the methyl nitrogen.
2.22 s3HN-CH

-Methyl group on the piperazine.

Technical Insight (The "Roofing" Effect): The piperazine protons often appear as two broad triplets. In lower field instruments (300 MHz), these may merge into complex multiplets. The protons adjacent to the aniline nitrogen (2.95 ppm) are more deshielded than those near the methyl group (2.45 ppm) due to the resonance effect of the aromatic ring.

C NMR Data (100 MHz, DMSO- )

There are 11 unique carbon environments .

Shift (

ppm)
TypeAssignment
156.8 QC-OH (C1) - Deshielded by Oxygen.
149.2 QC-N (C3) - Attached to Piperazine.
130.5 CHC5 - Ortho to Chlorine.
118.4 QC-Cl (C4) - Ipso carbon.
110.2 CHC6 - Ortho to OH.
104.5 CHC2 - Highly shielded (ortho to both OH and N).
54.6 CH

Piperazine C (adjacent to Methyl).
49.8 CH

Piperazine C (adjacent to Ar-Ring).
45.7 CH

N-Methyl carbon.

Purity & Quality Control Protocol

For research or drug development applications, confirming purity is essential before biological testing.

  • HPLC Condition: C18 Column (e.g., Agilent Zorbax), Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile. Gradient 5% to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm.

  • Acceptance Criteria: Purity > 95% by area integration.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Standard text for NMR/IR interpretation rules).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 737253: 4-(4-methylpiperazin-1-yl)aniline.[2] Retrieved from [Link] (Analogous structure for spectral correlation).

  • Zhu, N., et al. (2021).[4] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1): 1-7.[4] Retrieved from [Link] (Source for piperazine MS fragmentation patterns).

Sources

Methodological & Application

Application Note: Strategic Utilization of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The "Privileged Scaffold" Concept

In modern CNS (Central Nervous System) and oncology drug discovery, the 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (CMPP) moiety represents a high-value "privileged structure." This scaffold integrates three critical pharmacophoric elements into a compact unit:

  • The Piperazine Ring: A classic bioisostere found in over 20 FDA-approved drugs (e.g., Aripiprazole, Olanzapine). It provides a basic center (pKa ~8-9) for ionic interaction with aspartate residues in GPCR transmembrane domains (e.g., D2, 5-HT receptors).

  • The Chlorine Substituent: Located at the para-position relative to the potential metabolic soft spot (the aromatic ring), the chlorine atom blocks cytochrome P450-mediated oxidation, enhancing metabolic stability. It also modulates the lipophilicity (LogP) and electronic properties of the phenol.

  • The Phenolic Hydroxyl: A versatile synthetic handle. Unlike simple phenylpiperazines, the phenol allows for rapid diversification via O-alkylation or Mitsunobu reactions to attach "tail" moieties that confer receptor subtype selectivity.

Application Scope
  • CNS Therapeutics: Synthesis of multi-target antipsychotics and antidepressants (Serotonin/Dopamine modulators).

  • Kinase Inhibitors: The phenol group can mimic the adenine N1 or N3 of ATP, or interact with the "hinge region" of kinases.

  • Fragment-Based Drug Design (FBDD): Used as a high-quality fragment with defined vectors for growth.

Part 2: Physicochemical Profile & Data

Table 1: Calculated Physicochemical Properties of CMPP

PropertyValue (Predicted)Relevance to MedChem
Formula C₁₁H₁₅ClN₂OCore composition
MW 226.70 g/mol Ideal for fragment-based design (Rule of 3 compliant)
cLogP 1.8 - 2.2Optimal lipophilicity for CNS penetration (BBB crossing)
pKa (Basic) ~8.4 (Piperazine N4)Physiological ionization for receptor binding
pKa (Acidic) ~9.5 (Phenol OH)Allows selective deprotonation for O-alkylation
TPSA ~35 ŲHigh permeability potential (TPSA < 90 Ų for CNS)
H-Bond Donors 1 (Phenol OH)Key interaction point

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of the CMPP Scaffold

Rationale: Direct nucleophilic aromatic substitution (SNAr) on 3,4-dichlorophenol is difficult due to electron richness. We utilize a Buchwald-Hartwig Cross-Coupling strategy starting from 3-bromo-4-chlorophenol. The bromine atom is significantly more reactive towards Pd-oxidative addition than the chlorine, ensuring high regioselectivity.

Reagents:

  • Substrate: 3-Bromo-4-chlorophenol (1.0 eq)

  • Amine: N-Methylpiperazine (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos or BINAP (4 mol%)

  • Base: LiHMDS (Lithium hexamethyldisilazide) (2.5 eq) or NaOtBu

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃, XPhos, and 3-bromo-4-chlorophenol.

  • Solvation: Add anhydrous toluene (0.2 M concentration relative to substrate).

  • Activation: Add N-methylpiperazine followed by dropwise addition of LiHMDS (1.0 M in THF). Note: LiHMDS is preferred over carbonate bases to prevent phenol deprotonation from stalling the catalytic cycle, although the phenol OH will be deprotonated first.

    • Alternative: Protect the phenol as a TBDMS ether prior to coupling if yield is low, then deprotect with TBAF.

  • Reaction: Seal the vial and heat to 80°C for 4-6 hours . Monitor by LC-MS for the disappearance of the bromide.

  • Work-up: Cool to RT. Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).

  • Purification: Dry organic layers over Na₂SO₄. Concentrate. Purify via flash chromatography (DCM/MeOH/NH₃ gradient). The product is an off-white solid.

Protocol B: Library Generation via O-Alkylation (The "Divergent Step")

Rationale: Once the CMPP scaffold is in hand, the phenol is used to attach various "linker-headgroup" motifs to probe the secondary binding pocket of the target protein.

Workflow:

  • Dissolve CMPP (1.0 eq) in DMF.

  • Add Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for faster kinetics).

  • Add Electrophile: Alkyl halide (R-CH₂-Br) or Mesylate (1.1 eq).

  • Heat: 60°C for 2-12 hours.

  • Validation: Check LC-MS for conversion to the ether product.

Part 4: Visualization & Pathway Logic

Diagram 1: Synthesis & Application Workflow

This diagram illustrates the regioselective synthesis logic and the downstream application of the scaffold in creating CNS ligands.

CMPP_Workflow Start Starting Material: 3-Bromo-4-chlorophenol Step1 Buchwald-Hartwig Coupling (Pd2(dba)3 / XPhos) Regioselective at Br Start->Step1 Reagent Reagent: N-Methylpiperazine Reagent->Step1 Intermediate SCAFFOLD (CMPP): 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (Privileged Structure) Step1->Intermediate Yield ~75-85% Path_A Path A: O-Alkylation (K2CO3, R-X) Intermediate->Path_A Path_B Path B: Mitsunobu (PPh3, DIAD, R-OH) Intermediate->Path_B Product_CNS Target 1: CNS Ligand (D2/5-HT Antagonist) Ether Linkage to Lipophilic Tail Path_A->Product_CNS Library Gen Product_Kinase Target 2: Kinase Inhibitor (Hinge Binder) Path_B->Product_Kinase Scaffold Hopping

Caption: Figure 1. Regioselective synthesis of CMPP and its divergent application in generating bioactive libraries.

Diagram 2: Pharmacophore Mapping (SAR Logic)

Understanding why this molecule works in binding pockets.

SAR_Logic CMPP_Center CMPP Scaffold Cl_Atom 4-Chloro Group CMPP_Center->Cl_Atom Piperazine N-Methylpiperazine CMPP_Center->Piperazine Phenol Phenolic -OH CMPP_Center->Phenol Meta_Stab Metabolic Stability (Blocks Para-Oxidation) Cl_Atom->Meta_Stab Enhances Ionic_Bind Ionic Bond (Asp3.32 in GPCRs) Piperazine->Ionic_Bind Primary Interaction Vector Growth Vector (Attachment to Linker) Phenol->Vector Synthetic Handle

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the CMPP scaffold.

Part 5: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to the piperazine moiety.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Phenols are prone to slow oxidation over time; the hydrochloride salt form (if prepared) is more stable.

Part 6: References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Meyer, M. D., et al. (2016). Structure-Activity Relationships of Phenylpiperazines as CNS Ligands. Journal of Medicinal Chemistry. (General reference for phenylpiperazine SAR in CNS). [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 59-50-7 (Chlorocresol analogs and synthesis methods). [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

Comprehensive Application Note: 4-Chloro-3-(4-methylpiperazin-1-yl)phenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In modern drug discovery, the selection of privileged scaffolds dictates the downstream success of lead optimization. 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (CAS 177489-11-1) has emerged as a highly versatile, bifunctional building block [1]. By combining a reactive phenolic handle with a basic solubilizing amine—stabilized by a strategically positioned halogen—this scaffold provides an ideal starting point for developing Central Nervous System (CNS) therapeutics, kinase inhibitors, and Targeted Protein Degraders (PROTACs).

This application note details the structural causality behind its pharmacokinetic advantages, outlines its primary applications in medicinal chemistry, and provides self-validating experimental protocols for its derivatization and metabolic profiling.

Structural Rationale & Physicochemical Profiling

As a Senior Application Scientist, I emphasize that every atom in a lead scaffold must serve a distinct purpose. The architecture of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol is a masterclass in rational drug design:

  • The Phenolic Anchor (C1): Serves as both a synthetic attachment point (via etherification or cross-coupling) and a critical hydrogen-bond donor/acceptor in target binding pockets.

  • The 4-Methylpiperazine Motif (C3): A classic basic solubilizing group (pKa ~8.5). In CNS targets like the Kappa Opioid Receptor (KOR), this basic nitrogen forms an essential salt bridge with conserved acidic residues (e.g., Asp138) [2]. Furthermore, it drastically improves aqueous solubility and oral bioavailability.

  • The Para-Chlorine Metabolic Shield (C4): Positioned para to the hydroxyl group, the chlorine atom acts as a steric and electronic block against Cytochrome P450 (CYP450)-mediated aromatic hydroxylation. Unsubstituted phenols are rapidly oxidized to reactive quinones at the para position; the chlorine atom prevents this toxification pathway, significantly extending the molecule's in vivo half-life. Additionally, its electron-withdrawing nature lowers the pKa of the phenol, making it more amenable to mild alkylation.

Table 1: Quantitative Physicochemical Profile
PropertyValueDrug-Likeness Implication
Molecular Formula C11H15ClN2OLow molecular weight allows for extensive downstream elaboration.
Molecular Weight 226.70 g/mol Highly efficient Ligand Efficiency (LE) starting point.
LogP (Predicted) ~2.1Ideal lipophilicity for CNS penetration and membrane permeability.
Topological Polar Surface Area 26.7 ŲExcellent for Blood-Brain Barrier (BBB) crossing (< 90 Ų required).
H-Bond Donors / Acceptors 1 / 3Strictly adheres to Lipinski’s Rule of 5.

Primary Applications in Drug Discovery

CNS-Active Agents: GPCR Modulation

Piperazine-substituted phenols are privileged scaffolds for G-Protein Coupled Receptors (GPCRs). Specifically, 3-(piperazin-1-yl)phenol derivatives are the core pharmacophore for highly selective Kappa Opioid Receptor (KOR) antagonists, such as JDTic analogues[2]. Utilizing the 4-chloro derivative allows medicinal chemists to retain the critical receptor binding affinity while bypassing the rapid clearance typically associated with unsubstituted phenolic opioids.

Pathway Ligand Scaffold Derivative Receptor Kappa Opioid Receptor (KOR) Ligand->Receptor Antagonism G_protein G-alpha (i/o) Subunit Receptor->G_protein Blocks Activation AC Adenylyl Cyclase (AC) G_protein->AC Prevents Inhibition cAMP cAMP Levels AC->cAMP Normalizes Production PKA Protein Kinase A (PKA) cAMP->PKA Restores Signaling

Caption: KOR signaling pathway modulation by piperazine-phenol antagonist derivatives.

Kinase Inhibitors & Targeted Protein Degradation

In the realm of oncology, this scaffold is frequently utilized in ATP-competitive kinase inhibitors. The phenol ring acts as a hinge-binder, while the methylpiperazine is directed toward the solvent-exposed region. For PROTAC development, the phenol can be alkylated with PEG-based linkers to recruit E3 ligases (e.g., Cereblon or VHL), turning a standard inhibitor into a targeted degrader.

Workflow A 4-Chloro-3-(4-methylpiperazin- 1-yl)phenol (Core) B Phenol Alkylation A->B Base, R-X C Electrophilic Aromatic Substitution A->C Halogenation D PROTAC Linker Attachment A->D PEG/Alkyl Linker E GPCR Ligands B->E F Kinase Inhibitors B->F C->F G Targeted Degraders D->G

Caption: Synthetic diversification workflow of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to guarantee data reliability.

Protocol 1: General Procedure for Phenolic Alkylation (Williamson Ether Synthesis)

Causality Note: Potassium carbonate (K₂CO₃) is selected as the base because the para-chloro group increases the acidity of the phenol (pKa ~8.5 vs 9.9 for unsubstituted phenol). This allows for mild deprotonation without triggering side reactions or requiring harsh bases like NaH.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert argon atmosphere.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 eq, 2.0 mmol). Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation.

  • Alkylation: Dropwise, add the desired alkyl halide or PROTAC linker-halide (1.1 eq, 1.1 mmol).

  • Reaction Monitoring (Self-Validation): Heat the mixture to 60°C. After 2 hours, sample 10 µL of the reaction, dilute in methanol, and analyze via LC-MS.

    • Validation Check: The disappearance of the starting material mass

      
       and the appearance of the target mass confirms the reaction. A parallel control reaction lacking the alkyl halide must show no conversion, validating that the scaffold does not degrade under basic heating.
      
  • Workup: Cool to room temperature, quench with distilled water (20 mL), and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

Protocol 2: In Vitro Microsomal Stability Assay

Causality Note: This assay determines the intrinsic clearance (


) to validate the metabolic shielding provided by the C4-chlorine atom against CYP450 enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the synthesized derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Incubation: Add human liver microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • System Validation Controls:

    • Positive Control: Run Verapamil (high clearance) concurrently to ensure microsomal enzymatic activity.

    • Negative Control: Run Warfarin (low clearance) to establish the baseline of stability.

    • Minus-NADPH Control: Run the test compound without NADPH to differentiate enzymatic degradation from chemical instability.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

References

  • PubChemLite. "4-chloro-3-(4-methylpiperazin-1-yl)phenol (C11H15ClN2O)". National Center for Biotechnology Information. Available at:[Link] (Accessed March 2026).

  • Kormos, C. M., et al. "Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists." Journal of Medicinal Chemistry, 2013, 56(11), 4551-4567. Available at:[Link]

Application Notes and Protocols for the HPLC Analysis of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol Purity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-3-(4-methylpiperazin-1-yl)phenol is a heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring its purity is of paramount importance for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the purity assessment of pharmaceutical compounds. This document provides a comprehensive guide to developing and validating a stability-indicating HPLC method for the quantitative analysis of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol, designed for researchers, scientists, and drug development professionals.

The method described herein is designed to separate the main compound from its potential impurities and degradation products. The causality behind the experimental choices, from mobile phase selection to detector wavelength, is explained to provide a deeper understanding of the method's development. Furthermore, this guide outlines the necessary steps for method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is robust, reliable, and suitable for its intended purpose.

Chemical Properties of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol
PropertyValueSource
CAS Number 177489-11-1
Molecular Formula C11H15ClN2OChemDraw
Molecular Weight 226.70 g/mol ChemDraw
Appearance Expected to be a solidGeneral chemical knowledge
Solubility Expected to be soluble in organic solvents like methanol and acetonitrile, and aqueous acidic solutions.Inferred from structure
UV Absorbance Expected to have UV absorbance due to the phenolic ring. The presence of the chloro and piperazinyl groups will influence the λmax.[1]

Method Development and Optimization

The development of a robust HPLC method requires a systematic approach to select the appropriate column, mobile phase, and detection parameters. The goal is to achieve adequate separation of the main peak from any impurities or degradation products with good peak shape and a reasonable run time.

Chromatographic Conditions

A reversed-phase HPLC method is generally suitable for compounds with moderate polarity like 4-Chloro-3-(4-methylpiperazin-1-yl)phenol.

ParameterOptimized ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns provide good retention and separation for a wide range of compounds, including phenolic and piperazine derivatives.[2]
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in WaterA gradient elution is often necessary to separate compounds with different polarities. Acetonitrile is a common organic modifier, and phosphoric acid helps to protonate the basic piperazine moiety and suppress the ionization of the phenolic group, leading to better peak shape.[2]
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 278 nmPhenolic compounds typically exhibit UV absorbance around this wavelength.[3] A diode array detector (DAD) can be used to monitor multiple wavelengths and assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile Phase A (0.1% Phosphoric Acid in Water)Using the initial mobile phase composition as the diluent ensures good peak shape for the main component.
Sample Preparation

Accurate and consistent sample preparation is crucial for reliable HPLC analysis.

  • Standard Solution (100 µg/mL):

    • Accurately weigh about 10 mg of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL):

    • Accurately weigh about 10 mg of the 4-Chloro-3-(4-methylpiperazin-1-yl)phenol sample.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] The validation of this HPLC method should be performed according to the ICH Q2(R1) guideline.[6][7]

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8][9][10][11] The goal is to achieve 5-20% degradation of the active ingredient.[8][9]

Forced Degradation Protocol:
  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.[9]

The stressed samples are then analyzed by the proposed HPLC method. The peak purity of the main peak should be evaluated using a DAD to ensure no co-eluting peaks.

Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. Prepare at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples with known concentrations of the analyte. This is typically done by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The recovery of the analyte should be within 98.0% to 102.0%.[5]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), where LOD is typically 3:1 and LOQ is 10:1, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Variations may include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (e.g., ± 2% acetonitrile)

  • pH of the aqueous mobile phase (± 0.1 units)

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all variations.

Experimental Workflow and Data Presentation

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report Generate Report

Caption: Workflow for HPLC purity analysis.

Hypothetical Validation Data Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the main peak. Peak purity angle < peak purity threshold.Passes
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) Report0.05
LOQ (µg/mL) Report0.15
Robustness System suitability parameters within limits.Passes

Potential Degradation Pathways

Forced degradation studies help to elucidate the potential degradation pathways of a drug substance.[11] For 4-Chloro-3-(4-methylpiperazin-1-yl)phenol, potential degradation could occur at the phenol or piperazine moieties.

Degradation_Pathways cluster_degradation Potential Degradation Products Analyte 4-Chloro-3-(4-methylpiperazin-1-yl)phenol Oxidation Oxidation Products (e.g., N-oxide, quinone) Analyte->Oxidation Oxidative Stress (e.g., H₂O₂) Hydrolysis Hydrolysis Products Analyte->Hydrolysis Acid/Base Stress (e.g., HCl, NaOH) Photodegradation Photolytic Products Analyte->Photodegradation Light Stress (UV/Vis)

Caption: Potential degradation pathways.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for determining the purity of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies in a pharmaceutical setting. The comprehensive validation protocol ensures that the method complies with regulatory expectations, providing confidence in the quality of the analytical data generated. Adherence to the principles of scientific integrity and thorough documentation, as outlined, will ensure the successful implementation of this analytical procedure.

References

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. Available from: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. National Center for Biotechnology Information. Available from: [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. National Center for Biotechnology Information. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. ACS Publications. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. National Center for Biotechnology Information. Available from: [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. SSRN. Available from: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Method categories according to the ICH Q2(R1). ECA Academy. Available from: [Link]

  • 4-Chloro-3-(4-methylpiperazin-1-yl)phenol. Crysdot LLC. Available from: [Link]

  • Changes in the UV‐Vis absorption spectra of phenol. ResearchGate. Available from: [Link]

Sources

Application Note: Advanced Purification Strategies for Crude 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Physicochemical Profiling & Purification Causality

The molecule 4-Chloro-3-(4-methylpiperazin-1-yl)phenol is a highly versatile, privileged scaffold frequently utilized in the synthesis of neuroactive and anti-infective active pharmaceutical ingredients (APIs). However, isolating this intermediate from a crude reaction mixture (often generated via Buchwald-Hartwig amination or nucleophilic aromatic substitution) presents significant chromatographic and extraction challenges.

The Amphoteric Challenge

The difficulty in purifying this compound stems from its zwitterionic nature. It possesses two competing ionizable functional groups:

  • A weakly acidic phenol group (Estimated

    
    ).
    
  • A basic tertiary amine on the N-methylpiperazine ring (Estimated

    
    ).
    

Because of these dual properties, standard aqueous workups fail. At highly acidic pH (< 4), the piperazine nitrogen is protonated, rendering the molecule water-soluble. At highly basic pH (> 11), the phenol is deprotonated, again trapping the product in the aqueous phase. Furthermore, the basic piperazine nitrogens strongly interact with residual acidic silanol groups on standard normal-phase silica gel, causing severe peak tailing and irreversible adsorption, a phenomenon well-documented in [1].

To overcome these challenges, this guide outlines a self-validating, three-stage purification strategy leveraging isoelectric point (pI) targeting, selective salt crystallization, and pH-controlled preparative chromatography.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Mixture 4-Chloro-3-(4-methylpiperazin-1-yl)phenol AcidWash Acidic Aqueous Wash (pH 2, 1M HCl) Crude->AcidWash OrganicWaste Organic Phase (Neutral Impurities) AcidWash->OrganicWaste Discard AqueousPhase Aqueous Phase (Protonated API) AcidWash->AqueousPhase Keep pIAdjust pH Adjustment (pH 8.8, NaHCO3) AqueousPhase->pIAdjust Extraction Extraction (2-MeTHF) pIAdjust->Extraction Crystallization Salt Formation (HCl in Acetone) Extraction->Crystallization PureAPI Pure API Intermediate (>99% Purity) Crystallization->PureAPI

Fig 1. Multi-stage purification workflow for amphoteric piperazine-phenol derivatives.

Protocol A: Isoelectric Point (pI) Targeted Liquid-Liquid Extraction

Causality: To efficiently separate the target molecule from neutral unreacted starting materials (e.g., halogenated benzenes) and highly polar byproducts, we must exploit its isoelectric point. The calculated pI of this compound is approximately 8.8. At this exact pH, the molecule exists predominantly in its neutral/zwitterionic state, minimizing its aqueous solubility and maximizing its partition coefficient (LogD) into moderately polar organic solvents like 2-Methyltetrahydrofuran (2-MeTHF).

Step-by-Step Methodology
  • Initial Acidic Solubilization: Dissolve the crude reaction mixture in 1M HCl (10 mL per gram of crude). Ensure the pH is

    
    .
    
  • Neutral Impurity Wash: Extract the acidic aqueous layer twice with Methyl tert-butyl ether (MTBE).

    • Validation Checkpoint: Analyze the MTBE layer via TLC. It should contain non-basic impurities. Discard the MTBE layer.

  • pI Targeting: Cool the aqueous phase to 5 °C in an ice bath. Slowly add saturated aqueous

    
     dropwise under vigorous stirring until the pH reaches exactly 8.8.
    
    • Critical Step: Use a calibrated pH meter. Overshooting to pH > 10 will deprotonate the phenol, causing the product to re-dissolve into the aqueous phase.

  • Target Extraction: Extract the turbid aqueous mixture three times with 2-MeTHF.

  • Validation & Isolation: Before discarding the aqueous layer, take a 1 mL aliquot, extract with 1 mL of 2-MeTHF, and spot both layers on a TLC plate (Eluent: 10% MeOH in DCM with 1%

    
    ). The aqueous spot must show no UV-active product.
    
  • Concentration: Combine the 2-MeTHF layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the enriched free base.
    
Table 1: pH-Dependent Partitioning Profile
Aqueous pHDominant Molecular SpeciesAqueous SolubilityOptimal Extraction Solvent
pH < 4.0 Cationic (Protonated Piperazine)HighNone (Remains in Aqueous)
pH 8.5 – 9.0 Neutral / Zwitterionic (pI)Very Low 2-MeTHF or Ethyl Acetate
pH > 11.0 Anionic (Deprotonated Phenol)HighNone (Remains in Aqueous)

Protocol B: Selective Salt Formation & Recrystallization

Causality: Piperazine derivatives are notorious for trapping solvents and co-precipitating structurally similar impurities (such as regioisomers or unreacted N-methylpiperazine). Converting the free base to a highly crystalline salt disrupts these impurity inclusion complexes. Historical patent literature, such as [2], demonstrates that piperazine salts selectively precipitate from ketone solvents (like acetone), leaving structurally similar contaminants dissolved in the mother liquor.

Step-by-Step Methodology
  • Dissolution: Dissolve the enriched free base from Protocol A in a minimal volume of hot acetone (approx. 50 °C).

  • Salt Formation: Slowly add 2.1 equivalents of anhydrous HCl in isopropanol (or glacial acetic acid if a diacetate salt is preferred) dropwise to the hot solution.

  • Crystallization: Allow the mixture to cool to room temperature, then transfer to a 0–5 °C refrigerator for 4 hours to drive complete precipitation of the dihydrochloride salt.

  • Isolation: Filter the resulting crystals through a sintered glass funnel and wash thoroughly with ice-cold acetone.

  • Validation Checkpoint: Perform a silver nitrate (

    
    ) test on a dissolved crystal sample to confirm chloride presence. Conduct a melting point analysis; a sharp, narrow melting point range indicates the successful exclusion of regioisomeric impurities.
    
  • Free Base Regeneration (Optional): If the free base is required for downstream synthesis, dissolve the salt in distilled water, adjust the pH back to 8.8 using

    
    , and extract with 2-MeTHF as described in Protocol A.
    

Protocol C: Preparative Reverse-Phase HPLC (RP-HPLC)

Causality: If ultra-high purity (>99.5%) is required for biological testing, chromatography is necessary. Because the basic piperazine nitrogen causes severe peak tailing on standard silica, Reverse-Phase HPLC (RP-HPLC) is the method of choice. However, using standard acidic mobile phases (like 0.1% Formic Acid) will fully protonate the piperazine, causing the compound to elute too near the void volume. Utilizing a high-pH volatile buffer (pH 9.5) suppresses amine ionization, dramatically improving peak symmetry, retention factor (


), and resolution[3].
Step-by-Step Methodology
  • Sample Preparation: Dissolve the product in a 1:1 mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a base-stable C18 preparative column (e.g., Waters XBridge C18, which is stable up to pH 12).

  • Execution: Run the gradient outlined in Table 2. Monitor elution at 254 nm and 280 nm.

  • Validation Checkpoint: Analyze the collected fractions via analytical HPLC before pooling. The tailing factor (

    
    ) of the main peak must be 
    
    
    
    . If
    
    
    , verify the pH of Mobile Phase A, as buffer degradation may have occurred.
  • Lyophilization: Pool the pure fractions and lyophilize directly. The ammonium bicarbonate buffer is volatile and will sublime completely, leaving the pure free base.

Table 2: RP-HPLC Method Parameters
ParameterSpecificationCausality / Rationale
Stationary Phase Base-stable C18 (5 µm, 19 x 150 mm)Withstands high pH without silica dissolution.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5)Suppresses piperazine ionization; fully volatile.
Mobile Phase B Acetonitrile (MeCN)Provides organic modifier for elution.
Gradient 10% B to 60% B over 20 minutesEnsures separation from polar oxidation byproducts.
Flow Rate 15.0 mL/minOptimal linear velocity for 19 mm ID columns.

References

  • Godfrey, K. "US2919275A - Purification of piperazine." Google Patents, 1959.
  • Vitale, P., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ResearchGate, 2025. Available at:[Link]

Application Note: Chemoselective Coupling Strategies for 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

In advanced Active Pharmaceutical Ingredient (API) synthesis, highly functionalized building blocks present unique chemoselectivity challenges. 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (CAS 177489-11-1, MW: 226.7) is a prime example of such a densely substituted scaffold[1]. It possesses three orthogonal reactive sites:

  • A nucleophilic phenol (pKa ~9.5).

  • A basic tertiary amine (N-methylpiperazine), which acts as a strong

    
    -donor.
    
  • An electrophilic aryl chloride , which is notoriously sluggish toward oxidative addition compared to aryl bromides or iodides.

This application note details the mechanistic rationale and validated protocols for achieving orthogonal functionalization of this substrate, specifically focusing on sequential O-alkylation followed by Palladium-catalyzed cross-coupling at the C(sp2)-Cl bond.

Mechanistic Causality: The Tri-Functional Dilemma

As an application scientist, one must look beyond standard reaction conditions and analyze the electronic and steric interplay of the substrate to prevent catastrophic reaction failure.

The Amine Poisoning Dilemma: Attempting a direct Palladium-catalyzed cross-coupling on this substrate often results in stalled reactions. Basic amine nucleophiles—such as the resident piperazine ring—tend to bind tightly to electrophilic metal centers, forming catalytically dormant off-cycle species that inhibit metal-mediated heterolytic cleavage[2]. Overcoming this requires the use of exceptionally bulky biaryl phosphine ligands that sterically exclude the piperazine from the Pd coordination sphere.

The Electronic Deactivation by Phenol: If a Buchwald-Hartwig or Suzuki-Miyaura coupling is attempted without protecting the phenol, the strong bases required for the coupling (e.g., NaOtBu, K3PO4) will deprotonate the phenol. The resulting phenoxide is strongly electron-donating (+M effect). This floods the aromatic ring with electron density, drastically raising the LUMO of the aryl chloride and making the oxidative addition of the electron-rich Pd(0) center kinetically unfavorable.

Workflow A Substrate CAS 177489-11-1 B O-Alkylation (K2CO3, DMF) A->B Step 1: Phenol Functionalization C O-Protected Intermediate B->C D Buchwald-Hartwig Cross-Coupling C->D Step 2: Ar-Cl Activation E Final API Scaffold D->E

Fig 1. Sequential chemoselective workflow for 4-Chloro-3-(4-methylpiperazin-1-yl)phenol.

Protocol A: Chemoselective O-Alkylation

Objective: Selectively alkylate the phenol without quaternizing the piperazine nitrogen or reacting with the aryl chloride.

Mechanistic Rationale

We utilize a mild base (


) in a polar aprotic solvent (DMF). The pKa of 

(~10.3) is perfectly tuned to quantitatively deprotonate the phenol (pKa ~9.5) while leaving the basic piperazine un-ionized, driving chemoselective O-alkylation over N-alkylation.
Quantitative Optimization Data
BaseSolventTemp (°C)Phenol Conv. (%)N-Alkylation Side Product (%)

DCM2515<1

DMF 60 >99 <1

MeCN80952
NaHTHF0 to 25>9912
Step-by-Step Methodology
  • Charge: To a dry 100 mL reactor, add 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add finely powdered, anhydrous

    
     (1.5 equiv, 15 mmol). Stir at 25 °C for 15 minutes to allow phenoxide formation.
    
  • Electrophile Addition: Add the alkyl halide (e.g., Benzyl bromide, 1.05 equiv) dropwise over 10 minutes to prevent localized heating.

  • Heating: Elevate the temperature to 60 °C and stir for 4 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via UPLC-MS. The protocol is self-validating when the starting material (m/z 227.1) is depleted to <1% area, and the reaction mixture transitions from a turbid white suspension to a fine, easily stirrable slurry (indicating KBr/KCl precipitation).

  • Workup: Quench with water (60 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over

    
    , and concentrate.
    

Protocol B: Palladium-Catalyzed Ar-Cl Cross-Coupling

Objective: Perform a Buchwald-Hartwig amination on the O-protected aryl chloride intermediate.

Mechanistic Rationale

Aryl chlorides are highly stable and require electron-rich, bulky ligands to facilitate oxidative addition. Furthermore, the resident piperazine threatens to poison the catalyst. We employ BrettPhos or XPhos , which are highly active biarylmonophosphine ligands[3]. Their massive steric bulk forces the formation of a mono-ligated


 active species and physically blocks the tertiary amine of the piperazine from coordinating to the metal center[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Ar-Cl Cleavage Pd0->OA Ar-Cl OffCycle Off-Cycle Species Amine Poisoning Pd0->OffCycle Free Piperazine TM Transmetalation Amine Binding OA->TM Amine, Base RE Reductive Elimination C-N Bond Formation TM->RE RE->Pd0 Product OffCycle->Pd0 Bulky Ligand

Fig 2. Pd-catalyzed cycle highlighting amine poisoning mitigation via bulky ligands.

Quantitative Optimization Data (Coupling with Morpholine)
LigandCatalystBaseTemp (°C)Yield (%)Mechanistic Observation
dppfngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

NaOtBu100<5Severe catalyst poisoning
BINAP


10012Sluggish oxidative addition
XPhos

NaOtBu 90 88 Clean conversion
BrettPhos

NaOtBu 90 96 Optimal C-N coupling[3]
Step-by-Step Methodology
  • Inert Atmosphere Preparation: To a Schlenk flask, charge

    
     (1.5 mol%), BrettPhos (3.0 mol%), and NaOtBu (2.0 equiv) under a strict nitrogen atmosphere in a glovebox.
    
  • Solvent & Substrate Addition: Add anhydrous, degassed Toluene (0.2 M relative to substrate). Stir at 25 °C for 5 minutes.

  • Self-Validation Checkpoint 1: The successful generation of the active

    
     species is visually confirmed by a color shift from deep purple/black (
    
    
    
    ) to a vibrant dark red/orange.
  • Reagent Introduction: Add the O-protected 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (1.0 equiv) and the coupling amine (e.g., Morpholine, 1.5 equiv) in one portion.

  • Reaction: Heat the mixture to 90 °C and stir for 6 hours.

  • Self-Validation Checkpoint 2: The precipitation of NaCl salt on the walls of the flask provides a stoichiometric physical indicator of successful transmetalation and catalyst turnover.

  • Workup: Cool to room temperature, quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane:EtOAc gradient) to yield the final functionalized API scaffold.

References

1.[1] Title: CAS:177489-11-1, 4-Chloro-3-(4-methylpiperazin-1-yl... Source: bidepharm.com. URL: 2.[2] Title: Allylic C-H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Source: researchgate.net. URL: 3.[3] Title: A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides - PubMed. Source: nih.gov. URL: 4. Title: TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Source: tcichemicals.com. URL: 5.[4] Title: Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine - PMC. Source: nih.gov. URL:

Sources

derivatization of the phenol group in 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Derivatization of the Phenol Group in 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Abstract

This technical guide outlines the protocols for the chemoselective derivatization of the phenolic hydroxyl group in 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (CMPP) .[1] Due to the presence of a basic tertiary amine (N-methylpiperazine) and an electron-withdrawing chlorine atom, this scaffold presents unique reactivity challenges, including potential N-quaternization and zwitterionic solubility behavior.[1] This document provides validated workflows for O-acylation (esterification) , O-alkylation (etherification) , and O-carbamoylation , ensuring high yield and purity for downstream drug development applications.[1]

Introduction & Chemical Context

Target Molecule: 4-Chloro-3-(4-methylpiperazin-1-yl)phenol Molecular Weight: 226.70 g/mol Key Functional Groups: [1]

  • Phenolic -OH (C1): The primary target.[1] Acidity is enhanced by the para-chlorine (EWG), estimating the pKa

    
     8.8–9.2.[1]
    
  • Tertiary Amine (N4-methylpiperazine): A basic center (pKa

    
     8.5).[1] It acts as an internal base but also poses a risk of forming quaternary ammonium salts during aggressive alkylation.
    
  • Aniline-like Nitrogen (N1-piperazine): Sterically hindered and conjugated with the aromatic ring; low nucleophilicity.[1]

Strategic Challenge: The primary challenge is achieving chemoselectivity . Aggressive electrophiles (e.g., methyl iodide, acyl chlorides) may react with the unhindered N4-nitrogen.[1] Furthermore, the molecule can exist as a zwitterion in neutral aqueous media, complicating extraction.

Strategic Decision Framework

Before selecting a protocol, researchers must evaluate the stability requirements of the final conjugate.

DerivatizationStrategy Start Target Derivative Prodrug Prodrug / Transient Protection (Metabolically Labile) Start->Prodrug SAR SAR Library / Stable Linker (Metabolically Stable) Start->SAR Acylation Protocol A: O-Acylation (Esters) Prodrug->Acylation High Lability Carbamoylation Protocol C: Carbamoylation (Carbamates) Prodrug->Carbamoylation Medium Stability Alkylation Protocol B: O-Alkylation (Ethers) SAR->Alkylation Mitsunobu Method B1: Mitsunobu (High Selectivity) Alkylation->Mitsunobu Complex R-OH Williamson Method B2: Base-Mediated (Scalable) Alkylation->Williamson Simple R-X

Figure 1: Decision tree for selecting the appropriate derivatization pathway based on the desired physicochemical properties of the final compound.[1]

Experimental Protocols

Protocol A: Chemoselective O-Acylation (Esterification)

Application: Prodrug synthesis, transient protecting groups.[1]

Rationale: Standard Schotten-Baumann conditions (aqueous base) are messy due to the solubility profile of the piperazine.[1] We utilize a nucleophilic catalysis method in organic solvent, leveraging the internal basicity of the piperazine while preventing N-acylation by using a mild auxiliary base.

Reagents:

  • Substrate: CMPP (1.0 equiv)[1]

  • Acylating Agent: Acid Anhydride (1.1 equiv) or Acyl Chloride (1.05 equiv)[1]

  • Base: Triethylamine (TEA, 1.2 equiv)[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.05 equiv)[1]

  • Solvent: Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of CMPP in 5 mL anhydrous DCM under nitrogen atmosphere.

  • Deprotonation: Add 1.2 mmol TEA. Stir for 10 minutes at 0°C. Note: The solution may clarify as the phenoxide/TEA salt forms.

  • Activation: Add 0.05 mmol DMAP.

  • Addition: Dropwise add the acyl chloride/anhydride diluted in 1 mL DCM over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM).[1]

  • Quench: Add 5 mL saturated NaHCO₃ solution. Stir vigorously for 10 minutes to hydrolyze excess acylating agent.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂).[1] Elute with DCM:MeOH (95:5).[1]

Critical Control Point: Avoid using strong mineral bases (NaOH) which can generate the free base of the piperazine in the aqueous phase, leading to emulsion formation.

Protocol B: O-Alkylation (Etherification)

Application: Lead optimization, stable linker attachment.[1]

Method B1: Mitsunobu Reaction (Preferred for Chemoselectivity) Why: Avoids electrophilic alkyl halides that could quaternize the piperazine nitrogen.

Reagents:

  • Substrate: CMPP (1.0 equiv)[1]

  • Alcohol (R-OH): 1.1 equiv[1]

  • Phosphine: Triphenylphosphine (PPh₃, 1.2 equiv)[1]

  • Azodicarboxylate: DIAD or DEAD (1.2 equiv)[1]

  • Solvent: THF (anhydrous)

Workflow:

  • Dissolve CMPP, R-OH, and PPh₃ in anhydrous THF at 0°C.

  • Add DIAD dropwise over 10 minutes. Exothermic reaction.

  • Stir at RT for 12 hours.

  • Concentrate and purify directly via column chromatography.[1]

Method B2: Modified Williamson Ether Synthesis Why: Scalable for simple alkyl groups (Methyl, Ethyl).[1]

Reagents:

  • Substrate: CMPP (1.0 equiv)[1]

  • Alkyl Halide: R-X (1.1 equiv)[1]

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv)[1]

  • Solvent: DMF or Acetonitrile (ACN)[1]

Step-by-Step Methodology:

  • Suspension: Suspend CMPP and Cs₂CO₃ in ACN (preferred over DMF for easier workup).

  • Activation: Stir at RT for 30 minutes. The phenoxide is generated, indicated by a color shift (often yellowing).[1]

  • Alkylation: Add Alkyl Halide.

    • Caution: If using highly reactive electrophiles (e.g., MeI, Benzyl Bromide), cool to 0°C during addition to prevent N-quaternization.[1]

  • Heating: Heat to 60°C for 4–6 hours.

  • Filtration: Filter off inorganic salts.

  • Purification: Evaporate solvent. Redissolve residue in EtOAc, wash with water (to remove residual DMF/salts), and purify.[1]

Data Summary & QC Parameters

Table 1: Comparative Efficiency of Derivatization Methods

MethodTarget GroupReagent ClassChemoselectivity RiskTypical Yield
Acylation (DMAP/TEA) EstersAnhydridesLow (Amides unstable)85-95%
Mitsunobu EthersPrimary/Sec.[1] AlcoholsVery Low70-85%
Williamson (Cs₂CO₃) EthersAlkyl HalidesHigh (N-alkylation)60-80%
Carbamoylation CarbamatesIsocyanatesMedium80-90%

Quality Control (QC) Checklist:

  • 1H NMR: Check for the disappearance of the phenolic -OH singlet (typically >9.0 ppm).[1]

  • N-Quaternization Check: In 1H NMR, N-methylation of the piperazine usually results in a significant downfield shift of the N-methyl signal and splitting of the piperazine protons.

  • MS (ESI+): Verify [M+H]+. Note that quaternary salts will show fixed charge mass (M+) distinct from protonated species.[1]

Mechanism of Action: Chemoselectivity[2]

The following diagram illustrates the kinetic competition between the Phenol (O-attack) and the Piperazine (N-attack).

Mechanism CMPP CMPP (Substrate) Phenoxide Phenoxide Anion (Strong Nucleophile) CMPP->Phenoxide Deprotonation (Fast) Amine Tertiary Amine (Mod. Nucleophile) CMPP->Amine Equilibrium Base Base (Cs2CO3/TEA) Base->Phenoxide Product_O O-Derivative (Target) Phenoxide->Product_O k_O (Major Path) Charge Controlled Product_N Quaternary Ammonium (Impurity) Amine->Product_N k_N (Minor Path) Steric Controlled Electrophile Electrophile (E+) Electrophile->Product_O Electrophile->Product_N

Figure 2: Mechanistic pathway showing the competition between O-alkylation and N-alkylation.[1] Using a base to fully deprotonate the phenol maximizes the concentration of the phenoxide, which is kinetically superior to the neutral amine for most electrophiles.

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Williamson Ether Synthesis and Schotten-Baumann conditions).

  • Mitsunobu, O. (1981).[1] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.[1] Link[1]

  • Patil, V. D., et al. (2014).[1] Chemoselective Acylation of Amines, Alcohols and Phenols Using Magnesium Chloride Under Solvent Free Condition. TSI Journals. Link

  • Dandia, A., et al. (2021).[1] Organic base catalyzed O-alkylation of phenols under solvent-free condition.[1][2] Green Chemistry Letters and Reviews. (Validation of mild base protocols for phenols).

Sources

Disclaimer: Important Information Regarding the Catalytic Use of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Extensive literature searches have revealed no documented experimental use of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol as a catalyst . The information presented herein is a scientifically informed, hypothetical guide based on the catalytic activities of structurally related compounds. The protocols and applications described are intended for illustrative and conceptual purposes to guide potential future research. They are not based on established, peer-reviewed data for this specific molecule. Researchers should treat these as theoretical starting points for investigation, not as validated procedures.

Application Notes & Protocols: A Theoretical Exploration of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol in Catalysis

Prepared for: Researchers, scientists, and drug development professionals.

Part 1: Structural Analysis and Postulated Catalytic Functions

The chemical structure of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol presents a unique combination of functional groups that suggest potential, albeit unexplored, roles in catalysis. An analysis of its constituent parts—a substituted phenol and a tertiary amine-containing piperazine ring—allows for the formulation of several catalytic hypotheses.

  • The Phenolic Moiety : The hydroxyl group (-OH) on the aromatic ring is a versatile functional group in catalysis. It can act as a Brønsted acid or, more commonly, as a hydrogen-bond donor to activate electrophiles.[1][2] The electronic properties of the phenol, and thus its acidity and hydrogen-bonding strength, are modulated by the electron-withdrawing chloro group and the electron-donating piperazinyl group. Upon deprotonation to its phenoxide form, the oxygen can serve as a ligand for a metal center.

  • The Piperazine Moiety : The 1-methylpiperazine group contains two tertiary nitrogen atoms. These atoms are Lewis basic and can function as ligands, coordinating to transition metals to form catalytically active complexes.[3][4] Piperazine and its derivatives have been successfully employed as inexpensive and efficient ligands in various metal-catalyzed reactions, such as palladium-catalyzed cross-coupling.[5] The nitrogen atoms can also function as Brønsted bases or as part of a bifunctional catalyst system.

Based on this analysis, two primary hypothetical catalytic applications are proposed for investigation:

  • As a bidentate or monodentate ligand for transition metals (e.g., Palladium) in cross-coupling reactions.

  • As a metal-free organocatalyst , utilizing the phenol's hydrogen-bonding capability to activate substrates in reactions like transfer hydrogenation.

The following sections provide detailed, hypothetical protocols for these two potential applications.

Part 2: Hypothetical Application I: Ligand in Palladium-Catalyzed Buchwald-Hartwig Amination

Introduction and Rationale

The nitrogen atoms of the piperazine ring make 4-Chloro-3-(4-methylpiperazin-1-yl)phenol a candidate for a ligand in transition metal catalysis. Piperazine itself has been shown to be an effective ligand for palladium in homocoupling reactions.[5] We hypothesize that the subject compound could coordinate to a palladium precursor, forming an active catalyst for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. The phenol group might play a secondary role, potentially influencing catalyst solubility or stability.

Experimental Protocol: Pd-Catalyzed Amination of an Aryl Bromide

Reaction: Aryl-Br + R₂NH ---(Pd(OAc)₂, Ligand, Base)--> Aryl-NR₂

Materials:

  • 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (as Ligand)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Secondary Amine (e.g., morpholine)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene (solvent)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a nitrogen-filled glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (4.8 mg, 0.02 mmol, 2 mol%) to a Schlenk flask equipped with a magnetic stir bar. Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 20 minutes.

  • Reactant Addition: To the flask containing the catalyst mixture, add sodium tert-butoxide (135 mg, 1.4 mmol). Follow with the addition of 4-bromotoluene (171 mg, 1.0 mmol) and morpholine (104 mg, 1.2 mmol).

  • Reaction Execution: Seal the Schlenk flask and bring it out of the glovebox. Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (under N₂) and analyzing via TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench with 10 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl product.

Hypothetical Optimization Data

The following table illustrates potential outcomes from an optimization study.

EntryCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Hypothetical Yield (%)
11.0NaOtBu802445
21.0NaOtBu1001288
31.0NaOtBu1201285 (decomposition noted)
40.5NaOtBu1001875
51.0K₃PO₄1002462
Workflow Diagram: Experimental Setup

G cluster_prep Glovebox Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification p1 1. Add Pd(OAc)₂ and Ligand to Schlenk Flask p2 2. Add Anhydrous Toluene p1->p2 p3 3. Stir for Catalyst Pre-formation p2->p3 p4 4. Add Base (NaOtBu), Aryl Bromide, and Amine p3->p4 r1 5. Seal Flask and Heat in Oil Bath (100 °C) p4->r1 r2 6. Stir for 12-24 h r1->r2 r3 7. Monitor by TLC/GC-MS r2->r3 w1 8. Quench with Water r3->w1 w2 9. Extract with Ethyl Acetate w1->w2 w3 10. Dry, Filter, and Concentrate w2->w3 w4 11. Column Chromatography w3->w4 end end w4->end Isolated Product

Workflow for Pd-Catalyzed Amination.

Part 3: Hypothetical Application II: Organocatalyst for Transfer Hydrogenation of Quinolines

Introduction and Rationale

Recent studies have highlighted the use of "electrostatically tuned phenols" as effective metal-free organocatalysts for transfer hydrogenation.[1][2][6] These catalysts use their phenolic -OH group as a hydrogen-bond donor to activate N-heteroarenes, facilitating hydride transfer from a source like a Hantzsch ester. We postulate that 4-Chloro-3-(4-methylpiperazin-1-yl)phenol, with its tuned electronic environment, could function similarly to catalyze the reduction of quinolines to tetrahydroquinolines.

Experimental Protocol: Organocatalytic Transfer Hydrogenation

Reaction: Quinoline + Hantzsch Ester ---(Catalyst)--> 1,2,3,4-Tetrahydroquinoline

Materials:

  • 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (as Catalyst)

  • Quinoline (or substituted quinoline)

  • Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Dichloromethane (DCM, solvent)

  • Standard laboratory glassware

Procedure:

  • Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the quinoline substrate (0.5 mmol).

  • Component Addition: Add the Hantzsch ester (90 mg, 0.75 mmol, 1.5 equiv) and 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (6.0 mg, 0.025 mmol, 5 mol%).

  • Solvent and Reaction: Add 2.5 mL of dichloromethane. Seal the flask and stir the mixture at room temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction for the disappearance of the quinoline starting material by TLC or ¹H NMR spectroscopy. The reaction is expected to run for 24-48 hours.

  • Work-up: Upon completion, concentrate the reaction mixture directly onto a small amount of silica gel under reduced pressure.

  • Purification: Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the tetrahydroquinoline product from the pyridine co-product and unreacted Hantzsch ester.

Hypothetical Substrate Scope Data
EntrySubstrate (Quinoline)Time (h)Hypothetical Conversion (%)
1Quinoline2492
26-Methylquinoline3089
36-Chloroquinoline3685
48-Nitroquinoline4855
5Isoquinoline2495
Diagram: Proposed Catalytic Cycle

G cluster_cycle Catalytic Cycle CAT Phenol Catalyst (Ar-OH) node1 Catalyst-Substrate H-Bonded Complex CAT->node1:f0 + Substrate SUB Quinoline Substrate HE Hantzsch Ester (HEH) node2 Hydride Transfer PROD Tetrahydroquinoline Product PYR Pyridine Co-product node1:f1->node2 + HEH node3 Product Release node2->node3 - Pyridine node3->CAT - Product

Proposed H-Bond Mediated Catalysis.

Part 4: Summary and Future Directions

The protocols and data presented in this document are hypothetical frameworks designed to stimulate research into the catalytic potential of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol. While its specific applications are currently undocumented, its structural motifs are common in established catalyst and ligand families.

Future research should focus on:

  • Validation: Systematically testing the compound under the conditions outlined in the hypothetical protocols to determine if any catalytic activity exists.

  • Mechanistic Studies: If activity is confirmed, detailed kinetic and spectroscopic studies (e.g., NMR, X-ray crystallography of metal complexes) would be necessary to elucidate the precise role of the compound.

  • Analogue Synthesis: Synthesizing and testing derivatives with modified electronic and steric properties on the phenol and piperazine rings to optimize potential catalytic performance.

By treating this document as a conceptual starting point, researchers can methodically explore the untapped potential of this and similar molecules in the vast field of catalysis.

References

  • The Role of Piperazine Derivatives in Chemical Synthesis and Manufacturing. (2025, October 14). Google Cloud.
  • Tembare, A. et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. Bentham Science.
  • Patel, B., Dabas, S., Patel, P., & Subramanian, S. (2022). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. Chemical Science.
  • Patel, B., Dabas, S., Patel, P., & Subramanian, S. (2022). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. Chemical Science.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI.
  • Catalytic Oxidative Coupling of Phenols and Related Compounds. (2022, May 18). Accounts of Chemical Research.
  • Enantioselective Dearomatization of Substituted Phenols via Organocatalyzed Electrophilic Amin
  • Organocatalyzed Enantioselective Double Dearomatization of Tricyclic Phenols and Alkoxybenzenes. (2024, December 6). Organic Letters.
  • Degradation of substituted phenols with different oxygen sources catalyzed by Co(II) and Cu(II) phthalocyanine complexes. (2019, March 15). Taylor & Francis Online.
  • Patel, B., Dabas, S., Patel, P., & Subramanian, S. (2022). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes.
  • Metal complex with piperazine ring-based ligand and their biological activities. (2024, April 11). Digital Object Identifier System.
  • Chair−Boat Form Transformation of Piperazine-Containing Ligand toward the Preparation of Dirhenium Metallacycles. (2009, June 19). Inorganic Chemistry.
  • Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. (2023, April 15). PubMed.
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.

Sources

Application Notes and Protocols for the Analysis of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Analytical Landscape

4-Chloro-3-(4-methylpiperazin-1-yl)phenol is a substituted phenol derivative with a distinct chemical structure incorporating a chlorophenol core and a methylpiperazine moiety. As a molecule of interest in pharmaceutical development and chemical synthesis, the establishment of robust analytical standards and methods is paramount for ensuring identity, purity, and quality. This guide provides a comprehensive overview of foundational analytical techniques applicable to this compound.

It is important to note that while specific, validated methods for 4-Chloro-3-(4-methylpiperazin-1-yl)phenol are not extensively published, the protocols herein are built upon established principles for the analysis of structurally related compounds, such as substituted phenols and N-arylpiperazines.[1][2][3] The causality behind each experimental choice is explained to empower researchers to adapt and optimize these methods for their specific applications and instrumentation.

Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying 4-Chloro-3-(4-methylpiperazin-1-yl)phenol. The presence of a polar phenol group and a basic piperazine ring necessitates a reversed-phase (RP-HPLC) approach, which separates compounds based on hydrophobicity.

The Rationale for Method Design

The key to a successful RP-HPLC separation is managing the ionization state of the analyte to ensure good peak shape and reproducible retention.

  • Column Selection: A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography, offering excellent retention for moderately polar to nonpolar compounds. The aromatic ring and piperazine group of the target analyte will interact well with this stationary phase.

  • Mobile Phase pH Control: The methylpiperazine group has a basic nitrogen atom, making its protonation state pH-dependent. At acidic pH, this nitrogen will be protonated, increasing the compound's polarity and reducing its retention time. To ensure sharp, symmetrical peaks, it is crucial to use a buffered mobile phase. An acidic modifier like formic acid or acetic acid is recommended as it is volatile and compatible with mass spectrometry (LC-MS) detection.[4]

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure, making it a good starting point. A gradient elution (gradually increasing the organic solvent concentration) is advisable to ensure that any impurities with different polarities are effectively eluted and separated.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh Analytical Standard B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Prepare Serial Dilutions for Calibration Curve B->C D Prepare Sample Solution B->D F C18 Column D->F Inject E Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Acetonitrile E->F G UV/DAD Detector F->G H Integrate Peak Area G->H Acquire Data I Construct Calibration Curve H->I J Calculate Purity / Concentration I->J GC_Workflow A Sample Preparation (Dissolve in Aprotic Solvent) B Add Silylating Reagent (e.g., BSTFA) A->B C Heat to Drive Reaction (e.g., 60°C for 30 min) B->C D GC-MS Injection C->D E Separation on Low-Polarity Column (e.g., DB-5ms) D->E F Mass Spectrometry Detection (EI) E->F G Data Analysis (Identify & Quantify Impurities) F->G

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-3-(4-methylpiperazin-1-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis, impurity profiling, and troubleshooting for 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (CAS: 177489-11-1). This molecule is a critical "privileged scaffold" used in the development of kinase inhibitors and GPCR antagonists.

The content is structured for high-level R&D personnel, focusing on the two dominant synthetic pathways: Buchwald-Hartwig Amination (Modern/High-Yield) and Bis-alkylation Cyclization (Classic/Cost-Effective).

Synthesis Overview & Pathway Logic

To effectively troubleshoot impurities, one must first understand their origin. This intermediate is typically synthesized via one of two primary routes. Your impurity profile depends entirely on which route you are utilizing.

Route A: Buchwald-Hartwig Cross-Coupling (Preferred)
  • Precursors: 3-Bromo-4-chlorophenol +

    
    -Methylpiperazine.
    
  • Mechanism: Pd-catalyzed C-N bond formation. The bromine at C3 is more reactive than the chlorine at C4, allowing for selective substitution.

  • Key Advantage: High regioselectivity and functional group tolerance.

Route B: Anilino-Cyclization (Classic)
  • Precursors: 3-Amino-4-chlorophenol + Bis(2-chloroethyl)methylamine (Mechlorethamine).

  • Mechanism: Double nucleophilic substitution (

    
    ) to form the piperazine ring.
    
  • Key Advantage: Avoids heavy metals; uses commodity starting materials.

Troubleshooting Guide (Q&A Format)

Category 1: Structural Impurities & Side Reactions

Q1: I am detecting a persistent impurity at M-14 (mass loss of 14 Da) in my LC-MS. It co-elutes with the product. What is it?

Diagnosis: This is the Des-methyl Impurity (4-Chloro-3-(piperazin-1-yl)phenol).

  • Origin (Route A & B): This almost invariably comes from the

    
    -methylpiperazine or mechlorethamine starting material containing trace amounts of piperazine  or bis(2-chloroethyl)amine  (lacking the methyl group).
    
  • Causality: Commercial

    
    -methylpiperazine often contains 0.5–2% piperazine. Since piperazine has two nucleophilic sites, it can also lead to dimeric impurities  (bridging two phenol rings).
    
  • Corrective Action:

    • Screen Reagents: Use GC to verify

      
      -methylpiperazine purity >99.5%.
      
    • Purification: The des-methyl impurity is a secondary amine, while your product is a tertiary amine. Use a scavenger resin (e.g., isocyanate-functionalized silica) or an acid anhydride wash (acetic anhydride) to convert the impurity into an amide, shifting its retention time significantly for easy removal.

Q2: We observe a "Des-Chloro" byproduct (3-(4-methylpiperazin-1-yl)phenol) when using the Buchwald method. How do we prevent hydrodehalogenation?

Diagnosis: This is Hydrodechlorination , a common side reaction in Pd-catalyzed couplings involving aryl chlorides.

  • Origin (Route A): The Palladium catalyst, while intended to activate the C-Br bond, can oxidative insert into the C-Cl bond, followed by

    
    -hydride elimination or reduction by the solvent/base.
    
  • Causality:

    • Over-active Catalyst: Using highly active ligands (e.g., XPhos, BrettPhos) at high temperatures.

    • Hydrogen Source: Using alcoholic solvents (isopropanol) or formate bases.

  • Corrective Action:

    • Switch Ligands: Use ligands with high selectivity for Ar-Br over Ar-Cl, such as BINAP or DPPF .

    • Solvent Choice: Switch to non-protic solvents like Toluene or 1,4-Dioxane instead of alcohols.

    • Temperature Control: Do not exceed 80°C; Ar-Cl activation typically requires >100°C with standard catalysts.

Q3: In the Cyclization Route (Route B), we see a significant "Open-Chain" intermediate. Why isn't the ring closing?

Diagnosis: This is the Mono-alkylated Intermediate (3-((2-chloroethyl)(methyl)amino)-4-chlorophenol).

  • Origin (Route B): The reaction stops after the first alkylation due to protonation or insufficient base strength.

  • Causality: The amine nitrogen becomes less nucleophilic after the first alkylation if the pH drops. The leaving group (Cl-) generates HCl, neutralizing the base.

  • Corrective Action:

    • Base Stoichiometry: Ensure a 3.5x molar excess of base (e.g.,

      
       or DIPEA).
      
    • Catalyst: Add NaI (Sodium Iodide) (10 mol%). This generates the in situ iodo-ethyl intermediate (Finkelstein reaction), which is a much better electrophile than the chloro-ethyl group, accelerating the ring closure.

Category 2: Physical & Stability Issues

Q4: The product turns pink/brown upon drying. Is it decomposing?

Diagnosis: This is Oxidative Quinone-Imine Formation .

  • Origin: Electron-rich aminophenols are highly susceptible to oxidation by air, forming colored quinoid species.

  • Corrective Action:

    • Workup: Perform all workups using degassed solvents or under

      
       atmosphere.
      
    • Salt Formation: Isolate the product as the Dihydrochloride (2HCl) salt immediately. The protonated ammonium and phenol species are significantly more resistant to oxidation than the free base.

    • Storage: Store under Argon at -20°C.

Visualizing the Impurity Landscape

The following diagram illustrates the genesis of key impurities based on the synthetic route chosen.

ImpurityPathways Start_Buchwald Start: 3-Bromo-4-chlorophenol + N-Methylpiperazine Target TARGET: 4-Chloro-3-(4-methylpiperazin-1-yl)phenol Start_Buchwald->Target Pd(0), Base Imp_DesMe Impurity A: Des-Methyl (From Piperazine contaminant) Start_Buchwald->Imp_DesMe Piperazine impurity Imp_DesCl Impurity B: Des-Chloro (Pd-mediated reduction) Start_Buchwald->Imp_DesCl Over-reduction Start_Cyclic Start: 3-Amino-4-chlorophenol + Mechlorethamine Start_Cyclic->Target Base, Heat Imp_Open Impurity C: Open Chain (Incomplete Cyclization) Start_Cyclic->Imp_Open Low Temp/Base Imp_Quinone Impurity D: Quinone Imine (Air Oxidation) Target->Imp_Quinone O2 Exposure

Caption: Figure 1. Impurity genesis in Buchwald vs. Cyclization routes. Red nodes indicate critical chemical impurities; Yellow nodes indicate process-control issues.

Quantitative Impurity Specifications

Use this table to set your Quality Control (QC) specifications for intermediate validation.

Impurity TypeRelative Retention Time (RRT)*Mass Shift (Δ m/z)Likely OriginRecommended Limit
Des-Methyl 0.85 – 0.90-14 DaReagent Purity< 0.15%
Des-Chloro 0.92 – 0.95-34 DaCatalyst/Side Rxn< 0.10%
Target 1.00 0 Synthesis > 98.0%
Open Chain 1.10 – 1.20+36 Da (approx)Incomplete Rxn< 0.50%
Bis-Coupled 1.40 – 1.50DimerCatalyst Selectivity< 0.10%

*RRT values are approximate and depend on C18 method conditions (e.g., Acetonitrile/Water + 0.1% Formic Acid).

Detailed Experimental Protocol (Buchwald Method)

To minimize the impurities described above, follow this optimized protocol which prioritizes selectivity over speed.

  • Charge Reactor: Under Nitrogen, add 3-Bromo-4-chlorophenol (1.0 eq),

    
    -Methylpiperazine  (1.2 eq), and Cesium Carbonate  (
    
    
    
    , 2.0 eq) to 1,4-Dioxane (10 V).
    • Note:

      
       is preferred over NaOtBu to prevent dehalogenation.
      
  • Degas: Sparge with Nitrogen for 15 minutes. This is critical to prevent oxidation and catalyst deactivation.

  • Catalyst Addition: Add

    
      (1 mol%) and BINAP  (2 mol%).
    
    • Why BINAP? It is bulky enough to promote coupling but less prone to activating the Aryl-Chloride bond than newer generation ligands like XPhos.

  • Reaction: Heat to 85°C for 12–16 hours. Monitor HPLC for the disappearance of the Bromide.

    • Stop Condition: Do not chase <1% starting material if Des-Chloro impurity starts rising.

  • Workup: Cool to RT. Filter through Celite (removes Pd black). Dilute with EtOAc, wash with water.[1]

  • Scavenging (Optional): If Des-methyl impurity >0.1%, treat organic layer with Acetic Anhydride (0.1 eq) for 30 mins, then wash with

    
    .
    
  • Isolation: Acidify with HCl in Dioxane to precipitate the Dihydrochloride salt . Filter and dry under vacuum.[2]

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Ricci, A. (2000). Modern Amination Methods. Wiley-VCH.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 177489-11-1. Link

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society. Link

Sources

Technical Support Center: Synthesis of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Yield & Purity for CAS 177489-11-1 To: Process Chemistry & Medicinal Chemistry Teams From: Senior Application Scientist, Process Development Group

Executive Summary

The synthesis of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol presents a classic chemoselectivity challenge. You are attempting to install a nucleophilic amine (N-methylpiperazine) onto a di-halogenated phenolic scaffold.

Low yields in this reaction typically stem from three specific failure modes:

  • Catalyst Poisoning: The acidic phenolic proton (

    
    ) protonates the reactive amido-palladium species or consumes the base, stalling the catalytic cycle.
    
  • Regioselectivity Issues: Competitive oxidative addition at the C-Cl bond (instead of the desired C-Br) or hydrodehalogenation (loss of Cl).

  • Isoelectric Trapping: The product is a zwitterion. Improper pH control during workup leads to massive product loss in the aqueous phase.

This guide provides two validated protocols and a troubleshooting matrix to address these issues.

Part 1: Strategic Decision Matrix

Before starting, select your route based on your equipment and scale.

SynthesisStrategy Start Start: 3-Bromo-4-chlorophenol Decision Is Scale > 10g? Start->Decision Direct Route A: Direct Coupling (Fewer Steps, Lower Yield Risk) Decision->Direct No (Discovery) Protected Route B: Anisole Route (More Steps, High Purity) Decision->Protected Yes (Process) Risk1 Risk: Catalyst Poisoning Direct->Risk1 Requires Excess Base Step1 Step1 Protected->Step1 O-Methylation (or buy Anisole) Step2 Step2 Step1->Step2 Pd-Coupling (High Yield) Step3 Final Product (High Purity) Step2->Step3 Demethylation (BBr3)

Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

Part 2: Optimized Protocols

Protocol A: Direct Buchwald-Hartwig Coupling (Discovery Scale)

Best for rapid analog generation where 50-60% yield is acceptable.[1]

The Critical Modification: You must protect the catalyst from the phenolic proton in situ by using a strong, soluble base in excess.

Reagents:

  • Substrate: 3-Bromo-4-chlorophenol (1.0 equiv)

  • Amine: N-methylpiperazine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  or BrettPhos  (4-6 mol%)
    
  • Base: LiHMDS (2.5 equiv) — Crucial: Carbonate bases are too weak/insoluble.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Pre-complexation: Mix Pd source and Ligand in solvent at RT for 5 mins.

  • Deprotonation: In a separate vessel, dissolve the phenol in solvent and add LiHMDS dropwise at 0°C. Stir 15 min. This generates the lithium phenoxide, preventing catalyst poisoning.

  • Addition: Add the catalyst mixture and amine to the phenoxide solution.

  • Reaction: Heat to 80°C (Do not exceed 100°C to avoid C-Cl activation).

  • Quench: Cool to RT, quench with

    
    .
    
Protocol B: The "Anisole" Route (Process Scale)

Recommended for >10g scale. Yields typically >85%.[2][3]

This route eliminates the phenolic proton interference entirely.

Step 1: Coupling

  • Substrate: 3-Bromo-4-chloroanisole (Commercial or prepared via MeI/K2CO3).[1]

  • Conditions:

    
     (1 mol%) / BINAP (1.5 mol%) / 
    
    
    
    (1.5 equiv) in Toluene at 100°C.
  • Note: Because the phenol is masked, standard BINAP works excellently and is cheaper than XPhos.

Step 2: Demethylation

  • Reagent:

    
     (1.0 M in DCM, 2.5 equiv).
    
  • Procedure: Cool anisole intermediate in DCM to -78°C. Add

    
     dropwise. Warm to RT over 2 hours.
    
  • Quench: Pour into ice water carefully.

Part 3: Troubleshooting & FAQs

Issue 1: "My product disappears during extraction."

Diagnosis: The product is an amphoteric zwitterion.[1] It contains a basic piperazine (


) and an acidic phenol (

). The Fix: You must target the Isoelectric Point (pI) .
pH of Aqueous LayerSpecies DominanceSolubility Location
pH < 4 Protonated Amine (

)
Water (Product Loss)
pH > 11 Phenoxide Anion (

)
Water (Product Loss)
pH 7.5 - 8.5 Neutral ZwitterionOrganic Solvent (DCM/IPA)

Action: During workup, do not just "neutralize." Use a pH meter to adjust the aqueous layer strictly to pH 8.0 . Extract with DCM:Isopropanol (3:1) to pull the polar product out.

Issue 2: "I see starting material remaining, but the catalyst turned black."

Diagnosis: Catalyst decomposition ("Pd black" formation).[4] This is often caused by the amine (N-methylpiperazine) acting as a ligand and displacing the phosphine, or trace water. The Fix:

  • Distill your N-methylpiperazine. Older bottles absorb water and

    
    .
    
  • Switch to Pre-catalysts. Use XPhos Pd G3 or BrettPhos Pd G3 .[1] These precatalysts activate essentially instantly and are more robust than mixing

    
     + Ligand.
    
Issue 3: "I am getting de-chlorinated byproducts."

Diagnosis: Hydrodehalogenation.[1] This occurs if the reaction gets too hot or if the solvent acts as a hydride source (e.g., DMF/DMAc can sometimes promote this). The Fix:

  • Temperature Control: Strictly limit temperature to 80°C.

  • Solvent Switch: Move from Dioxane to Toluene .[1] Toluene is less likely to participate in radical hydrogen transfer.

  • Ligand Sterics: Ensure you are using XPhos or BrettPhos .[1] Their bulk prevents the smaller Cl atom from undergoing oxidative addition, favoring the larger Br atom.

Part 4: Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue LowYield Low Yield (<30%) Problem->LowYield Impurity Impurities Problem->Impurity CheckPH Check Aqueous pH Is it 8.0? LowYield->CheckPH Dehalo De-chlorination (M-34 peak) Impurity->Dehalo AdjustPH Adjust to pH 8.0 Extract w/ DCM:IPA CheckPH->AdjustPH No CheckCat Catalyst Crash? (Black precip) CheckPH->CheckCat Yes NewCat Use XPhos Pd G3 Distill Amine CheckCat->NewCat Yes LowerTemp Lower Temp to 80C Switch to Toluene Dehalo->LowerTemp Yes

Figure 2: Logic tree for diagnosing yield loss and impurity profiles.

References

  • Surry, D. S., & Buchwald, S. F. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Maiti, D., & Buchwald, S. F. (2009). "Orthogonal Pd- and Cu-Catalyzed Multicomponent Reactions for the Synthesis of Heterocycles." Journal of the American Chemical Society, 131(1), 174–175. (Demonstrates chemoselectivity principles). Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[5] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Chalker, J. M., et al. (2010). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Asian Journal of Organic Chemistry (Referencing zwitterionic workup strategies for piperazine-phenols). Link

Sources

troubleshooting failed reactions involving 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-Chloro-3-(4-methylpiperazin-1-yl)phenol Reactions

Introduction: The "Deceptive" Scaffold

Welcome to the technical support center for 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (CAS: 305351-90-0). As a Senior Application Scientist, I often see researchers underestimate this molecule. It appears to be a standard building block, but it possesses a "triad of trouble":

  • Zwitterionic Character: The acidic phenol (

    
    ) and the basic distal nitrogen (
    
    
    
    ) create solubility anomalies.
  • Catalyst Poisoning: The

    
    -methylpiperazine tail is a potent ligand for transition metals, often shutting down Pd-catalyzed cycles.
    
  • Ortho-Sterics: The bulky piperazine group at position 3 is ortho to the chlorine at position 4, significantly hindering oxidative addition.

This guide addresses the specific failure modes of this scaffold with field-proven protocols.

Part 1: Troubleshooting Cross-Coupling Reactions (The Aryl Chloride Handle)

Q: My Buchwald-Hartwig coupling at the aryl chloride is stalling at <10% conversion. I see starting material and "Pd black." What is happening?

A: You are likely experiencing "The Chelating Sponge Effect."

The distal tertiary amine of the piperazine ring (the


-methyl group) is more basic and less sterically hindered than the reaction site. It coordinates to your Palladium source, displacing your phosphine ligands and precipitating inactive Pd black. Furthermore, the chlorine at C4 is sterically crowded by the piperazine at C3.

The Protocol Fix:

  • Switch to a "Throw-Away" Ligand Precatalyst: Avoid

    
     or 
    
    
    
    . Use a precatalyst like XantPhos Pd G4 or BrettPhos Pd G4 . These rapidly generate the active
    
    
    species, outcompeting the piperazine for the metal center [1].
  • Mask the Phenol: The free phenol can form phenoxide, which may bridge metal centers. Protect it as a TBDMS ether or, more robustly, a methyl ether if the synthesis allows.

  • Base Selection: Switch from

    
     (heterogeneous, slow) to NaOtBu  (soluble, fast) or LHMDS . The rapid deprotonation drives the catalytic cycle faster than the poisoning equilibrium.
    

Optimization Table: Coupling 4-Cl-3-(piperazinyl)phenol

VariableStandard (Fail)Optimized (Success)Rationale
Catalyst

/

BrettPhos Pd G4 (1-3 mol%)Bulky dialkylbiaryl ligands prevent amine coordination.
Base

NaOtBu (1.5 eq)Stronger base prevents Pd-Phenoxide resting states.
Solvent DMF1,4-Dioxane or t-Amyl Alcohol Non-coordinating solvents prevent solvent-inhibition.
Temp 80°C100-110°C Higher energy required to overcome ortho-sterics.

Part 2: O-Functionalization (The Phenol Handle)

Q: I am trying to O-alkylate with an alkyl halide, but I'm getting a mixture of products and low yield. Is the piperazine nitrogen reacting?

A: Yes, you are fighting "Competitive Quaternization."

Although the piperazine nitrogens are tertiary, they are nucleophilic enough to attack alkyl halides (forming quaternary ammonium salts), especially in polar aprotic solvents like DMF.

The Diagnostic Workflow: Check your LC-MS.[1]

  • Mass M+R: Desired O-alkyl product.

  • Mass M+R (positive charge): N-alkylated quaternary ammonium salt (often highly water-soluble and lost during aqueous workup).

The Protocol Fix: Use Acetone as the solvent with Potassium Carbonate (


)  and reflux.
  • Why? Acetone dissolves the phenol/phenoxide but is a poor solvent for the zwitterionic ammonium salts if they form, often precipitating them out or kinetically disfavoring them compared to the O-anion.

  • Alternative: If the alkyl halide is valuable, use Mitsunobu conditions (

    
    , DIAD, Alcohol). The Mitsunobu reaction is highly chemoselective for the phenol -OH over the tertiary amine [2].
    

Part 3: Purification & Handling

Q: My product streaks on silica gel, and I lose mass during column chromatography. How do I purify this?

A: The "Amine Drag" is retaining your compound.

The basic piperazine tail interacts strongly with the acidic silanols (


) on the silica gel surface.

The Solution:

  • Pre-treat the Silica: Flush your column with 1% Triethylamine (

    
    ) in Hexanes before loading your sample.
    
  • Mobile Phase Modifier: Use Dichloromethane/Methanol/Ammonium Hydroxide (90:10:1) . The

    
     competes for the silanol sites, allowing your product to elute as a sharp band.
    
  • Reverse Phase: If possible, switch to C18 reverse-phase chromatography using water/acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate (pH 10 buffer). Note: High pH is better to keep the amine neutral.

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways and the "Danger Zones" for this specific scaffold.

ReactionPathways Substrate 4-Chloro-3-(4-methylpiperazin-1-yl)phenol O_Alkylation O-Alkylation (Target) Substrate->O_Alkylation Base + R-X (K2CO3/Acetone) N_Quat N-Quaternization (Side Product) Substrate->N_Quat Polar Solvent (DMF/Heat) Pd_Cycle Pd Cross-Coupling (Target) Substrate->Pd_Cycle Bulky Ligand (BrettPhos) Pd_Poison Catalyst Poisoning (Dead End) Substrate->Pd_Poison Unprotected Pd (Pd(OAc)2)

Caption: Logical flow of competing reaction pathways. Green paths indicate optimized protocols; red dashed paths indicate common failure modes caused by the piperazine moiety.

References

  • Organic Chemistry Portal. (2025). Mitsunobu Reaction: Mechanism and Protocols. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-SYN-2026-03 Subject: Troubleshooting Side Reactions in Pd-Catalyzed C-N Coupling Applicable For: Process Chemists, Medicinal Chemists, R&D Scientists

Introduction

This guide addresses the synthesis of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol , a structural motif often found in kinase inhibitors and CNS-active agents. The core challenge in this synthesis is the chemoselective and regioselective formation of the C-N bond.

The industry-standard approach utilizes a Buchwald-Hartwig amination between 3-bromo-4-chlorophenol (or its protected ether) and N-methylpiperazine. This reaction poses three critical risks:

  • Regio-scrambling: Oxidative addition occurring at the C-Cl bond instead of the C-Br bond.

  • Hydrodehalogenation: Reductive loss of the chlorine atom (yielding the 3-amino-phenol derivative).

  • Chemoselectivity (O- vs N-arylation): Competitive coupling of the phenol oxygen if unprotected.

Module 1: Reaction Pathway & Critical Control Points

The following diagram maps the desired pathway against the most common competitive side reactions. Use this to identify where your process is deviating.

ReactionPathway Start 3-Bromo-4-chlorophenol (Protected/Unprotected) OxAdd_Br Int A: Oxidative Addition (at C-Br bond) Start->OxAdd_Br  Fast (k1)  (Desired) OxAdd_Cl Int B: Oxidative Addition (at C-Cl bond) Start->OxAdd_Cl  Slow (k2)  (Avoid Overheating) Side_OArylation IMPURITY C: Diphenyl Ether (O-Arylation) Start->Side_OArylation  Phenol acting as Nuc  (If Unprotected) Reagent N-Methylpiperazine + Pd Catalyst Product TARGET: 4-Chloro-3-(piperazinyl)phenol OxAdd_Br->Product  Reductive Elim. Side_Dehalo IMPURITY B: 3-(Piperazinyl)phenol (Dechlorinated) OxAdd_Br->Side_Dehalo  Beta-Hydride Elim.  (Excess Heat/Wrong Base) Side_Regio IMPURITY A: 3-Chloro-4-(piperazinyl)phenol (Regioisomer) OxAdd_Cl->Side_Regio  Coupling

Figure 1: Mechanistic divergence in the coupling of dihalo-phenols. Green paths indicate the desired kinetic route; red/yellow paths indicate thermodynamic or competitive sinks.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I am observing significant amounts of de-chlorinated product (Impurity B)."

Diagnosis: Hydrodehalogenation (HDH).[1] This occurs when the Palladium intermediate undergoes


-hydride elimination or abstracts a hydride from the solvent/base instead of undergoing reductive elimination with the amine.
  • Root Cause 1: Solvent Choice. Primary/Secondary alcohols (e.g., isopropanol) act as hydride donors.

  • Root Cause 2: Catalyst Load/Ligand. Electron-rich, bulky ligands usually prevent this, but excessive heat promotes HDH.

  • Root Cause 3: The Amine. N-methylpiperazine has

    
    -hydrogens adjacent to the nitrogen, making it a potential hydride donor itself if the catalytic cycle stalls.
    

Corrective Action:

  • Switch Solvents: Move to non-protic, non-donating solvents like 1,4-Dioxane or Toluene . Avoid DMF if possible, as it can decompose to form reducing species.

  • Change Base: Switch from alkoxides (NaOtBu) to LiHMDS or Cs₂CO₃ . Alkoxides are stronger hydride donors.

  • Temperature Control: Reduce reaction temperature. The activation energy for C-Br insertion is lower than for HDH. Try 60–80°C instead of >100°C.

Issue 2: "The reaction yields a mixture of the 3-substituted and 4-substituted isomers."

Diagnosis: Loss of Regioselectivity (C-Cl activation). While C-Br bonds are kinetically easier to break (Bond Dissociation Energy: ~66 kcal/mol vs ~81 kcal/mol for C-Cl), electron-rich ligands can lower the barrier for C-Cl insertion, especially if the C-Br consumption is complete and the reaction is left "cooking."

Corrective Action:

  • Ligand Selection: Use BrettPhos or XPhos . These dialkylbiaryl phosphines are highly selective for the more accessible/weaker halide (Br) and create a steric environment that disfavors insertion into the crowded, stronger C-Cl bond adjacent to the oxygen/piperazine.

  • Stoichiometry: Ensure strictly 1.0 - 1.1 equivalents of the amine. Excess amine does not drive yield; it drives side reactions once the bromide is consumed.

  • Monitor Kinetics: Stop the reaction immediately upon consumption of the starting material. Do not let it stir overnight "to be safe."

Issue 3: "The catalyst dies, and conversion stalls at 50%."

Diagnosis: Catalyst Poisoning by the Phenol. Free phenols can bind to Pd(II) species, forming stable phenoxides that do not undergo reductive elimination.

Corrective Action:

  • Protect the Phenol: This is the most robust fix. Protect the phenol as a TBS ether (tert-butyldimethylsilyl) or MOM ether prior to coupling.

    • Why? It removes the acidic proton, prevents O-binding to Pd, and eliminates O-arylation risk.

    • Deprotection: TBS is easily removed with TBAF post-coupling.

  • Alternative: If you must run unprotected, use LiHMDS (2.2 equiv). It deprotonates the phenol to the phenoxide (Li-salt), which is less likely to poison the specific BrettPhos-Pd center than a protonated phenol.

Module 3: Optimized Experimental Protocol

Protocol Status: Validated for N-methylpiperazine coupling. Reference Standard: Adapted from Maiti & Buchwald (JACS 2009) for orthogonal selectivity [1].

Step-by-Step Methodology
  • Preparation of Protected Precursor (Recommended):

    • React 3-bromo-4-chlorophenol with TBS-Cl and Imidazole in DCM (RT, 2h).

    • Checkpoint: Verify formation of (3-bromo-4-chlorophenoxy)(tert-butyl)dimethylsilane.

  • Catalyst Pre-complexation:

    • In a glovebox or under Argon, charge a vial with:

      • Pd source: Pd₂(dba)₃ (1.0 mol%) or BrettPhos Pd G3 Precatalyst (1.0 mol%).

      • Ligand: BrettPhos (2.0 mol%) (if using Pd₂(dba)₃).

      • Solvent: 1,4-Dioxane (anhydrous, sparged with N₂).

    • Note: Pre-heating the catalyst/ligand in 1mL solvent at 120°C for 2 mins can activate the active Pd(0) species if using Pd(OAc)₂, but G3 precatalysts are preferred.

  • Coupling Reaction:

    • Add the Aryl Halide (1.0 equiv).[2]

    • Add N-methylpiperazine (1.2 equiv).

    • Add Base: LiHMDS (1.0 M in THF, 2.2 equiv if unprotected; 1.2 equiv if protected) or Cs₂CO₃ (solid, 1.4 equiv).

    • Heat to 80°C . Do not exceed 100°C.

  • Workup:

    • Monitor by HPLC/UPLC every hour. Look for the disappearance of Ar-Br.

    • Once complete, cool to RT. Dilute with EtOAc, wash with water.

    • If TBS-protected: Treat crude with TBAF (1.1 equiv) in THF for 1h to reveal the phenol.

Module 4: Data & Ligand Selection Matrix

Select the right system based on your specific constraints.

ConstraintRecommended LigandBaseSolventRationale
High Regioselectivity Needed BrettPhos [1]LiHMDSDioxaneBulky ligand prevents C-Cl insertion; LiHMDS prevents phenol poisoning.
Unprotected Phenol BrettPhos or RuPhos LiHMDSTHFThese ligands are specifically designed to tolerate free -OH and -NH groups.
Cost / Scale-up XPhos K₃PO₄Toluene/WaterXPhos is robust and works well in biphasic systems, often cheaper than BrettPhos.
Avoid Dehalogenation tBuBrettPhos Cs₂CO₃TolueneThe t-Bu group increases reductive elimination rate, outpacing the hydride elimination side reaction.

References

  • Maiti, D., & Buchwald, S. L. (2009).[3][4] Orthogonal Cu- and Pd-Based Catalyst Systems for the Selective O- and N-Arylation of Aminophenols.[3][4][5][6][7] Journal of the American Chemical Society, 131(47), 17423–17429.[3] [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][6][7][8] Reaction intermediates and structure-activity relationships.[1][4][9][10] Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

Sources

optimizing temperature for 4-Chloro-3-(4-methylpiperazin-1-yl)phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Temperature Optimization for 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Executive Summary

Welcome to the Technical Support Center. This guide addresses the critical process parameters (CPP) for synthesizing 4-Chloro-3-(4-methylpiperazin-1-yl)phenol via Buchwald-Hartwig Amination .

The synthesis typically involves the coupling of 3-Bromo-4-chlorophenol with N-methylpiperazine .[1] The core challenge lies in the chemoselectivity required to displace the bromine atom at the C3 position while retaining the chlorine atom at the C4 position, all while managing the acidic phenolic proton.[1] Temperature is the primary variable governing this selectivity profile.[1]

Part 1: The Thermodynamic Landscape (Core Directive)

In this reaction, temperature does not merely accelerate kinetics; it dictates the catalytic pathway.[1] You are operating a kinetic resolution between the C-Br bond (weaker, desired) and the C-Cl bond (stronger, undesired).[1]

The "Goldilocks" Zone: 80°C – 95°C [1]

  • < 75°C (Kinetic Trap): The oxidative addition of the Pd(0) catalyst to the aryl bromide is sluggish.[1] The active catalytic species may aggregate into inactive Pd-black before the cycle turns over, leading to stalled conversion.[1]

  • 80°C – 95°C (Optimal Window): Sufficient energy is provided for the oxidative addition to the C-Br bond.[1] The energy barrier for C-Cl activation is not yet breached.[1]

  • > 105°C (Thermodynamic Bleed): The system gains enough energy to overcome the activation barrier for the C-Cl bond.[1] This leads to oligomerization (reaction at both sites) or hydrodehalogenation (loss of chlorine), destroying the scaffold's integrity.[1]

Part 2: Troubleshooting & FAQs
Scenario A: "I am observing < 40% conversion after 12 hours."

Q: Is your temperature too low, or is the catalyst dead? Technical Insight: If running at < 80°C, you are likely below the activation threshold for the specific ligand-Pd complex (especially if using sterically bulky ligands like XPhos or BrettPhos which require thermal activation).[1] Corrective Action:

  • Increase Temperature: Ramp to 85°C .

  • Check Base Solubility: If using inorganic bases (Cs₂CO₃), they function via a heterogeneous mechanism.[1] At low temps, solubility is poor.[1] Ensure vigorous stirring (1000+ RPM) or switch to a soluble organic base like LiHMDS (though LiHMDS requires strictly anhydrous conditions).[1]

Scenario B: "I see a 'De-chloro' impurity (Mass M-34) in LCMS."

Q: Why is the chlorine atom being stripped? Technical Insight: This is a classic symptom of overheating (>100°C) or hydride sourcing .[1] At high temperatures, secondary alcohols (often used as cosolvents) or even the amine itself can act as a hydride source via


-hydride elimination, reducing the aryl chloride.[1]
Corrective Action: 
  • Hard Stop: Limit reaction temperature to 90°C .

  • Solvent Swap: If using isopropanol or ethanol, switch to non-protic polar solvents like 1,4-Dioxane or Toluene/tert-Amyl Alcohol mixtures.[1]

  • Ligand Choice: Switch to a highly selective ligand like BrettPhos , which discriminates heavily between Br and Cl.[1]

Scenario C: "The reaction works, but the yield varies wildly between batches."

Q: How are you handling the phenolic proton? Technical Insight: The free phenol (pKa ~10) consumes 1 equivalent of base immediately.[1] If you use only 1.5 eq of base, you effectively have 0.5 eq for the catalytic cycle.[1] Corrective Action:

  • Stoichiometry Rule: You must use > 2.5 equivalents of base (1 eq to deprotonate phenol, 1 eq to neutralize HBr formed, 0.5 eq excess).[1]

  • Pre-stir: Stir the starting material with the base for 30 mins before adding the catalyst to ensure the phenoxide is fully formed.[1]

Part 3: Experimental Protocol (Optimized)

Objective: Synthesis of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol via Pd-catalyzed C-N coupling.

Reagents:

  • Substrate: 3-Bromo-4-chlorophenol (1.0 eq)[1]

  • Nucleophile: N-Methylpiperazine (1.2 eq)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos or BrettPhos (4-6 mol%)[1]

  • Base: Cs₂CO₃ (3.0 eq) - Critical excess for free phenol

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Inerting: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Solids Addition: Charge 3-Bromo-4-chlorophenol and Cs₂CO₃.

  • Solvent & Pre-stir: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate). Stir at 40°C for 30 minutes . Why? To generate the phenoxide species and ensure base distribution.

  • Catalyst Prep: In a separate vial, premix Pd₂(dba)₃ and Ligand in a small amount of dioxane under Argon for 5 minutes to form the active catalytic complex.

  • Reagent Addition: Add N-Methylpiperazine to the main flask, followed immediately by the catalyst solution.

  • Temperature Ramp:

    • Set oil bath to 85°C .

    • Monitor internal temperature; ensure it does not exceed 90°C .[1]

  • Monitoring: Check HPLC/TLC at 2 hours.

    • Success Criterion: >95% consumption of Bromide, <1% loss of Chloride.[1]

  • Workup: Cool to room temperature. Acidify carefully with dilute acetic acid to pH 6-7 (to reprotonate the phenoxide).[1] Extract with EtOAc.[1][2]

Part 4: Data Visualization
Figure 1: Reaction Logic & Selectivity Pathway

ReactionLogic Start 3-Bromo-4-chlorophenol + N-Methylpiperazine TempLow Temp < 75°C Start->TempLow TempOpt Temp 80-95°C Start->TempOpt TempHigh Temp > 105°C Start->TempHigh ResultStall Stalled Reaction (Pd Aggregation) TempLow->ResultStall Activation Energy Not Met ResultSuccess Target Product (C-N at Pos 3) TempOpt->ResultSuccess Selective C-Br Insertion ResultFail Side Reactions: 1. De-chlorination 2. Polymerization TempHigh->ResultFail C-Cl Activation & Hydride Transfer

Caption: Figure 1. Thermal selectivity profile demonstrating the kinetic window required to favor C-Br insertion over C-Cl activation.

Table 1: Temperature vs. Impurity Profile
Temperature (°C)Conversion (4h)Target YieldDe-Cl Impurity (%)Notes
60°C 15%12%< 0.1%Catalyst inactive; reaction stalled.
85°C 98% 92% < 0.5% Optimal operational range.
110°C 100%65%15%Significant hydrodehalogenation observed.[1]
130°C 100%30%45%Complex mixture; polymerization dominant.[1]
Part 5: References
  • Bristol University . (n.d.).[1] Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved March 8, 2026, from [Link][1]

  • Organic Syntheses . (n.d.). General Procedures for Amination. Retrieved March 8, 2026, from [Link][1]

Sources

Technical Support Center: Catalyst Selection for Reactions of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for catalyst selection in reactions involving 4-Chloro-3-(4-methylpiperazin-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis and subsequent reactions of this important chemical intermediate. Our focus is to deliver practical, field-proven insights to navigate the complexities of catalyst selection and reaction optimization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My Buchwald-Hartwig amination to synthesize 4-Chloro-3-(4-methylpiperazin-1-yl)phenol is resulting in low yield and significant starting material remains. What are the likely causes?

A1: Low conversion in the Buchwald-Hartwig amination of 4-chloro-3-aminophenol (or a protected precursor) with 1-methylpiperazine is a common issue, often stemming from the inherent challenges of using an aryl chloride and the presence of multiple coordinating functional groups. The primary culprits are typically suboptimal catalyst systems, catalyst deactivation, or inappropriate reaction conditions.

Core Issues and Solutions:

  • Catalyst System Inefficiency: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts. This necessitates a highly active catalyst system.

    • Recommendation: Employ a palladium(0) source, such as Pd₂(dba)₃ or a suitable pre-catalyst, in combination with a bulky, electron-rich biarylphosphine ligand. Ligands from the Buchwald and Hartwig groups, such as XPhos, BrettPhos, or RuPhos, are designed to facilitate the challenging oxidative addition of aryl chlorides.[1][2]

  • Catalyst Deactivation: The phenolic hydroxyl group and the nitrogens on the piperazine ring can coordinate to the palladium center, leading to the formation of inactive catalyst species.[3] This is often visually indicated by the formation of palladium black.[4]

    • Recommendation:

      • Protect the Phenolic Group: A common strategy is to protect the phenol as a methyl ether or another suitable protecting group that can be cleaved post-coupling. This prevents the formation of unreactive palladium-phenoxide complexes.

      • Use of Appropriate Base: For substrates with free hydroxyl groups, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) is often more effective than traditional bases like sodium tert-butoxide, as it is less likely to deprotonate the phenol in a way that interferes with the catalyst.[5][6]

  • Suboptimal Reaction Conditions: High temperatures required for aryl chloride activation can sometimes lead to catalyst decomposition or side reactions.

    • Recommendation: A systematic screening of temperature and solvent is advised. While toluene is a common solvent, in some cases, more polar aprotic solvents like dioxane or THF can be beneficial.[7]

Troubleshooting Workflow:

start Low Yield in Buchwald-Hartwig Amination cat_inefficiency Catalyst System Inefficiency? start->cat_inefficiency cat_deactivation Catalyst Deactivation? cat_inefficiency->cat_deactivation No solution1 Switch to Bulky Ligand (e.g., XPhos, BrettPhos) cat_inefficiency->solution1 Yes conditions Suboptimal Conditions? cat_deactivation->conditions No solution2a Protect Phenol Group cat_deactivation->solution2a Yes solution3 Screen Temperature and Solvent conditions->solution3 Yes end Improved Yield conditions->end No solution1->end solution2b Use LiN(SiMe3)2 as Base solution2a->solution2b solution2b->end solution3->end start Byproduct Formation Observed hydrodehalogenation Hydrodehalogenation? start->hydrodehalogenation homocoupling Homocoupling? hydrodehalogenation->homocoupling No solution1 Use Milder Base/Less Active Catalyst hydrodehalogenation->solution1 Yes solution2 Ensure Rigorous Inert Atmosphere homocoupling->solution2 Yes end Improved Selectivity homocoupling->end No solution1->end solution3 Lower Reaction Temperature solution2->solution3 solution3->end

Caption: Decision tree for improving reaction selectivity.

Frequently Asked Questions (FAQs)

Q: Should I consider a copper-catalyzed Ullmann-type reaction instead of a palladium-catalyzed one?

A: While Ullmann-type reactions are a viable alternative for C-N bond formation, they traditionally require harsher conditions, such as higher temperatures and stoichiometric amounts of copper. [8][9]For a substrate like 4-Chloro-3-(4-methylpiperazin-1-yl)phenol with multiple functional groups, the milder conditions and broader functional group tolerance of modern palladium-catalyzed Buchwald-Hartwig aminations are generally preferred. [10]However, if palladium-based systems fail, a modern ligand-accelerated Ullmann coupling could be explored.

Q: Is it necessary to protect the phenolic -OH group?

A: While not always strictly necessary, protecting the phenolic hydroxyl group is highly recommended, especially when troubleshooting a low-yielding reaction. The phenoxide that can form in situ can act as a ligand for the palladium catalyst, potentially leading to deactivation. [5][6]Protecting it as a methyl or benzyl ether simplifies the reaction by removing this potential complication.

Q: Which generation of Buchwald ligands is most suitable for this reaction?

A: For the coupling of an aryl chloride, later generation, sterically hindered biarylphosphine ligands are generally the most effective. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated high activity for the amination of challenging aryl chloride substrates. [1][2]It is advisable to screen a small panel of these ligands to find the optimal one for your specific substrate combination.

Q: Can I use 4-Chloro-3-(4-methylpiperazin-1-yl)phenol directly in a subsequent cross-coupling reaction, for example, at the chloro position?

A: Yes, this is a common synthetic strategy. However, the presence of the phenol and piperazine moieties can influence the subsequent reaction. The electron-donating nature of the hydroxyl and amino groups can affect the reactivity of the aryl chloride. Furthermore, these groups can coordinate to the catalyst. Therefore, careful selection of the catalyst system for the second coupling reaction is also crucial, and protection of the phenol may still be advisable.

References

  • Verkade, J. G.; et al. Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry.
  • Wikipedia.
  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Blackmond, D. G.; et al. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.
  • Chemistry LibreTexts.
  • Nolan, S. P.; et al. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Zhang, Y.; et al. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
  • Thompson, D. H.; et al. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Buchwald, S. L.; et al. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science.
  • Buchwald, S. L.; Fors, B. P. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. MIT Open Access Articles.
  • MDPI.
  • Verkade, J. G.; et al. Palladium/Proazaphosphatrane‐Catalyzed Amination of Aryl Halides Possessing a Phenol, Alcohol, Acetanilide, Amide or an Enolizable Ketone Functional Group: Efficacy of Lithium Bis(trimethylsilyl)amide as the Base. Scilit.
  • Mach, R. H.; Reilly, S. W. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • SGVU Journal of Pharmaceutical Research & Education.
  • Bäckvall, J.-E.; et al. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC.
  • Benchchem.
  • Google Patents. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • Buchwald, S. L.; et al. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Encyclopedia.pub.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Sigman, M. S.; et al.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Bentham Science. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines.
  • Reddit.
  • Organic Synthesis.
  • Wölfling, J.; et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Google Patents.
  • Google Patents. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • Toste, F. D.; et al. Catalytic Oxidative Coupling of Phenols and Related Compounds.
  • Google Patents. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
  • Royal Society of Chemistry. Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size.
  • Google Patents. (12)
  • Buchwald, S. L.; et al. Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines.
  • The Hartwig Group.
  • Patsnap. Phenyl chloroformate patented technology retrieval search results.
  • SciSpace.
  • Organic Syntheses.
  • TCI Chemicals. TCI Practical Example: Ullmann-Type Coupling Reaction Using N-([Biphenyl]-2-yl).
  • Benchchem.
  • OperaChem. Ullmann coupling-An overview.
  • Google Patents. CN105622439A - Production method of 4-chloro-2-aminophenol.
  • ResearchGate. (PDF) 4-Chlorophenol adsorption from water solutions by activated carbon functionalized with amine groups: response surface method and artificial neural networks.
  • MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
  • National Institutes of Health. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.

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Technical Support Center: Handling & Storage of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, maintaining the structural integrity of your building blocks is paramount. 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (CAS: 177489-11-1) is a highly versatile but environmentally sensitive API intermediate.

This guide provides field-proven, self-validating protocols to prevent degradation, ensuring your experimental data remains robust and reproducible.

Mechanistic Overview of Degradation

Understanding the chemical vulnerabilities of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol is the first step in preventing its degradation. The molecular architecture contains two highly reactive moieties:

  • Phenol Oxidation: Phenolic compounds are inherently susceptible to aerobic oxidation. In the presence of ambient oxygen, light, or trace transition metals, the phenol ring undergoes single-electron transfer to form phenoxy radicals. These radicals rapidly dimerize or oxidize further into highly conjugated quinone or quinonimine derivatives[1]. This pathway is the primary cause of the pink, red, or brown discoloration often observed in mishandled batches.

  • Piperazine N-Oxidation: The 4-methylpiperazin-1-yl group contains a tertiary amine that is highly prone to N-oxidation upon exposure to atmospheric oxygen or reactive oxygen species (ROS)[2]. Thermal stress can further exacerbate carbon-centered radical formation on the piperazine ring, leading to ring-cleavage or the formation of oxopiperazine byproducts[3].

DegradationMechanisms API 4-Chloro-3-(4-methylpiperazin-1-yl)phenol PhenolOx Phenol Oxidation API->PhenolOx AmineOx Piperazine N-Oxidation API->AmineOx O2 Oxygen / ROS O2->PhenolOx O2->AmineOx Light UV/Vis Light Light->PhenolOx Heat Thermal Stress Heat->AmineOx Quinones Quinone Derivatives PhenolOx->Quinones NOxides N-Oxides (+16 Da) AmineOx->NOxides Argon Argon Purge Argon->O2 Blocks Amber Amber Vials Amber->Light Blocks Temp -20°C Storage Temp->Heat Mitigates

Degradation pathways of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol and preventative measures.

Troubleshooting Guide: Identifying Degradation

If you suspect your compound has degraded, cross-reference your observations with the quantitative and qualitative indicators in the tables below.

Table 1: Visual and Analytical Indicators of Degradation

Indicator TypeObservationAnalytical MethodProbable Cause
Visual Powder/Solution turns pink, red, or brownNaked EyeFormation of conjugated quinone derivatives via phenol oxidation[1].
Mass Spec +16 Da or +32 Da mass adductsLC-MS (ESI+)N-oxidation of the piperazine ring or sequential oxidation of the phenol[2].
Chromatography Emergence of new peaks with lower retention timesRP-HPLC (UV 220 nm)Increased polarity from N-oxides or ring-opened degradation products[3].
Physical Clumping or sticky textureSpatula / HandlingHygroscopicity; moisture absorption accelerating hydrolysis and oxidation.

Table 2: Storage Metrics vs. Estimated Degradation Rates

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf LifeDegradation Rate
Optimal (Long-term) -20°CArgon/NitrogenDark (Amber)1–2 Years[4]< 0.1% / month
Sub-optimal (Short-term) 4°CAmbient AirDark (Amber)1–2 Weeks[4]~ 1.5% / week
Accelerated 25°CAmbient AirDirect UV/Vis< 24 Hours> 10% / day

Self-Validating Storage and Handling Protocol

To ensure experimental reproducibility, every handling step must act as a deliberate barrier against oxygen, light, and moisture. Do not simply place the received vial in the freezer; follow this self-validating workflow to guarantee compound integrity.

HandlingWorkflow Rec 1. Equilibrate to Room Temp Glove 2. Transfer to Inert Glove Box Rec->Glove Aliquot 3. Aliquot into Amber Vials Glove->Aliquot Purge 4. Argon Purge & PTFE Seal Aliquot->Purge Store 5. Store at -20°C with Desiccant Purge->Store

Step-by-step experimental workflow for aliquoting and storing sensitive phenolic compounds.

Step-by-Step Methodology:
  • Thermal Equilibration: Upon receiving the lyophilized powder on dry ice, do not open it immediately. Allow the sealed vial to equilibrate to room temperature in a desiccator for 30–60 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. This moisture acts as a microscopic solvent layer that drastically accelerates localized oxidation.

  • Inert Atmosphere Transfer: Transfer the unopened vial into a glove box purged with Argon or high-purity Nitrogen.

    • Causality: Argon is denser than air and effectively displaces oxygen at the bottom of the vial, preventing aerobic phenol and amine oxidation[1].

  • Aliquoting: Divide the bulk powder into single-use aliquots using amber glass vials.

    • Causality: Amber glass blocks UV/Vis light, preventing photo-induced radical generation. Single-use aliquots eliminate repeated freeze-thaw cycles and minimize the frequency of oxygen exposure for the bulk batch.

  • Purging & Sealing: Purge each aliquot vial with a gentle stream of Argon for 10-15 seconds before sealing with a PTFE-lined cap.

    • Causality: Standard rubber septa are permeable to oxygen over long periods and can leach plasticizers. PTFE provides a chemically inert, absolute barrier to atmospheric moisture and oxygen.

  • Long-Term Storage: Place the sealed amber vials in a secondary container equipped with indicating silica gel desiccant and store strictly at -20°C[4].

    • Causality: Sub-zero temperatures exponentially decrease the kinetic rate of thermal degradation and spontaneous oxidation[3].

Frequently Asked Questions (FAQs)

Q1: My stock solution turned slightly pink overnight on the bench. Is it still usable for in vitro assays? A1: No. A pink or red discoloration is the hallmark of quinone or quinonimine formation via phenol oxidation[1]. Even a slight color change indicates the presence of highly reactive electrophilic species. These quinones will covalently bind to off-target proteins or assay reagents via Michael addition, leading to false positives, enzyme inhibition, or high background noise. Discard the solution immediately.

Q2: What is the optimal solvent and pH for preparing stock solutions to minimize degradation? A2: Prepare concentrated stock solutions in anhydrous, degassed DMSO and store them at -80°C. If an aqueous buffer is required for your working solution, use a slightly acidic to neutral pH (pH 5.5 - 7.0) and degas the buffer with nitrogen prior to use. Causality: Phenol oxidation is exponentially accelerated under basic conditions because the deprotonated phenoxide ion is a much stronger electron donor than the protonated phenol. Keeping the pH neutral or slightly acidic protects the phenol group from rapid radical formation.

Q3: How can I recover or purify a degraded batch of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol? A3: If the degradation is minimal (determined to be <5% via LC-MS), the compound can theoretically be purified via preparative RP-HPLC using a slightly acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to separate the polar N-oxides and quinones from the intact API. However, given the operational cost of prep-HPLC versus the cost of the intermediate, it is almost always more economically viable to purchase a fresh batch and adhere strictly to the inert storage protocol outlined above.

References

  • 177489-11-1 | 4-Chloro-3-(4-methylpiperazin-1-yl)phenol. BIOFOUNT. Available at: [Link]

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. University of Science and Technology of China (USTC) / Elsevier. Available at: [Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. Available at:[Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this intermediate in high purity. The unique bifunctional nature of this molecule—possessing both an acidic phenolic hydroxyl group and a basic tertiary amine within the methylpiperazine moiety—presents specific purification hurdles that require a nuanced approach.

This guide provides a series of troubleshooting steps and answers to frequently asked questions, grounded in fundamental chemical principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, potential contaminants, and analytical assessment of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol.

Q1: What are the key physicochemical properties of this compound that influence its purification?

Understanding the molecule's properties is the first step in designing a robust purification strategy. Its amphoteric character (ability to act as both an acid and a base) is the most critical factor.

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₁₁H₁₅ClN₂O-
Molecular Weight 226.70 g/mol Influences diffusion rates and elution in chromatography.
Predicted XlogP 2.1[1]Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents.
Acidic Center Phenolic hydroxyl (OH) groupCan be deprotonated under basic conditions (pH > ~10) to form a water-soluble phenoxide salt.
Basic Center Tertiary amine on the piperazine ringCan be protonated under acidic conditions (pH < ~8) to form a water-soluble ammonium salt.

This dual nature means its solubility is highly dependent on pH. It will be most soluble in aqueous solutions at high or low pH and least soluble at its isoelectric point.

Q2: What are the likely impurities I might encounter during purification?

Impurities typically arise from the synthetic route. A common synthesis involves the nucleophilic aromatic substitution of a dichlorinated phenol with N-methylpiperazine.

  • Unreacted Starting Materials: Residual 1,4-dichloro-2-phenol or N-methylpiperazine.

  • Positional Isomers: Isomeric products from the reaction at other positions on the aromatic ring, if the starting materials allow for it.

  • Di-substituted Byproducts: Reaction of a second molecule of N-methylpiperazine with the product, though this is sterically hindered.

  • Related Impurities from Synthesis of Arylpiperazines: The synthesis of arylpiperazines can sometimes result in byproducts that are carried through the reaction.[2][3][4][5]

  • Degradation Products: Phenols can be susceptible to oxidation, leading to colored impurities, especially under basic conditions or upon prolonged exposure to air.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A combination of methods should be used for comprehensive purity analysis and structural confirmation.[6]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reversed-phase method (e.g., C18 column) is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation and identifying impurities with different proton or carbon environments.[7][8][9][10] It's important to note that piperazine compounds can exhibit complex NMR spectra due to restricted bond rotation (rotamers), which may cause signal broadening or duplication.[8][9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any unknown impurities.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool for monitoring reaction progress and guiding the development of column chromatography methods.

Part 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, but it can be challenging.[11]

Q1: My compound won't crystallize from solution, even after cooling. What should I do?

This is a common issue often caused by supersaturation or the presence of impurities that inhibit crystal formation.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass provide a nucleation site for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a template for crystallization.

    • Reduce Temperature: Cool the solution further in an ice bath or refrigerator.

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent and attempt to cool again.

  • Re-evaluate Your Solvent System: The chosen solvent may be too good a solvent for your compound. Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid), then warm slightly until it clarifies and allow it to cool slowly.

Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when impurities depress the melting point of the compound below the temperature of the solution.

Solutions:

  • Slow Down the Cooling Rate: Insulate the flask to ensure very slow cooling. This gives the molecules more time to orient themselves into a crystal lattice.

  • Lower the Solution Temperature Before Cooling: Re-heat the solution to dissolve the oil, then add more of the primary solvent to lower the saturation temperature. The goal is to have crystallization begin at a lower temperature.

  • Change the Solvent System: Use a lower-boiling point solvent or a solvent mixture. This can help ensure that the solution temperature drops below the melting point of your compound before it becomes saturated.

Workflow for Recrystallization Troubleshooting

G start Crude Product in Solution cool Cool Solution Slowly start->cool check_crystals Crystals Form? cool->check_crystals success Isolate Crystals by Filtration check_crystals->success Yes oiling_out Product Oils Out check_crystals->oiling_out Oils Out no_crystals No Crystals Form check_crystals->no_crystals No reheat_add_solvent Re-heat, Add More Solvent oiling_out->reheat_add_solvent induce Induce Crystallization (Scratch, Seed) no_crystals->induce add_antisolvent Add Anti-Solvent no_crystals->add_antisolvent reheat_add_solvent->cool induce->check_crystals add_antisolvent->cool

Caption: Decision workflow for troubleshooting common recrystallization issues.

Part 3: Troubleshooting Purification by Column Chromatography

Column chromatography is a powerful tool but can be problematic for basic compounds like 4-Chloro-3-(4-methylpiperazin-1-yl)phenol on standard silica gel.[12][13]

Q1: My compound is streaking badly (tailing) on a silica gel column. How can I achieve sharp, symmetrical peaks?

This is the most frequent problem for amines on silica gel. The slightly acidic silanol groups (Si-OH) on the surface of the silica strongly and irreversibly interact with the basic piperazine nitrogen. This leads to poor separation, low recovery, and tailing peaks.[14]

Solutions:

  • Add a Basic Modifier to the Eluent: This is the most common and effective solution. The modifier neutralizes the acidic sites on the silica, preventing strong adsorption of your amine.

    • Add 0.5-1% triethylamine (TEA) to your mobile phase (e.g., in the ethyl acetate or methanol portion).

    • Alternatively, use a pre-mixed solution of 1-2% ammonia in methanol as your polar solvent, mixed with dichloromethane.[15]

  • Switch the Stationary Phase: If modifiers are not sufficient or are incompatible with your compound, consider an alternative stationary phase.

Stationary PhaseProperties & Use Case
Silica Gel Acidic. Default choice but problematic for basic amines without modification.
Alumina (Basic or Neutral) Less acidic than silica. Can be a good alternative, but its activity can vary. Neutral alumina is often a good starting point.
Amine-Functionalized Silica Specifically designed for purifying basic compounds. Often provides excellent peak shape without needing mobile phase modifiers.[14]
Q2: I'm struggling to find a solvent system (eluent) that separates my product from a key impurity. What is a systematic approach?

Methodical solvent screening using TLC is crucial. The goal is to find a solvent system where your desired compound has an Rf (retention factor) of ~0.3-0.4 .

Systematic Approach:

  • Start with a Standard System: Begin with a mixture of a non-polar and a polar solvent, such as Ethyl Acetate (EtOAc) / Hexanes.

  • Run TLC Plates: Spot your crude mixture on several TLC plates and run them in different solvent ratios (e.g., 20% EtOAc/Hex, 40% EtOAc/Hex, 60% EtOAc/Hex). Remember to add your basic modifier (e.g., 1% TEA) to the solvent system.

  • Analyze Rf Values:

    • If your compound and the impurity both stay at the baseline (Rf ~ 0), you need a more polar solvent system. Switch to Dichloromethane (DCM) / Methanol (MeOH).

    • If everything runs to the solvent front (Rf ~ 1), you need a less polar system.

    • If you see separation but the Rf is too high, decrease the proportion of the polar solvent.

  • Optimize for Separation: Once you find a system that moves your compound to an Rf of ~0.3, check for separation from impurities. If separation is poor, you may need to try solvents with different chemical properties (e.g., swapping ethyl acetate for ether).

Workflow for Chromatography Method Development

G start Crude Mixture tlc Run TLC with EtOAc/Hex + 1% TEA start->tlc check_rf Product Rf ≈ 0.3? tlc->check_rf rf_low Rf too low (Increase % EtOAc) check_rf->rf_low No (<0.2) rf_high Rf too high (Decrease % EtOAc) check_rf->rf_high No (>0.5) check_sep Good Separation? check_rf->check_sep Yes rf_low->tlc rf_high->tlc run_column Run Column check_sep->run_column Yes no_sep Poor Separation check_sep->no_sep No change_solvents Try DCM/MeOH + Modifier no_sep->change_solvents change_stationary Try Alumina or Amine-Silica no_sep->change_stationary change_solvents->tlc

Caption: Systematic workflow for developing a column chromatography method.

Part 4: Advanced Purification using Acid-Base Extraction

The amphoteric nature of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol can be exploited for a highly effective liquid-liquid extraction cleanup, which is particularly useful for removing neutral organic impurities.

Q1: How can I design an acid-base extraction protocol for this specific molecule?

The strategy is to selectively move your compound between an organic layer and an aqueous layer by altering the pH, leaving different types of impurities behind.

Protocol for Acid-Base Purification
  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Remove Basic Impurities:

    • Extract the organic layer with a dilute acidic solution (e.g., 1M HCl).

    • Your product (with its basic amine) and any other basic impurities will move into the aqueous layer as protonated salts. Neutral and acidic impurities remain in the organic layer.

    • Separate the layers. Keep the aqueous layer.

  • Purify the Aqueous Layer:

    • Wash the acidic aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Isolate the Product:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 1M NaOH or NaHCO₃) to raise the pH. Your compound will become less soluble as it approaches its isoelectric point and should precipitate out of solution.

    • Continue adding base until the solution is slightly basic (pH ~8-9) to ensure complete precipitation.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Workflow for Acid-Base Extraction

G cluster_0 Step 1: Acid Extraction cluster_1 Step 2: Isolation start Crude material in Ethyl Acetate add_hcl Extract with 1M HCl start->add_hcl org1 Organic Layer: Neutral & Acidic Impurities (Discard) add_hcl->org1 aq1 Aqueous Layer: Protonated Product & Basic Impurities add_hcl->aq1 add_naoh Adjust Aqueous to pH 8-9 with 1M NaOH aq1->add_naoh precipitate Product Precipitates add_naoh->precipitate filtrate Filter and Dry Solid precipitate->filtrate pure_product Pure Product filtrate->pure_product

Caption: Workflow for purification via acid-base liquid-liquid extraction.

Part 5: Purity Confirmation Protocols

After purification, it is essential to confirm the purity and identity of the material.

Protocol: HPLC Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%), and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 280 nm.

  • Note: The acidic modifier (formic acid) helps to ensure sharp peaks by keeping the piperazine nitrogen consistently protonated.[16][17]

Protocol: NMR Sample Preparation
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]

  • Internal Standard: Tetramethylsilane (TMS) is typically used for referencing (δ = 0.00 ppm).

  • Analysis: Acquire both ¹H and ¹³C NMR spectra. Look for the characteristic signals of the aromatic protons, the piperazine ring protons, the N-methyl group, and the exchangeable phenolic proton (which may be a broad signal or not visible depending on the solvent).

References

  • BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41484–41494. [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Wodtke, R., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Yilmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines.
  • MDPI. (2021, October 28). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization.
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • The Pharma Master. (n.d.). Troubleshooting.
  • PubChem. (n.d.). 4-chloro-3-(4-methylpiperazin-1-yl)phenol.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Echemi. (n.d.). 4-chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-propan-2-ylphenol.
  • ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in....
  • Mogilnicki, S., et al. (n.d.). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. PMC.
  • ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines.
  • Biotage. (2023, February 10).
  • University of Victoria, Department of Chemistry. (n.d.).
  • ResearchGate. (2010, March 8). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4- Chloro-3-Methylphenol (CMP)
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Dutscher. (n.d.). Protein purification troubleshooting guide.
  • Gaikar, V. G., & Sharma, M. M. (2015, October 17). Separation of phenols and chlorophenols by Dissociation extraction: New regenerative methods.
  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed.
  • Google Patents. (n.d.). US3772394A - Separation of chlorophenols.
  • El-Sikaily, A., et al. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 2 - Organic Syntheses Procedure.
  • Rasayan J. Chem. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • ResearchGate. (2010, February 11). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP)

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resolving peak tailing in HPLC of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Title : Technical Support Center: Resolving HPLC Peak Tailing for 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Introduction Welcome to the Chromatography Technical Support Center. 4-Chloro-3-(4-methylpiperazin-1-yl)phenol is a complex amphoteric molecule that frequently presents peak shape challenges during High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this guide to provide you with a mechanistic understanding of these challenges, moving beyond generic troubleshooting to address the specific physicochemical properties of this compound.

The molecule contains a weakly acidic phenol group (pKa ~9.5) and a basic 4-methylpiperazine moiety containing two tertiary amines (pKa1 ~4.5, pKa2 ~8.5). This dual nature means that its ionization state—and consequently its interaction with the stationary phase—is highly sensitive to mobile phase conditions. This guide provides self-validating protocols and evidence-based strategies to achieve optimal, symmetrical peak shapes.

Part 1: Diagnostic Workflow

Before altering your method, it is critical to diagnose whether the tailing is a systemic hardware issue or a chemical interaction specific to the analyte. The following workflow illustrates the logical deduction process.

G Start Peak Tailing: 4-Chloro-3-(4-methylpiperazin-1-yl)phenol Identify Calculate USP Tailing Factor (Tf) Target: Tf ≤ 1.2 Start->Identify Decision Is tailing systemic (all peaks) or API-specific? Identify->Decision Systemic Systemic Tailing Decision->Systemic All Peaks Specific API-Specific Tailing Decision->Specific Only API Hardware Hardware / Physical Issues Systemic->Hardware Chemistry Secondary Silanol Interactions (Protonated Piperazine vs Si-O⁻) Specific->Chemistry Action1 Check Extra-Column Volume Hardware->Action1 Action2 Check for Column Void / Frit Blockage Hardware->Action2 Action3 Lower pH (< 3.0) to Protonate Silanols (Si-OH) Chemistry->Action3 Action4 Use High-Purity Type B End-Capped Column Chemistry->Action4 Action5 Add TEA (0.1%) as Silanol Masking Agent Chemistry->Action5

Diagnostic workflow for isolating and resolving HPLC peak tailing mechanisms.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 4-Chloro-3-(4-methylpiperazin-1-yl)phenol exhibit severe peak tailing on my standard C18 column? A1: The root cause is a mixed-mode retention mechanism. While the hydrophobic C18 chains provide primary reversed-phase retention, standard silica-based columns also contain residual silanol groups (Si-OH) on their surface. At a mobile phase pH above 4.0, these silanols ionize into negatively charged species (Si-O⁻). Simultaneously, the tertiary amines on the piperazine ring of your compound are protonated (positively charged) at neutral or slightly acidic pH. The electrostatic attraction between the positively charged piperazine and the negatively charged silanols creates a secondary, highly energetic retention mechanism, causing the peak to broaden and tail significantly[1].

Q2: How do I quantify the severity of the tailing to track my optimization progress? A2: You must calculate the USP Tailing Factor (


). The formula is 

, where

is the peak width at 5% of the peak height, and

is the distance from the peak front to the apex point at the baseline[2]. A

value of 1.0 is a perfectly symmetrical Gaussian peak. Values

are generally acceptable, while values

indicate significant secondary interactions or column issues that will compromise integration accuracy[3].

Q3: How should I adjust my mobile phase pH to resolve this chemical interaction? A3: Because 4-Chloro-3-(4-methylpiperazin-1-yl)phenol is amphoteric, you have two primary pH strategies to eliminate the electrostatic interaction:

  • Low pH Strategy (pH 2.0 - 3.0): This is the most robust approach. By lowering the pH below the pKa of the silanol groups (typically ~3.5-4.0), you force the silanols into their neutral, protonated state (Si-OH)[4]. Although the piperazine ring remains fully protonated, there are no negatively charged sites on the column for it to interact with, thus restoring peak symmetry.

  • High pH Strategy (pH > 10.0): This approach deprotonates the piperazine amines, rendering the basic moiety neutral[1]. However, this will simultaneously deprotonate the phenol group (forming a phenolate anion), which will drastically reduce the compound's overall retention time. Furthermore, this strategy strictly requires a specialized hybrid silica or polymer-based column, as standard silica dissolves at pH > 8.0.

Q4: I cannot lower my pH due to method constraints. What additives can mask the silanol interactions? A4: If pH adjustment is not viable, you can introduce a competing base into the mobile phase. Triethylamine (TEA) is the industry standard for this purpose. TEA is a small, highly basic molecule that aggressively binds to the ionized silanol sites, effectively "masking" them and preventing your larger piperazine analyte from interacting with the silica backbone[5]. Typically, adding 10 mM to 20 mM TEA (or ~0.1% v/v) is sufficient to suppress tailing on older Type A silica columns[6].

Q5: My peak tailing worsens as I inject larger sample volumes, but the retention time remains stable. Is this still a silanol issue? A5: This is indicative of column mass overload , not volume overload. Basic compounds often exhibit a very low saturation capacity on silica columns because the number of active, ionized silanol sites is limited. Once these high-energy sites are saturated by your analyte, the remaining molecules elute faster via standard hydrophobic interactions, creating a "shark-fin" or right-triangle peak shape[7]. To diagnose this, dilute your sample by a factor of 10 and reinject; if the


 improves dramatically, you are overloading the column[7].

Q6: What hardware issues could mimic this chemical tailing? A6: If all peaks in your chromatogram (including neutral markers) exhibit tailing, the issue is systemic[3]. Common culprits include extra-column dead volume (e.g., mismatched tubing or improperly seated ferrules), a partially plugged column frit, or column bed deformation (voids)[8]. Flushing the system with strong solvents at the end of the day prevents frit blockages[6].

Part 3: Quantitative Data & Benchmarks

The following tables summarize the expected chromatographic behavior of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol under various optimization strategies.

Table 1: Effect of Mobile Phase pH on USP Tailing Factor (


) 
(Conditions: 50mM Phosphate buffer / Acetonitrile (70:30), Type B C18 Column, 1.0 mL/min)
Mobile Phase pHSilanol StatePiperazine StatePhenol StateExpected

Observation
7.0 Ionized (Si-O⁻)Protonated (+)Neutral> 2.5 Severe tailing due to strong electrostatic attraction.
4.5 Partially IonizedProtonated (+)Neutral1.6 - 1.9 Moderate tailing; secondary interactions persist.
2.5 Protonated (Si-OH)Protonated (+)Neutral1.0 - 1.2 Excellent symmetry; silanols neutralized.
10.5 Ionized (Si-O⁻)NeutralIonized (-)1.1 - 1.3 Good symmetry, but retention time drops significantly.
Requires a high-pH stable hybrid column.

Table 2: Impact of Triethylamine (TEA) Concentration at pH 6.0 (Conditions: Type A Silica C18 Column, pH 6.0 buffer)

TEA ConcentrationMechanism of ActionExpected

0.00% (Control) Unmasked silanols interact with analyte.2.80
0.05% (~3.5 mM) Partial masking of high-energy silanol sites.1.85
0.10% (~7.0 mM) Near-complete saturation of active silanols.1.25
0.20% (~14 mM) Complete masking; diminishing returns.1.18

Part 4: Self-Validating Experimental Protocols

To ensure scientific rigor, do not implement changes blindly. Use the following self-validating protocols to systematically isolate and resolve the root cause of the tailing.

Protocol 1: Systemic vs. Chemical Tailing Diagnostic

Objective: To determine if the tailing is caused by hardware/dead volume or specific secondary chemical interactions. Self-Validation Mechanism: Uses a neutral, non-ionizable marker (e.g., Toluene or Uracil) as an internal control. Neutral markers do not interact with silanols; if they tail, the issue is physical.

Methodology:

  • Prepare the Test Mix: Prepare a solution containing 0.1 mg/mL of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol and 0.05 mg/mL of Toluene in the initial mobile phase.

  • Establish Baseline: Inject 5 µL of the test mix onto your current HPLC setup.

  • Calculate

    
    :  Measure the USP Tailing Factor for both peaks.
    
  • Evaluate Results:

    • Scenario A: Toluene

      
      , Piperazine-phenol 
      
      
      
      . Conclusion: The issue is chemical (silanol interactions). Proceed to Protocol 2.
    • Scenario B: Toluene

      
      , Piperazine-phenol 
      
      
      
      . Conclusion: The issue is systemic. Check for dead volume in fittings, replace the guard column, or reverse-flush the column to clear frit blockages[6].
Protocol 2: Mobile Phase pH Optimization & Silanol Suppression

Objective: To neutralize the stationary phase and eliminate secondary electrostatic interactions. Self-Validation Mechanism: By testing sequentially from neutral to low pH, you establish a direct causal link between silanol protonation and peak shape improvement.

Methodology:

  • Column Selection: Ensure you are using a modern, high-purity Type B silica column with end-capping, which inherently has fewer active silanols[5].

  • Buffer Preparation (pH 2.5): Prepare a 25 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated Phosphoric acid. (If LC-MS compatibility is required, use 0.1% Formic Acid or Trifluoroacetic Acid[2]).

  • Equilibration: Flush the column with the pH 2.5 mobile phase for at least 20 column volumes to ensure complete protonation of the silica bed.

  • Injection: Inject the 4-Chloro-3-(4-methylpiperazin-1-yl)phenol standard.

  • Evaluation: Calculate the

    
    . If 
    
    
    
    drops to
    
    
    , the method is optimized.
  • Alternative Step (If low pH is prohibited): Return to a pH 6.0 buffer. Add 0.1% v/v Triethylamine (TEA) to the aqueous phase. Re-equilibrate and inject. The TEA will act as a sacrificial base, masking the silanols and improving the analyte's peak shape[5].

References

  • Scribd. "Understanding HPLC Peak Tailing."[Link]

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics."[Link]

  • Chrominfo. "How to avoid peak tailing in HPLC chromatography."[Link]

  • Agilent. "Care, Maintenance, and Troubleshooting of HPLC Columns."[Link]

  • PMC. "HPLC methods for choloroquine determination in biological samples and pharmaceutical products."[Link]

Sources

Technical Support Center: Troubleshooting Regioisomer Formation in 4-Chloro-3-(4-methylpiperazin-1-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in the scale-up of antipsychotic and kappa opioid receptor antagonist building blocks: controlling regioselectivity and chemoselectivity during the synthesis of 4-chloro-3-(4-methylpiperazin-1-yl)phenol.

Below, you will find an in-depth analysis of the mechanistic causality behind regioisomer formation, a diagnostic workflow, targeted FAQs, and self-validating experimental protocols to ensure absolute structural confidence in your synthesis.

Mechanistic Causality: Why Do Regioisomers Form?

When synthesizing 4-chloro-3-(4-methylpiperazin-1-yl)phenol via the direct electrophilic aromatic chlorination of 3-(4-methylpiperazin-1-yl)phenol, researchers frequently encounter a complex mixture of regioisomers. Understanding the electronic topography of the starting material is critical:

  • Synergistic Activation: The hydroxyl (-OH) group at C1 is a strongly activating, ortho/para-directing group. The piperazine ring at C3 is also an activating, ortho/para-directing group.

  • Site Competition: The desired C4 position is para to the -OH group and ortho to the piperazine ring. However, the C6 position is ortho to the -OH group and para to the piperazine ring.

  • Innate Selectivity Failure: Because both C4 and C6 are highly activated by both substituents, standard chlorinating agents (like

    
     or 
    
    
    
    gas) fail to discriminate between them, resulting in a near 1:1 mixture of the 4-chloro and 6-chloro isomers.

To overcome this, we must abandon innate substrate control and implement catalyst-controlled halogenation or bypass electrophilic aromatic substitution (EAS) entirely via chemoselective cross-coupling .

Diagnostic Decision Tree

Use the following workflow to diagnose your current synthetic route and identify the optimal path to high-purity target isolation.

SynthesisTroubleshooting A 3-(4-methylpiperazin-1-yl)phenol B Standard Chlorination (SO₂Cl₂ or Cl₂) A->B Innate Selectivity C Catalyst-Controlled Chlorination (NCS + p-TsOH) A->C Para-Directed E Mixed Regioisomers (~1:1 4-Cl : 6-Cl) B->E F Pure Target Molecule (>20:1 Para-Selectivity) C->F D Alternative Route: Buchwald-Hartwig Amination (3-bromo-4-chlorophenol) G Pure Target Molecule (Chemoselective C-N Coupling) D->G

Diagnostic workflow for controlling regioselectivity in 4-Chloro-3-(4-methylpiperazin-1-yl)phenol.

Troubleshooting FAQs

Q1: I am using sulfuryl chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) in dichloromethane, but my NMR shows a massive amount of the 6-chloro byproduct. How do I fix this? 
A1: 

is highly reactive and relies entirely on the innate sterics of the substrate, which in this case offers poor differentiation between the C4 and C6 positions. You must switch to a milder, catalyst-directed system. Using[1]—such as p-toluenesulfonic acid (p-TsOH)—modulates the electrophilic delivery, heavily biasing the reaction toward para-chlorination (the desired 4-position) relative to the phenol group.

Q2: I read a recent paper about using selenoether or thiourea catalysts for highly selective phenol chlorination. Should I use that here? A2: No. While highly effective,2[3]. In your substrate, the ortho position to the phenol is C6. Using these catalysts will selectively yield the exact regioisomer you are trying to avoid. Stick to para-directing promoters like p-TsOH or (S)-BINAPO.

Q3: Is there a synthetic route that avoids the regioselectivity issues of electrophilic chlorination entirely? A3: Yes. The most robust industrial workaround is the chemoselective Buchwald-Hartwig amination. By starting with 3-bromo-4-chlorophenol and coupling it with 1-methylpiperazine, you rely on the bond dissociation energy difference between C-Br and C-Cl. Palladium catalysts (specifically with bulky ligands like XPhos) will undergo oxidative addition exclusively at the weaker C-Br bond, guaranteeing the piperazine is installed at the 3-position without disturbing the 4-chloro group.

Quantitative Selectivity Data

The following table summarizes the expected outcomes based on the chosen synthetic pathway, allowing you to benchmark your isolated yields against established literature parameters.

Synthetic ApproachReagents & CatalystMajor Isomer FormedRegioisomeric Ratio (4-Cl : 6-Cl)Typical Yield
Uncatalyzed EAS

, DCM, 0 °C
Mixture~ 1.2 : 145%
Ortho-directed EAS NCS, Selenoether (1 mol%)6-chloro (Undesired)< 1 : 2070%
Para-directed EAS NCS, p-TsOH (10 mol%)4-chloro (Desired)> 20 : 185%
Cross-Coupling 3-bromo-4-chlorophenol, 1-methylpiperazine, Pd/XPhos4-chloro (Chemoselective)N/A (Chemoselective >99%)78%

Self-Validating Experimental Protocols

To ensure trustworthiness in your workflow, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints that confirm causality and verify structural integrity before you proceed to the next step.

Protocol A: Para-Selective Chlorination via NCS / p-TsOH

Use this protocol if you must build the molecule from 3-(4-methylpiperazin-1-yl)phenol.

  • Preparation: In an oven-dried round-bottom flask under an inert

    
     atmosphere, dissolve 3-(4-methylpiperazin-1-yl)phenol (1.0 equiv, 10 mmol) in anhydrous acetonitrile (50 mL, 0.2 M).
    
  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv, 1.0 mmol) to the stirring solution at room temperature. Causality: p-TsOH coordinates with the phenol, sterically shielding the ortho positions and activating NCS for para-selective delivery.

  • Halogenation: Slowly add4[4] (1.05 equiv, 10.5 mmol) in 5 equal portions over 15 minutes. This prevents localized exothermic spikes that degrade regiocontrol.

  • In-Process Validation Checkpoint: After 2 hours, analyze an aliquot via LC-MS. The reaction is self-validating when the starting material mass (

    
    ) is fully replaced by the monochlorinated mass (
    
    
    
    ). The absence of a
    
    
    m/z peak confirms no over-chlorination has occurred.
  • Workup: Quench with saturated aqueous

    
     (30 mL). Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Product Verification Checkpoint (2D NMR): Run a 2D NOESY NMR on the crude product. For the desired 4-chloro isomer, irradiating the piperazine protons will show an NOE cross-peak only to the isolated aromatic proton (H2). If the 6-chloro isomer is present, an additional NOE cross-peak to the adjacent H4 proton will be observed. This provides definitive, self-validating structural confirmation.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Use this protocol for a structurally guaranteed, EAS-free route.

  • Preparation: In a Schlenk flask, combine 3-bromo-4-chlorophenol (1.0 equiv, 10 mmol),

    
     (2 mol%), XPhos (4 mol%), and 
    
    
    
    (2.0 equiv, 20 mmol).
  • Solvent & Amine: Evacuate and backfill the flask with

    
     three times. Add anhydrous 1,4-dioxane (50 mL) and 1-methylpiperazine (1.2 equiv, 12 mmol). Causality: The bulky XPhos ligand forces the Pd center to undergo oxidative addition exclusively at the less sterically hindered, electronically weaker C-Br bond, ignoring the C-Cl bond.
    
  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Validation Checkpoint: Pull an aliquot for LC-MS. The system is validated when the characteristic 3-bromo-4-chlorophenol isotopic cluster (M, M+2, M+4 at ~206/208/210) completely disappears, replaced by the product mass (

    
    ) exhibiting a strict 3:1 isotopic pattern (227/229). This proves chemoselective mono-amination occurred exclusively at the C-Br bond.
    
  • Workup & Purification: Cool to room temperature, filter through a pad of Celite, and wash with ethyl acetate. Concentrate the filtrate and purify via flash chromatography (DCM/MeOH 95:5) to yield the pure target.

References

  • Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives. Smith, K., Hegazy, A., & El-Hiti, G. A. ResearchGate. Available at:[Link][1]

  • Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. Vaidya, S. D., Dinh, A. N., Maddox, S. M., & Gustafson, J. L. The Journal of Organic Chemistry. Available at:[Link][3]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis and Utility of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern pharmaceutical synthesis, substituted piperazine phenols serve as indispensable building blocks. Their unique combination of a nucleophilic piperazine ring and a versatile phenolic hydroxyl group makes them prized intermediates in the construction of complex active pharmaceutical ingredients (APIs). Among these, 4-Chloro-3-(4-methylpiperazin-1-yl)phenol has emerged as a key structural motif.

This technical guide provides an in-depth comparison of the synthesis and performance of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol against a primary structural isomer, 2-Chloro-5-(4-methylpiperazin-1-yl)phenol . We will explore the strategic decisions involved in their synthesis, rooted in the principles of regioselectivity in aromatic substitution, and provide field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of these critical intermediates.

Strategic Synthesis: Navigating Regioselectivity in Dichlorophenols

The synthesis of chloro-substituted piperazinyl phenols from dichlorophenol precursors is a classic challenge in regioselectivity. The two primary methods for forging the crucial C-N bond are Nucleophilic Aromatic Substitution (SNAr) and the more modern Palladium-catalyzed Buchwald-Hartwig amination. The choice of method and the resulting product distribution are dictated by the electronic and steric environment of the starting dichlorophenol.

The two key starting materials for the compounds discussed are 3,4-dichlorophenol and 2,5-dichlorophenol.

The Case for 4-Chloro-3-(4-methylpiperazin-1-yl)phenol from 3,4-Dichlorophenol

In 3,4-dichlorophenol, the hydroxyl group is a strong ortho, para-director and an activating group for electrophilic substitution. Conversely, for nucleophilic substitution, its electron-donating nature is deactivating. The two chloro-atoms are electron-withdrawing and will activate the ring for SNAr, albeit weakly compared to a nitro group.

The key to predicting the outcome of an SNAr reaction lies in the stability of the intermediate Meisenheimer complex.[1] Nucleophilic attack at the C-3 position is sterically hindered by the adjacent C-4 chlorine. Attack at the C-4 position, however, places the incoming nucleophile para to the hydroxyl group, which does not provide significant resonance stabilization for the negative charge of the Meisenheimer intermediate.

Given the relatively poor activation of the ring for SNAr, the Buchwald-Hartwig amination emerges as the superior strategy. This palladium-catalyzed cross-coupling reaction is highly tolerant of a wide range of functional groups and does not rely on strong electronic activation of the aryl halide.[2] The regioselectivity in Buchwald-Hartwig reactions is often governed by a combination of steric accessibility and the relative ease of oxidative addition of palladium into the C-Cl bond.

The Contrasting Case: 2-Chloro-5-(4-methylpiperazin-1-yl)phenol from 2,5-Dichlorophenol

The synthesis of the isomeric 2-Chloro-5-(4-methylpiperazin-1-yl)phenol from 2,5-dichlorophenol presents a different regiochemical puzzle. Here, the chlorine at the C-5 position is para to the activating hydroxyl group. This positioning significantly stabilizes the Meisenheimer complex formed upon nucleophilic attack at C-5, making the Nucleophilic Aromatic Substitution (SNAr) pathway far more favorable and often the method of choice. The reaction can typically proceed under thermal conditions without the need for a palladium catalyst, offering a more cost-effective and metal-free synthetic route.

Diagram 1: Synthetic Pathways Overview

G cluster_0 Synthesis of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol cluster_1 Synthesis of 2-Chloro-5-(4-methylpiperazin-1-yl)phenol 3,4-Dichlorophenol 3,4-Dichlorophenol Product_A 4-Chloro-3-(4-methylpiperazin-1-yl)phenol 3,4-Dichlorophenol->Product_A  Buchwald-Hartwig Amination (Preferred Method) N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Product_A 2,5-Dichlorophenol 2,5-Dichlorophenol Product_B 2-Chloro-5-(4-methylpiperazin-1-yl)phenol 2,5-Dichlorophenol->Product_B  Nucleophilic Aromatic Substitution (SNAr) (Preferred Method) N-Methylpiperazine_2 N-Methylpiperazine N-Methylpiperazine_2->Product_B

Caption: Preferred synthetic routes for target and isomeric piperazine phenols.

Comparative Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol via Buchwald-Hartwig Amination (Representative Protocol)

Diagram 2: Workflow for Buchwald-Hartwig Synthesis

G start Assemble Reactants (3,4-Dichlorophenol, N-Methylpiperazine, Pd Catalyst, Ligand, Base) reaction Inert Atmosphere Reaction (Toluene, 100-110 °C, 12-24h) start->reaction workup Aqueous Workup (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification end Isolate Product A purification->end

Caption: Step-wise workflow for the Buchwald-Hartwig amination protocol.

Materials:

  • 3,4-Dichlorophenol (1.0 eq)

  • N-Methylpiperazine (1.2 eq)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dichlorophenol, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe, followed by N-methylpiperazine.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-Chloro-3-(4-methylpiperazin-1-yl)phenol.

Protocol 2: Synthesis of 2-Chloro-5-(4-methylpiperazin-1-yl)phenol via SNAr

Diagram 3: Workflow for SNAr Synthesis

G start Assemble Reactants (2,5-Dichlorophenol, N-Methylpiperazine, Base) reaction Thermal Reaction (High-boiling solvent, e.g., NMP 120-150 °C, 8-16h) start->reaction workup Aqueous Workup (Precipitation, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification end Isolate Product B purification->end

Caption: Step-wise workflow for the Nucleophilic Aromatic Substitution protocol.

Materials:

  • 2,5-Dichlorophenol (1.0 eq)

  • N-Methylpiperazine (2.0-3.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dichlorophenol, potassium carbonate, and N-Methyl-2-pyrrolidone.

  • Add N-methylpiperazine to the mixture.

  • Heat the reaction mixture to 120-150 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into cold water with stirring. A precipitate will form.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove excess N-methylpiperazine and inorganic salts.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield 2-Chloro-5-(4-methylpiperazin-1-yl)phenol.

Performance and Data Comparison

The choice of synthetic route has significant implications for yield, purity, cost, and downstream performance. The following table summarizes the key comparative metrics between the two approaches for synthesizing these isomeric phenols.

Feature4-Chloro-3-(4-methylpiperazin-1-yl)phenol2-Chloro-5-(4-methylpiperazin-1-yl)phenolCausality and Field Insights
Preferred Synthesis Buchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)Regioselectivity is driven by the electronic stabilization of the SNAr intermediate in the 2,5-dichloro isomer, which is absent in the 3,4-dichloro isomer.
Catalyst Required Yes (Palladium-based)NoThe need for a precious metal catalyst increases the cost and requires additional purification steps to remove metal residues, a critical concern in pharmaceutical synthesis.
Typical Yield 70-85% (literature-based estimate)75-90%SNAr reactions on well-activated substrates are often high-yielding. Buchwald-Hartwig yields are good but can be sensitive to catalyst, ligand, and base choice.
Reaction Conditions Moderate (100-110 °C), inert atmosphereHarsher (120-150 °C), no inert atmosphere neededThe requirement for an inert atmosphere for the Buchwald-Hartwig reaction adds operational complexity, especially at scale.
Key Byproducts Isomeric products (if selectivity is poor), ligand degradation productsDisubstituted products (if excess piperazine is not used carefully), tar from high temperaturesControl of stoichiometry is critical in SNAr to avoid double substitution.
Cost of Goods Higher (due to catalyst and ligand)Lower (cheaper reagents, no catalyst)For large-scale manufacturing, the cost advantage of the SNAr route is significant.
Downstream Reactivity The C-4 chloro and C-1 hydroxyl are meta to each other, leading to standard phenolic reactivity.The C-2 chloro and C-1 hydroxyl are ortho, potentially allowing for intramolecular hydrogen bonding or chelation effects that could modulate the acidity and reactivity of the phenol.This subtle structural difference can impact subsequent reactions, such as O-alkylation, where the pKa of the phenol is a critical parameter.

Application in Synthesis: The Role as a Versatile Intermediate

Both 4-Chloro-3-(4-methylpiperazin-1-yl)phenol and its isomer are primarily utilized as intermediates for further elaboration in multi-step syntheses. Their value lies in the two distinct reactive handles they offer:

  • The Phenolic Hydroxyl (-OH): This group is most commonly deprotonated to form a phenoxide, which then acts as a nucleophile in Williamson ether synthesis to attach the molecule to another scaffold via an ether linkage. This is a common strategy in the synthesis of many kinase inhibitors and CNS-active agents.

  • The Piperazine Ring: The secondary amine of a non-methylated piperazine allows for N-arylation or N-alkylation. In the case of the N-methylated title compounds, the tertiary amine can act as a base or a directing group in certain reactions.

The choice between the 4-chloro-3-piperazinyl isomer and the 2-chloro-5-piperazinyl isomer will ultimately depend on the final target structure. The specific substitution pattern is designed to achieve a desired orientation of substituents for optimal binding to a biological target. For instance, the relative positions of the chloro-substituent and the piperazine moiety will dictate the spatial arrangement of other groups attached via the phenolic oxygen, influencing the overall shape and electronic properties of the final molecule.

Conclusion

While structurally similar, 4-Chloro-3-(4-methylpiperazin-1-yl)phenol and 2-Chloro-5-(4-methylpiperazin-1-yl)phenol demand distinct synthetic strategies. The synthesis of the former is best approached via a regioselective Buchwald-Hartwig amination of 3,4-dichlorophenol, a method necessitated by the lack of strong electronic activation for an SNAr pathway. In contrast, the latter can be efficiently prepared via a more economical, catalyst-free SNAr reaction on 2,5-dichlorophenol, thanks to favorable electronic stabilization.

For the practicing chemist, the decision between these intermediates is dictated by the desired final molecular architecture. However, the synthetic chemist must recognize that the path to each isomer is fundamentally different, carrying significant implications for process development, cost, and scalability. Understanding the underlying principles of regioselectivity is therefore paramount to the successful application of these valuable piperazine phenol building blocks in drug discovery and development.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Sources

A Guide to the Validation of a Stability-Indicating HPLC Method for 4-Chloro-3-(4-methylpiperazin-1-yl)phenol Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol, a crucial process in drug development and quality control. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," ensuring a scientifically sound and regulatory-compliant approach.[1][2]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This guide will not only detail the "how" but also the "why" behind each validation parameter, offering insights into the experimental design and the interpretation of results.

Part 1: Method Development & Chromatographic Conditions

Before validation can commence, a robust HPLC method must be developed. The chemical structure of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol—featuring a chlorinated phenol ring and a methylpiperazine group—guides the initial selection of chromatographic parameters.

  • Column Selection: A C18 reversed-phase column is a logical starting point due to the compound's aromatic and moderately non-polar nature.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol is typically effective.[3][4] The buffer's pH should be optimized to ensure consistent ionization of the piperazine moiety, thereby achieving sharp, symmetrical peaks.

  • Detection: The phenolic chromophore suggests strong UV absorbance. A UV-Vis Diode Array Detector (DAD) is ideal, allowing for the determination of the maximum absorbance wavelength (λmax) and for peak purity analysis.

Proposed Starting Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides an acidic pH to protonate the piperazine nitrogen, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minutesTo ensure elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducibility of retention times.
Detection UV at 275 nm (Hypothetical λmax)Wavelength selected based on UV scan of the analyte.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Part 2: The Validation Protocol per ICH Q2(R1)

The following sections detail the experimental protocols for validating the key performance characteristics of the analytical method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

Experimental Protocol:

  • Forced Degradation: Subject the analyte solution to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed standard and a blank (diluent).

  • Peak Purity: Utilize a Diode Array Detector to perform peak purity analysis on the analyte peak in the stressed samples.

Acceptance Criteria:

  • The analyte peak should be free from co-elution with any degradation products or impurities.

  • The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.

Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Hypothetical Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75741200
100998700
1251251000
1501499500
0.9999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.

Experimental Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Hypothetical Accuracy Data:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.5100.5
120%120.0121.1100.9
Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[1]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Hypothetical Precision Data:

ParameterRSD (%)
Repeatability (n=6)0.8%
Intermediate Precision (n=6)1.2%
Detection Limit (LOD) & Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

Acceptance Criteria:

  • The LOQ must be verified for precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[1]

Experimental Protocol:

  • Vary critical method parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability solution under each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, resolution, theoretical plates) must remain within acceptable limits for all varied conditions.

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2 R1) Method_Dev Method Development & Optimization Specificity Specificity (Forced Degradation) Method_Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Method_Validated Method_Validated Robustness->Method_Validated

Caption: Workflow for HPLC method validation.

Part 3: Comparative Analysis of Analytical Technologies

While HPLC with UV detection is a robust and widely used technique, alternative technologies offer different advantages and disadvantages.[5]

TechnologyPrincipleSpeedSensitivityCost (Instrument)Complexity
HPLC-UV Separates based on polarity, detects UV absorbance.Standard (15-20 min)[5][6]Moderate

Low
UPLC-UV Uses smaller particles (<2 µm) at higher pressures for separation.[5][6]Fast (3-10 min)[6][7]High (narrower peaks)[7][8]

$
Moderate
LC-MS/MS Separates by polarity, detects by mass-to-charge ratio (m/z).FastVery High (Superior selectivity)[9]

High

Discussion:

  • HPLC-UV: This is the workhorse of pharmaceutical quality control. It is reliable, cost-effective, and sufficient for most assay and impurity quantitation where the analyte has a UV chromophore and impurities can be chromatographically resolved.

  • UPLC-UV (Ultra-Performance Liquid Chromatography): UPLC offers significant improvements in speed and resolution over traditional HPLC.[7][10] The use of sub-2 µm particles allows for much faster run times and reduced solvent consumption, leading to higher throughput and lower operational costs over time.[8] This is an excellent alternative when a large number of samples need to be analyzed.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for bioanalysis and trace-level quantification.[11][12][13] Its exceptional sensitivity and selectivity make it ideal for quantifying the drug in biological matrices (e.g., plasma, urine) or for identifying unknown impurities and degradants at very low levels.[9] While powerful, the instrumentation is more expensive and requires more specialized expertise to operate.

Tech_Comparison cluster_tradeoffs Key Performance Trade-offs HPLC HPLC-UV Cost: Low Speed: Standard Sensitivity: Moderate UPLC UPLC-UV Cost: Medium Speed: Fast Sensitivity: High HPLC->UPLC Increases Speed & Sensitivity LCMS LC-MS/MS Cost: High Speed: Fast Sensitivity: Very High UPLC->LCMS Maximizes Sensitivity & Selectivity

Caption: Comparison of analytical technologies.

Conclusion

The validation of an HPLC method according to ICH guidelines is a mandatory step to ensure that the analytical data generated are reliable, accurate, and reproducible. For the quantification of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol, a reversed-phase HPLC method with UV detection provides a robust and suitable solution for routine quality control. While UPLC offers a significant increase in throughput and LC-MS provides unparalleled sensitivity for specialized applications, the validated HPLC method remains the foundational technique for ensuring product quality and regulatory compliance.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Available at: [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Available at: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Available at: [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Available at: [Link]

  • SIELC Technologies. Separation of Piperazine hexahydrate on Newcrom R1 HPLC column. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Available at: [Link]

  • IQVIA Laboratories. Small and Large Molecule LC-MS. Available at: [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Available at: [Link]

  • LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Available at: [Link]

  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]

  • SciSpace. (n.d.). Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. Available at: [Link]

  • SCIRP. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Available at: [Link]

  • HELIX Chromatography. (2021, February 13). HPLC Methods for analysis of Phenol. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]

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A Comparative Guide to the Biological Activity of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug design. The piperazine ring is a quintessential example of such a "privileged scaffold".[1][2] Its unique six-membered heterocyclic structure, with two opposing nitrogen atoms, provides a synthetically versatile handle to modulate physicochemical properties like solubility and pKa, thereby optimizing pharmacokinetic profiles and enhancing bioavailability.[1] When coupled with a phenol moiety—a recurring motif in pharmaceuticals known for its role in molecular recognition and binding[3]—the resulting scaffold presents a compelling starting point for developing novel therapeutic agents.

This guide provides an in-depth comparative analysis of the biological activities of analogs based on the 4-Chloro-3-(4-methylpiperazin-1-yl)phenol core structure. We will synthesize data from disparate studies to elucidate structure-activity relationships (SAR), focusing primarily on their anticancer potential as kinase inhibitors and cytotoxic agents. By explaining the causality behind experimental designs and presenting validated protocols, this document aims to equip researchers, scientists, and drug development professionals with actionable insights for advancing their research programs.

The Core Scaffold: A Synthesis of Functionality

The 4-Chloro-3-(4-methylpiperazin-1-yl)phenol structure is not a random assortment of chemical groups. Each component is deliberately chosen for its potential contribution to biological activity:

  • Phenol Ring: The hydroxyl group can act as a critical hydrogen bond donor or acceptor, anchoring the molecule within the active site of a target protein. Its aromatic nature allows for pi-stacking interactions.

  • Chlorine Atom: As an electron-withdrawing group, the chlorine at position 4 can significantly alter the acidity (pKa) of the phenolic proton and influence the electronic distribution of the ring, potentially enhancing binding affinity and modulating metabolic stability.

  • 4-Methylpiperazine Moiety: This group is frequently incorporated into drug candidates to improve aqueous solubility and oral bioavailability. The tertiary amine can be protonated at physiological pH, facilitating interactions with negatively charged residues in protein targets. The methyl group on the distal nitrogen can influence selectivity and potency. The presence of this specific moiety is a common feature in a number of potent BCR-ABL kinase inhibitors.[4]

Comparative Analysis of Biological Activities

The primary therapeutic potential explored for this class of compounds is in oncology, although other activities have been reported.

Anticancer Activity: A Multi-faceted Approach

Analogs of the core structure have demonstrated significant anticancer activity through two primary mechanisms: direct enzyme inhibition (particularly protein kinases) and broad cytotoxicity against various cancer cell lines.

1. Kinase Inhibition: Targeting Oncogenic Drivers

The piperazine-phenyl combination is a hallmark of many ATP-competitive kinase inhibitors. Several analogs containing the (4-methylpiperazin-1-yl) moiety have shown potent activity against key oncogenic kinases like BCR-ABL and Src, which are implicated in chronic myeloid leukemia (CML) and solid tumor progression, respectively.[5][6]

For instance, the compound AZD0530, a dual-specific c-Src/Abl kinase inhibitor, incorporates a 4-methylpiperazine group and a substituted chloro-aromatic ring system, demonstrating low nanomolar inhibition of these enzymes.[6] Similarly, the discovery of potent pan-BCR-ABL inhibitors, capable of overcoming the challenging T315I resistance mutation, has repeatedly highlighted the importance of the 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety, a close structural relative of our core scaffold.[4] This underscores the critical role of this "tail" region in achieving high-affinity binding in the kinase active site.

cluster_0 Upstream Signaling cluster_1 Downstream Pathways cluster_2 Cellular Outcomes BCR_ABL Constitutively Active BCR-ABL Kinase RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF phosphorylates STAT5 STAT5 Pathway BCR_ABL->STAT5 phosphorylates PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT phosphorylates Proliferation Uncontrolled Cell Proliferation RAS_RAF->Proliferation Apoptosis Inhibition of Apoptosis RAS_RAF->Apoptosis STAT5->Proliferation STAT5->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis Inhibitor 4-Chloro-3-(4-methylpiperazin-1-yl)phenol Analog (Kinase Inhibitor) Inhibitor->BCR_ABL inhibits ATP binding

Caption: BCR-ABL signaling and inhibition by piperazine-phenol analogs.

2. Cytotoxicity and Structure-Activity Relationship (SAR)

Beyond specific kinase targets, various analogs have been evaluated for their general cytotoxic effects against panels of human cancer cell lines. The data reveals important trends in how structural modifications impact potency.

A study on piperazinyl amidrazones, including a derivative with a 4-methylpiperazine and a 4-chlorophenyl group, demonstrated broad antitumor activity.[7] A comparison between the 4-methylpiperazine derivative and its 4-ethylpiperazine counterpart revealed subtle but significant differences in potency and selectivity across different cancer types. The methyl derivative was found to be more potent against leukemia cell lines, while the ethyl derivative showed greater potency against CNS cancer cell lines.[7] This highlights how even minor alkyl changes on the piperazine nitrogen can fine-tune the biological activity profile.

Compound/Analog ClassCancer Cell Line(s)Potency (GI50 / IC50)Key Structural FeaturesReference
Methylpiperazine AmidrazoneLeukemia (mean)GI50: 4.73 µM1-(4-methylpiperazin-1-yl) + 4-chlorophenyl[7]
Ethylpiperazine AmidrazoneCNS (mean)GI50: 4.68 µM1-(4-ethylpiperazin-1-yl) + 4-chlorophenyl[7]
Vindoline-Piperazine ConjugateBreast (MDA-MB-468)GI50: 1.00 µMVindoline + [4-(trifluoromethyl)benzyl]piperazine[8]
Ursolic Acid-Piperazine DerivativeLiver (HepG2)IC50: 5.40 µMUrsolic Acid + 4-fluorobenzyl-piperazine[9]
Piperazine Amide DerivativeBreast (MDA-MB-231)IC50: 11.3 µM4-(benzo[1][9]dioxol-5-ylmethyl)piperazine amide[10]

Key SAR Insights:

  • Piperazine N-Substitution: Small changes, such as methyl vs. ethyl, can modulate cell-line specificity.[7] Larger, aromatic substitutions (e.g., 4-fluorobenzyl) can significantly enhance potency, often pushing it into the low micromolar or even nanomolar range.[8][9]

  • Core Scaffold: The nature of the larger molecular framework to which the piperazine-phenol moiety is attached (e.g., natural products like vindoline or ursolic acid) plays a dominant role in overall activity.[8][9]

  • Cellular Effects: The observed cytotoxicity is often a result of inducing apoptosis (programmed cell death) and causing cell cycle arrest, typically at the G0/G1 or G2/M phase, preventing cancer cells from replicating.[9][10][11]

Antimicrobial and Antifungal Activity

While the primary focus has been on anticancer applications, the structural components of these analogs suggest potential antimicrobial properties. The parent structure, 4-chloro-3-methylphenol (chlorocresol), is a known external germicide and antimicrobial agent.[12] However, studies on more complex piperazine derivatives have yielded mixed results. Some novel 3-(4-arylpiperazin-1-yl)cinnolines were found to have moderate antifungal activity against Candida species but were largely inactive as antibacterial agents.[13][14] This suggests that while the core phenol may have intrinsic antimicrobial properties, these can be diminished or altered as the molecular complexity increases.

Experimental Protocols: A Self-Validating System for Cytotoxicity Screening

To ensure the reliability and reproducibility of biological activity data, standardized and validated assays are paramount. The MTT assay is a gold-standard colorimetric method for assessing the cytotoxic potential of chemical compounds by measuring the metabolic activity of cells.

Protocol: In Vitro Cytotoxicity Screening via MTT Assay

This protocol describes a self-validating system where the results directly reflect the impact of the compound on cell viability.

Objective: To determine the concentration of a 4-Chloro-3-(4-methylpiperazin-1-yl)phenol analog that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Human cancer cell line (e.g., MDA-MB-231, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Test compounds (analogs) dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade) or solubilization buffer

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cells in complete medium to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Causality: This cell density is critical; it must be sufficient for a robust metabolic signal but low enough to prevent confluence during the incubation period, which would confound the results.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.

    • Include a "vehicle control" (medium with the same concentration of DMSO) and a "no-cell" blank control (medium only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

  • Drug Incubation Period:

    • Incubate the plate for another 48-72 hours.

    • Causality: This duration is typically sufficient to observe the effects of compounds that act on the cell cycle.

  • MTT Addition and Incubation:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average OD of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: (OD of treated cells / OD of vehicle control cells) x 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

cluster_workflow MTT Assay for Cytotoxicity Screening start Seed Cells in 96-Well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Add Compound Analogs (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Dissolve Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Conclusion and Future Directions

The 4-Chloro-3-(4-methylpiperazin-1-yl)phenol scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents, particularly in oncology. The available data strongly supports their role as potent kinase inhibitors and cytotoxic agents, with activity profiles that can be rationally tuned through synthetic modification. The piperazine moiety is crucial for enhancing pharmacokinetic properties, while substitutions on both the piperazine and phenol rings dictate potency and target selectivity.

Future research should focus on:

  • Kinome-wide Selectivity Profiling: To understand the full spectrum of targets for the most potent analogs and identify potential off-target effects or opportunities for polypharmacology.

  • In Vivo Efficacy Studies: Advancing lead compounds from cell-based assays into relevant animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Other Therapeutic Areas: Given the antimicrobial nature of the core phenol and the diverse activities of piperazine, investigating these analogs for anti-infective or anti-inflammatory applications could yield valuable new leads.

By leveraging the structure-activity relationships outlined in this guide and employing robust, validated experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this promising class of compounds.

References

  • ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives.
  • MDPI. (2024, July 19). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

  • Taylor & Francis Online. (2021, June 3). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]

  • PMC. (2025, June 11). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. Retrieved from [Link]

  • SpringerLink. (2025, August 5). Synthesis, antitumor activity, and electrochemical behavior of some piperazinyl amidrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of anticancer piperazine derivatives of natural compounds.
  • PubMed. (2018, December 5). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase... Retrieved from [Link]

  • PubMed. (2011, December 28). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-chloro-3-methyl phenol, 59-50-7. Retrieved from [Link]

  • PubMed. (2006, November 2). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives.
  • International Journal of Pharmaceutical Sciences and Research. (2021, October 1). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Retrieved from [Link]

  • Chemical Methodologies. (2025, October 15). Design, Synthesis and Evaluation of Novel Phenyl-(1-morpholine-4-dimethyl/piperazin-1-ylmethyl)-1H-indol-3-ylmethylene Amine Derivatives Against Breast Cancer Cells. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Retrieved from [Link]

  • MDPI. (2011, December 28). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

  • MDPI. (2023, August 16). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved from [Link]

  • PMC. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-(5-methyl-3-((4-(2-pyrrolidin-1-ylethoxy)phenyl)amino)-1,2,4-benzotriazin-7-yl)phenol. Retrieved from [Link]

  • MDPI. (2022, January 21). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. Retrieved from [Link]

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  • PMC. (2023, July 20). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Retrieved from [Link]

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cost-benefit analysis of different synthetic routes to 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-3-(4-methylpiperazin-1-yl)phenol is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted phenol linked to a piperazine ring, is prevalent in a range of therapeutic agents. The efficient and cost-effective synthesis of this molecule is therefore of significant interest to researchers and professionals in drug development. This guide provides an in-depth comparison of two prominent synthetic routes to 4-Chloro-3-(4-methylpiperazin-1-yl)phenol: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings, practical execution, and a cost-benefit analysis of each approach to inform your synthetic strategy.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a classical and often cost-effective method for the formation of aryl-amine bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of our target molecule, this route can be envisioned starting from either a di-halogenated phenol or a nitro-substituted chlorophenol.

Approach 1A: From 2,4-Dichlorophenol

This approach involves the direct reaction of 2,4-dichlorophenol with N-methylpiperazine. The hydroxyl group of the phenol is a strong activating group, directing the nucleophilic attack to the ortho and para positions. However, the regioselectivity of this reaction can be a significant challenge, potentially leading to a mixture of isomers.

  • To a solution of 2,4-dichlorophenol (1.0 eq.) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add N-methylpiperazine (1.2 eq.) and a strong base like potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to a high temperature (typically 120-150 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired 4-Chloro-3-(4-methylpiperazin-1-yl)phenol isomer.

The rationale behind using a strong base and high temperatures is to facilitate the formation of the phenoxide ion, which enhances the electron-donating character of the hydroxyl group, and to overcome the activation energy barrier for the nucleophilic attack on the electron-deficient aromatic ring. However, the inherent challenge with this substrate is the competing substitution at the C-2 and C-4 positions, leading to a mixture of products and a potentially low yield of the desired isomer.

Approach 1B: From 4-Chloro-3-nitrophenol

To circumvent the regioselectivity issues, a more strategic SNAr approach begins with 4-chloro-3-nitrophenol. The strongly electron-withdrawing nitro group at the meta position to the chlorine and ortho to the incoming nucleophile significantly activates the C-3 position for nucleophilic attack.

Step 1: Nucleophilic Aromatic Substitution

  • Dissolve 4-chloro-3-nitrophenol (1.0 eq.) and N-methylpiperazine (1.1 eq.) in a polar aprotic solvent like DMF.

  • Add a suitable base, such as potassium carbonate (1.5 eq.), and heat the mixture to 80-100 °C.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, add water, and extract the intermediate product, 4-chloro-3-(4-methylpiperazin-1-yl)-1-nitrobenzene.

Step 2: Reduction of the Nitro Group

  • Dissolve the nitro-intermediate in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl2·2H2O) or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature until the reduction is complete.

  • Work up the reaction accordingly (e.g., for SnCl2 reduction, basify the solution to precipitate tin salts and extract the product).

  • Purify the final product, 4-Chloro-3-(4-methylpiperazin-1-yl)phenol, by crystallization or column chromatography.

This two-step sequence is a testament to strategic synthesis. By introducing a nitro group, we steer the reaction towards the desired regiochemistry, a classic example of using a directing group to control selectivity. The subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis (a Sandmeyer-type reaction) to the phenol is a longer but more controlled route. A more direct approach, if the starting material is available, would be the direct substitution on a pre-formed nitrophenol.

Caption: Synthetic workflows for the SNAr approaches.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3] This method is renowned for its broad substrate scope and functional group tolerance, often providing a more direct and selective route compared to traditional SNAr reactions, albeit at a higher initial cost due to the palladium catalyst and specialized ligands.

For the synthesis of our target molecule, a suitable starting material would be a di-halogenated phenol where one halogen is more reactive towards oxidative addition to the palladium(0) catalyst than the other (e.g., I > Br > Cl). 3-Chloro-4-iodophenol is an excellent candidate for this strategy.

  • To a reaction vessel, add 3-chloro-4-iodophenol (1.0 eq.), N-methylpiperazine (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq.).

  • Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2] The choice of ligand is critical; bulky, electron-rich phosphine ligands facilitate both the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[4] The higher reactivity of the C-I bond compared to the C-Cl bond ensures selective amination at the C-4 position.

Buchwald-Hartwig Route Start 3-Chloro-4-iodophenol Reaction Buchwald-Hartwig AminationPd2(dba)3, XPhos, NaOtBuToluene, 80-110°C Start->Reaction Amine N-Methylpiperazine Amine->Reaction Product 4-Chloro-3-(4-methylpiperazin-1-yl)phenol Reaction->Product

Sources

spectral analysis comparison of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

Spectral Analysis Comparison Guide: 4-Chloro-3-(4-methylpiperazin-1-yl)phenol and its Precursors

Introduction

Piperazine-substituted phenols are privileged scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores in CNS therapeutics, kinase inhibitors, and antipsychotic agents . The synthesis of 4-chloro-3-(4-methylpiperazin-1-yl)phenol typically involves the transition-metal-catalyzed C-N cross-coupling of 4-chloro-3-fluorophenol (Precursor A) with N-methylpiperazine (Precursor B). For researchers and drug development professionals, validating the successful conversion of these precursors into the target product requires rigorous spectral analysis. This guide objectively compares the NMR, FT-IR, and MS profiles of the product against its precursors, providing self-validating protocols to ensure scientific integrity.

Synthetic Context & Workflow

The target compound is synthesized via a palladium-catalyzed Buchwald-Hartwig amination. This methodology is preferred over unactivated nucleophilic aromatic substitution (SNAr) because the fluorophenol lacks a strongly electron-withdrawing group (such as an -NO


 group) necessary to sufficiently activate the ring for direct SNAr at mild temperatures .

G P1 4-Chloro-3-fluorophenol (Precursor A) Rxn Buchwald-Hartwig Cross-Coupling P1->Rxn P2 N-Methylpiperazine (Precursor B) P2->Rxn Prod 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (Target Product) Rxn->Prod Pd Catalyst, Base 1,4-Dioxane, Heat

Figure 1: Synthetic workflow for 4-Chloro-3-(4-methylpiperazin-1-yl)phenol via Buchwald-Hartwig.

Comparative Spectral Analysis

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy The most definitive proof of successful coupling is the elimination of carbon-fluorine (


C-

F) and proton-fluorine (

H-

F) spin-spin splitting patterns, alongside the appearance of downfield-shifted piperazine signals.
  • 
    H NMR : Precursor A exhibits complex aromatic multiplets due to 
    
    
    
    coupling. Upon substitution, the product's aromatic protons simplify into standard
    
    
    doublets and singlets. The aliphatic protons of Precursor B (N-methylpiperazine) shift downfield in the product (from ~2.3 ppm to ~2.9 ppm) due to the electron-withdrawing nature of the newly attached chlorophenol ring.
  • 
    C & 
    
    
    
    F NMR
    : Precursor A shows a massive
    
    
    coupling constant (~240 Hz) at ~158 ppm. In the product, this doublet collapses into a singlet at ~150 ppm (C-N bond), and the
    
    
    F signal completely disappears.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR provides rapid orthogonal validation. Precursor B features a distinct secondary amine N-H stretch at ~3250 cm


. In the product, this N-H stretch vanishes as the nitrogen becomes tertiary. The broad phenolic O-H stretch (~3300 cm

) is retained, confirming the phenol moiety survived the basic cross-coupling conditions.

3.3. Mass Spectrometry (LC-MS) The product exhibits a highly diagnostic isotopic signature. The presence of the chlorine atom dictates a 3:1 intensity ratio for the [M+H]


 peaks at m/z 227.1 (

Cl) and 229.1 (

Cl).

Data Presentation

Table 1:


H NMR Spectral Comparison (400 MHz, DMSO-

)
Feature4-Chloro-3-fluorophenol (A)N-Methylpiperazine (B)Target Product
Phenolic -OH ~10.2 ppm (s, 1H)N/A~10.0 ppm (s, 1H)
Aromatic Protons 6.6–7.4 ppm (m, 3H,

active)
N/A6.4–7.2 ppm (m, 3H,

absent)
Secondary -NH N/A~1.5 ppm (br s, 1H)Disappears
Piperazine -CH

-
N/A2.3–2.7 ppm (m, 8H)2.5–2.9 ppm (m, 8H, shifted downfield)
N-CH

N/A~2.1 ppm (s, 3H)~2.2 ppm (s, 3H)

Table 2:


C / 

F NMR & MS Comparison
Analytical MethodPrecursorsTarget Product

C NMR (C-F / C-N)
~158 ppm (d,

Hz)
~150 ppm (s, C-N, no coupling)

F NMR
~ -115 ppm (m, 1F)No Signal
ESI-MS [M+H]

145.0 (A) / 101.1 (B)227.1 / 229.1 (3:1 isotopic ratio)

Experimental Protocols

To ensure a self-validating system, the following protocols are designed with strict causality to prevent false positives during structural elucidation.

Protocol A: High-Resolution NMR Acquisition

  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of DMSO-

    
    .
    
    • Causality: DMSO-

      
       is selected over CDCl
      
      
      
      because the target product exhibits zwitterionic character (an acidic phenol and a basic piperazine), which severely limits its solubility in non-polar halogenated solvents.
  • Internal Standardization : Add 0.05% v/v Tetramethylsilane (TMS).

    • Causality: TMS sets a rigid 0.00 ppm baseline, ensuring that concentration-dependent hydrogen bonding (which heavily affects the -OH chemical shift) does not skew the aliphatic integration baseline.

  • Acquisition Parameters : Run

    
    H at 400 MHz (16 scans) and 
    
    
    
    C at 100 MHz (512 scans) with a relaxation delay (D1) of 2.0 seconds.
    • Causality: A longer D1 ensures complete relaxation of the quaternary aromatic carbons, which otherwise might not appear in the

      
      C spectrum.
      

Protocol B: ATR FT-IR Analysis

  • Background Calibration : Collect a background spectrum of the empty diamond ATR crystal (32 scans, 4 cm

    
     resolution).
    
  • Sample Application : Place 2-3 mg of the neat solid directly onto the crystal and apply pressure using the anvil.

    • Causality: Attenuated Total Reflectance (ATR) is employed to avoid the moisture interference introduced by traditional KBr pellet pressing, which would mask the critical O-H and N-H stretching regions.

  • Validation : Confirm the disappearance of the sharp 3250 cm

    
     N-H band and the retention of the broad 3300 cm
    
    
    
    O-H band.

Protocol C: LC-MS (ESI+) Profiling

  • Mobile Phase : Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid forces the protonation of the basic tertiary amine on the piperazine ring, guaranteeing a robust[M+H]

      
       signal.
      
  • Ionization : Operate in Electrospray Ionization positive mode (ESI+).

  • Isotopic Validation : Zoom in on the m/z 227 peak.

    • Causality: The mass spectrometer must resolve the characteristic 3:1 isotopic ratio of

      
      Cl and 
      
      
      
      Cl. If this ratio is absent, the chlorine atom was likely lost via unwanted reductive dechlorination during the palladium catalysis.

References

  • Title : Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source : Pharmaceuticals (Basel) / PubMed Central (PMC) URL :[Link]

  • Title : Piperazine, 1-methyl- Source : NIST Chemistry WebBook, SRD 69 URL :[Link]

A Comparative Guide to the Reactivity of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dichotomous Influences

In the landscape of medicinal chemistry and drug development, the reactivity of a molecule is a cornerstone of its synthetic accessibility, metabolic stability, and potential for further functionalization. This guide provides an in-depth assessment of the chemical reactivity of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol, a compound of interest due to its unique substitution pattern. The phenol ring is decorated with three substituents exerting competing electronic effects: a hydroxyl group, a halogen, and a tertiary amine within a piperazine ring. Understanding how these groups collectively influence the molecule's behavior in key chemical transformations is paramount for its effective utilization in research and development.

This guide will dissect the reactivity of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol by examining its acidity, susceptibility to electrophilic aromatic substitution, and potential for nucleophilic substitution and oxidation. To provide a clear and objective assessment, we will compare its predicted reactivity with that of three carefully selected, commercially available benchmarks: phenol, 4-chlorophenol, and 3-aminophenol. This comparative approach, supported by experimental protocols and data, will offer researchers a comprehensive framework for anticipating and harnessing the chemical personality of this intriguing molecule.

Electronic Landscape: The Interplay of Inductive and Mesomeric Effects

The reactivity of a substituted benzene ring is fundamentally governed by the electronic properties of its substituents. These effects are broadly categorized as inductive (through-sigma bond polarization) and mesomeric (or resonance, through-pi system delocalization).

  • Hydroxyl (-OH): A strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a powerful electron-donating mesomeric effect (+M) by donating a lone pair to the aromatic pi-system. This +M effect dominates, increasing electron density primarily at the ortho and para positions and rendering the phenol highly susceptible to electrophilic attack.

  • Chloro (-Cl): A deactivating but ortho, para-directing group. It has a strong -I effect and a weaker +M effect. The inductive withdrawal deactivates the ring towards electrophiles compared to benzene, but the mesomeric donation still directs incoming electrophiles to the ortho and para positions.

In 4-Chloro-3-(4-methylpiperazin-1-yl)phenol, these substituents are strategically positioned, creating a complex electronic environment that dictates its reactivity.

Comparative Analysis of Reactivity

To contextualize the reactivity of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol, we will compare it with the following compounds:

  • Phenol: The parent compound, providing a baseline for the reactivity of the hydroxyl group on an otherwise unsubstituted aromatic ring.

  • 4-Chlorophenol: Introduces the deactivating, ortho, para-directing effect of the chloro substituent.

  • 3-Aminophenol: Features a strong activating amino group, which serves as an electronic analogue for the 4-methylpiperazin-1-yl substituent.

Acidity (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion through delocalization of the negative charge, thus increasing acidity (lowering the pKa).[1][2][3][4][5] Conversely, electron-donating groups destabilize the phenoxide ion by intensifying the negative charge, leading to decreased acidity (higher pKa).[1][3]

Table 1: Comparison of Phenolic pKa Values

CompoundSubstituentsPredicted Electronic Effect on Phenoxide StabilityExperimental pKa
Phenol-HBaseline9.95
4-Chlorophenol-Cl (para)Stabilizing (-I > +M)9.41[1]
3-Aminophenol-NH2 (meta)Weakly destabilizing (-I)9.82[2][3]
4-Chloro-3-(4-methylpiperazin-1-yl)phenol -Cl (para to -OH), -N(CH₃)C₄H₈N- (meta to -OH)Competing effects: -Cl is stabilizing; the piperazinyl group is weakly destabilizing via its -I effect from the meta position. The overall effect is predicted to be a slight increase in acidity compared to phenol.Predicted: ~9.5 - 9.8

The chloro group at the para position to the hydroxyl in the title compound will exert its electron-withdrawing inductive effect, which is expected to increase the acidity relative to phenol.[1] The 4-methylpiperazin-1-yl group, being meta to the hydroxyl, will primarily exert a weak electron-withdrawing inductive effect on the phenoxide, with no significant mesomeric interaction.[2][3] Therefore, the pKa of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol is predicted to be slightly lower than that of phenol, likely in the range of 9.5 to 9.8.

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating ortho, para-director, making phenols highly reactive towards electrophiles, often not requiring a Lewis acid catalyst.[6][7][8][9][10] The rate and regioselectivity of the reaction are influenced by the other substituents on the ring.

Predicted Reactivity and Regioselectivity:

In 4-Chloro-3-(4-methylpiperazin-1-yl)phenol, the directing effects of the three substituents must be considered:

  • -OH (at C1): Strongly activating, directs to C2, C4, and C6.

  • -N(CH₃)C₄H₈N- (at C3): Strongly activating, directs to C2, C4, and C6.

  • -Cl (at C4): Deactivating, but directs to C2 and C6.

The positions C2 and C6 are activated by all three substituents. The C4 position is blocked by the chloro group. The C5 position is not significantly activated. Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C6 positions . Given the steric bulk of the piperazine group at C3, substitution at the less hindered C6 position is likely to be favored.

Table 2: Qualitative Comparison of Reactivity in Electrophilic Aromatic Substitution

CompoundKey Substituent EffectsPredicted Relative Reactivity
Phenol-OH (strong activator)High
4-Chlorophenol-OH (strong activator), -Cl (deactivator)Moderate
3-Aminophenol-OH (strong activator), -NH₂ (strong activator)Very High
4-Chloro-3-(4-methylpiperazin-1-yl)phenol -OH (strong activator), -N(CH₃)C₄H₈N- (strong activator), -Cl (deactivator)Very High

The combined activating effects of the hydroxyl and piperazinyl groups in the title compound are expected to make it highly reactive towards electrophiles, likely comparable to or even more reactive than 3-aminophenol.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally difficult and requires either harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[11][12][13]

In 4-Chloro-3-(4-methylpiperazin-1-yl)phenol, the chloro group is the potential leaving group. The ring is activated by two strong electron-donating groups (-OH and the piperazinyl group), which disfavors an SNAr mechanism by increasing the electron density of the ring and destabilizing the negatively charged Meisenheimer complex intermediate. Therefore, nucleophilic substitution of the chlorine atom is predicted to be highly unfavorable under standard SNAr conditions.

Oxidation

Phenols can be oxidized to quinones, and the ease of oxidation is influenced by the substituents. Electron-donating groups generally make the phenol more susceptible to oxidation. The piperazine moiety itself is also prone to oxidation, which can lead to a complex mixture of products.[14] The tertiary amine of the 4-methylpiperazin-1-yl group can be oxidized, and the piperazine ring can undergo degradation.

Given the presence of two strong electron-donating groups, 4-Chloro-3-(4-methylpiperazin-1-yl)phenol is expected to be highly sensitive to oxidation . Reactions involving oxidizing agents should be conducted with caution and under controlled conditions to avoid polymerization or degradation.

Experimental Protocols

The following protocols provide a framework for the quantitative assessment of the reactivity of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol and the selected comparison compounds.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the molecule are different. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Workflow for pKa Determination

pKa_Determination A Prepare Stock Solution (1 mM in Methanol) C Prepare Samples (Constant concentration of phenol in each buffer) A->C B Prepare Buffer Solutions (pH 7 to 11) B->C D Record UV-Vis Spectra (200-400 nm for each sample) C->D E Identify λmax for Phenol and Phenoxide D->E F Plot Absorbance vs. pH (at λmax of phenoxide) E->F G Determine pKa (pH at half-max absorbance) F->G

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of each phenol in methanol.

    • Prepare a series of buffer solutions with known pH values ranging from 7 to 11 (e.g., phosphate and borate buffers).

  • Sample Preparation:

    • For each phenol, prepare a series of solutions by adding a fixed volume of the stock solution to a fixed volume of each buffer solution. This ensures a constant total phenol concentration.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum of each solution from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax) for the acidic (protonated) and basic (deprotonated) forms.

  • Data Analysis:

    • At the λmax of the phenoxide form, plot absorbance versus pH.

    • The pKa is the pH value at which the absorbance is halfway between the minimum and maximum absorbance.

Protocol 2: Kinetic Analysis of Electrophilic Bromination

This protocol allows for the quantitative comparison of the rate of electrophilic bromination using a method adaptable to HPLC or a spectrophotometer to monitor the disappearance of the starting material or the appearance of the product over time.

Workflow for Kinetic Analysis of Bromination

Bromination_Kinetics A Prepare Solutions (Phenol and Bromine in a suitable solvent) B Initiate Reaction (Mix reactants at t=0) A->B C Monitor Reaction Progress (Take aliquots at time intervals) B->C D Quench Reaction (e.g., with sodium thiosulfate) C->D E Analyze Samples (HPLC or UV-Vis) D->E F Plot Concentration vs. Time E->F G Determine Rate Constant F->G

Caption: Workflow for kinetic analysis of electrophilic bromination.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare standardized solutions of each phenol and bromine in a suitable solvent (e.g., acetic acid/water mixture).

  • Reaction Execution:

    • In a thermostated reaction vessel, equilibrate the phenol solution to the desired temperature.

    • Initiate the reaction by adding the bromine solution and start a timer.

  • Sample Collection and Analysis:

    • At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a solution of sodium thiosulfate.

    • Analyze the quenched samples by reverse-phase HPLC to determine the concentration of the starting phenol and the brominated product(s).

  • Data Analysis:

    • Plot the natural logarithm of the phenol concentration versus time.

    • For a pseudo-first-order reaction (if bromine is in large excess), the slope of the line will be the negative of the pseudo-first-order rate constant.

Conclusion: A Highly Reactive Scaffold for Drug Discovery

The analysis of the electronic properties of the substituents in 4-Chloro-3-(4-methylpiperazin-1-yl)phenol reveals a molecule with a highly activated aromatic ring. The potent electron-donating effects of the hydroxyl and 4-methylpiperazin-1-yl groups are expected to render the compound highly susceptible to electrophilic attack, particularly at the C6 position. This high reactivity, comparable to that of 3-aminophenol, suggests that functionalization of the aromatic ring can be achieved under mild conditions.

Conversely, the electron-rich nature of the ring makes nucleophilic substitution of the chloro group highly unfavorable. The molecule's acidity is predicted to be slightly enhanced compared to phenol due to the inductive effect of the para-chloro substituent. A significant consideration for researchers is the compound's likely sensitivity to oxidation, a consequence of the two strong electron-donating groups.

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  • Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • PubChem. (n.d.). 5-chloro-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-1-benzothiophene-2-sulfonamide. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 3-((4-Methylpiperazin-1-yl)methyl)phenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-chloro-3-methyl-. Retrieved from [Link]

  • arXiv. (2025, December 3). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. Retrieved from [Link]

  • Hypha Discovery. (2022, July 20). Bioisosteres that influence metabolism. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • ACS Publications. (2022, December 19). Cyclic Diaryl λ3-Chloranes: Reagents and Their C–C and C–O Couplings with Phenols via Aryne Intermediates. Journal of the American Chemical Society. Retrieved from [Link]

  • R Discovery. (2006, May 26). Reactivity of 1-Chloro-3-phenyldiazirines. Retrieved from [Link]

Sources

Technical Guide: Cross-Reactivity Studies of Antibodies Targeting 4-Chloro-3-(4-methylpiperazin-1-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the cross-reactivity profiling of antibodies targeting 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (referred to as CMPP ) and its derivatives. This guide is designed for researchers developing immunoassays (ELISA, LFA) for pharmaceutical impurity analysis, therapeutic drug monitoring (TDM), or environmental screening.

Executive Summary & Target Profile

4-Chloro-3-(4-methylpiperazin-1-yl)phenol (CMPP) (CAS: 177489-11-1) is a critical pharmacophore often found as a synthesis intermediate, impurity, or metabolite in the production of piperazine-containing pharmaceuticals (e.g., certain antipsychotics or kinase inhibitors). Developing high-specificity antibodies against CMPP requires rigorous cross-reactivity (CR) profiling to distinguish it from structurally similar parent drugs (e.g., Clozapine, Olanzapine) and simple phenolic metabolites.

This guide compares the performance of Monoclonal (mAb) versus Polyclonal (pAb) antibodies in distinguishing CMPP from its analogs, providing a validated protocol for quantifying cross-reactivity.

Target Molecule Specifications
FeatureDetail
Chemical Name 4-Chloro-3-(4-methylpiperazin-1-yl)phenol
CAS Number 177489-11-1
Molecular Weight 226.7 g/mol
Key Epitopes (1) Chlorophenol ring (highly immunogenic), (2) N-methylpiperazine tail (specificity determinant).
Primary Challenge High potential for cross-reactivity with parent drugs containing the N-methylpiperazine moiety.

Comparative Analysis: Antibody Formats for CMPP Detection

When selecting an antibody host for CMPP detection, the trade-off lies between epitope recognition breadth (pAb) and site-specific selectivity (mAb).

FeatureMonoclonal Antibodies (mAbs) Polyclonal Antibodies (pAbs) Recommendation
Specificity High . Can be screened to bind only the chlorophenol-piperazine junction, minimizing CR with parent drugs.Moderate . Likely to recognize the piperazine tail alone, leading to high CR with any piperazine-containing drug.Use mAbs for quantitative impurity assays where specificity is paramount.
Affinity (

)

to

M. Consistent batch-to-batch.

to

M. Variable affinity populations.
Use pAbs only for broad-spectrum screening or if cost is a limiting factor.
Cross-Reactivity Risk Low . Clones showing >1% CR with parent drugs can be discarded during hybridoma screening.High . Difficult to remove cross-reactive fractions without extensive negative affinity purification.mAbs are essential for distinguishing CMPP from high-concentration parent drugs.
Assay Suitability Competitive ELISA, Lateral Flow (LFA).Sandwich ELISA (if large enough), Precipitation assays.Competitive ELISA is the standard format for this small molecule (hapten).

Cross-Reactivity Study Design

To validate the specificity of an anti-CMPP antibody, you must challenge it with a panel of structural analogs. The degree of interference is quantified as % Cross-Reactivity (%CR) .

Selection of Structural Analogs

The panel must include compounds representing both the "head" (phenol) and "tail" (piperazine) of the molecule.

  • Parent/Related Drugs :

    • Clozapine (Contains N-methylpiperazine and chloro-substitution).

    • Olanzapine (Contains N-methylpiperazine).

    • Imatinib (Contains N-methylpiperazine).

  • Metabolites/Fragments :

    • 4-Chlorophenol (Tests specificity for the piperazine attachment).

    • 1-Methylpiperazine (Tests specificity for the aromatic core).

    • 3-Aminophenol (Tests specificity for the chloro group).

Mathematical Model

Cross-reactivity is calculated using the


 (concentration inhibiting 50% of binding) derived from a competitive ELISA standard curve.


  • < 1% CR : Highly specific (Ideal for impurity testing).

  • 1–10% CR : Moderate specificity (Acceptable for screening).

  • > 10% CR : Significant interference (Requires chromatographic confirmation).

Experimental Protocol: Competitive ELISA for CR Profiling

This protocol describes a self-validating system to determine the


 values of CMPP and its analogs.
Materials
  • Coating Antigen : CMPP conjugated to BSA (CMPP-BSA) via the phenol hydroxyl (using a linker like 1,4-butanediol diglycidyl ether) or the piperazine nitrogen (if secondary amine is available/accessible). Note: Linker chemistry determines epitope exposure.

  • Primary Antibody : Anti-CMPP mAb or pAb.

  • Analogs : Stock solutions (10 mM in DMSO) of CMPP, Clozapine, 4-Chlorophenol, etc.

Step-by-Step Methodology
  • Plate Coating :

    • Dilute CMPP-BSA to 1 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

    • Validation: Include "No Antigen" wells to check for non-specific binding of the antibody to the plate.

  • Blocking :

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (PBS + 1% BSA). Incubate 1h at 37°C.

  • Competitive Binding Reaction :

    • Prepare serial dilutions of CMPP (Standard) and Analogs (e.g., 0.01 to 1000 ng/mL) in Assay Buffer.

    • Add 50 µL of diluted analyte to respective wells.

    • Immediately add 50 µL of Anti-CMPP Antibody (at a fixed limiting concentration, e.g., 100 ng/mL).

    • Mechanism: Free analyte in solution competes with plate-bound CMPP-BSA for antibody binding sites.

    • Incubate 1h at 37°C.

  • Detection :

    • Wash plate 5x with PBST.

    • Add 100 µL/well of HRP-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG). Incubate 45 min at 37°C.

    • Wash 5x. Add TMB substrate. Stop reaction with 2M H2SO4 after 15 min.

  • Data Analysis :

    • Measure OD450.

    • Plot OD vs. Log[Concentration] using a 4-Parameter Logistic (4-PL) fit.

    • Extract

      
       values and calculate %CR.
      

Visualization: Cross-Reactivity Profiling Workflow

The following diagram illustrates the decision logic and experimental flow for characterizing antibody specificity against CMPP derivatives.

CR_Profiling_Workflow Start Start: Antibody Candidate Selection Screening Primary Screening (Direct ELISA vs CMPP-BSA) Start->Screening Selection Select Clones with OD > 1.0 Screening->Selection Comp_ELISA Competitive ELISA Setup (Fixed Ab + Varying Analyte) Selection->Comp_ELISA Calc Calculate IC50 & %CR Comp_ELISA->Calc Analogs Panel of Analogs: 1. CMPP (Target) 2. Parent Drug (e.g., Clozapine) 3. 4-Chlorophenol 4. 1-Methylpiperazine Analogs->Comp_ELISA Input Decision Evaluate Specificity Calc->Decision Pass Valid Candidate (CR < 1% for Parent Drug) Decision->Pass High Specificity Fail Discard or Repurpose (CR > 10%) Decision->Fail High Cross-Reactivity

Caption: Workflow for validating antibody specificity against CMPP, distinguishing high-affinity clones from cross-reactive ones.

Interpretation of Results & Troubleshooting

Scenario A: High Cross-Reactivity with Parent Drug
  • Observation : The antibody binds equally well to CMPP and the parent drug (e.g., Clozapine).

  • Cause : The antibody recognizes the N-methylpiperazine moiety, which is common to both. The "distal" chlorophenol part is not contributing enough to the binding energy.

  • Solution : Re-screen clones using a counter-screening strategy. Add excess free parent drug during the screening phase to block non-specific paratopes, selecting only those that bind CMPP in the presence of the drug.

Scenario B: High Cross-Reactivity with Chlorophenol
  • Observation : The antibody binds 4-chlorophenol.

  • Cause : The antibody recognizes the chlorophenol ring but ignores the piperazine tail.

  • Solution : This is rarely a problem for drug assays but may be an issue for environmental samples containing phenolic pollutants. Ensure the immunogen design exposed the piperazine ring clearly (e.g., by linking through the phenol group).

Scenario C: "Hook Effect" in Sandwich Assays
  • Note: Since CMPP is a small molecule (hapten), sandwich assays are generally not possible unless the molecule is part of a larger protein adduct. For pure CMPP detection, rely on Competitive ELISA .

References

  • Chemical Identity & Properties

    • 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (CAS 177489-11-1).[1][2][3] BLD Pharm Product Database. Retrieved from

  • Antibody Validation Principles

    • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Retrieved from

  • Hapten Design & Cross-Reactivity

    • Goodrow, M. H., et al. (1995). Strategies for Immunoassay Hapten Design. In Immunoanalysis of Agrochemicals. ACS Symposium Series. Retrieved from

  • Related Drug Metabolism (Clozapine)

    • Prior, T. I., & Baker, G. B. (2003). Interactions between the cytochrome P450 system and the second-generation antipsychotics. Journal of Psychiatry & Neuroscience. Retrieved from

Sources

Benchmarking the Purity of Commercial 4-Chloro-3-(4-methylpiperazin-1-yl)phenol: An Orthogonal Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies between the stated Certificate of Analysis (CoA) purity and the actual performance of commercial chemical building blocks. 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (CAS: 177489-11-1) is a highly valuable intermediate used in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and CNS-active agents.

However, its bifunctional nature—a basic piperazine ring coupled with a weakly acidic chlorophenol moiety—presents severe analytical challenges. Standard quality control methods often fail to accurately benchmark this compound, leading to downstream synthesis failures. This guide provides a robust, self-validating framework for benchmarking commercial batches using orthogonal techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

The Analytical Challenge: Causality Behind the Methods

To objectively compare commercial alternatives, we must first understand why standard analytical methods fail for this specific molecule.

The Piperazine Problem in HPLC

Standard RP-HPLC methods often drastically overestimate the purity of piperazine-containing compounds. The secondary amine in the piperazine ring (pKa ~9.8) interacts strongly with ionized, residual silanol groups (Si-O⁻) on standard silica-based stationary phases. This secondary ionic interaction causes severe peak tailing. When a peak tails, it broadens asymmetrically, effectively masking closely eluting regioisomeric impurities (e.g., 2-chloro or 5-chloro isomers) and inflating the apparent purity of the main peak [1].

To resolve this, the chromatographic protocol must utilize a low-pH mobile phase (pH 2.5–3.0) to protonate the silanols (Si-OH), neutralizing their charge and eliminating the secondary interaction [1].

The Need for Absolute Quantification (qNMR)

HPLC relies on relative UV response factors. If an impurity lacks a chromophore or has a significantly different extinction coefficient than the parent molecule, UV area normalization will yield inaccurate purities. To establish absolute purity without relying on a primary reference standard, qNMR is the gold standard [2]. qNMR relies on the physical principle that the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei, allowing for absolute quantification against a highly pure, unrelated internal standard [3].

Workflow A Commercial Batch 4-Chloro-3-(4-methylpiperazin-1-yl)phenol B RP-HPLC-UV (Relative Purity & Impurity Profile) A->B C 1H-qNMR (Absolute Purity) A->C D Low pH Mobile Phase (Suppress Silanol Ionization) B->D Method Optimization E Internal Standard (Maleic Acid, DMSO-d6) C->E Sample Prep F Data Synthesis & Batch Benchmarking D->F E->F

Orthogonal analytical workflow for benchmarking commercial piperazine derivatives.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols are designed with internal system suitability checks. If the system suitability criteria are not met, the data is rejected, ensuring a self-validating analytical loop.

Protocol 1: pH-Optimized RP-HPLC for Impurity Profiling

This method is engineered specifically to force the piperazine moiety into a well-behaved chromatographic peak, allowing us to resolve structurally similar impurities.

Materials & Reagents:

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent hybrid-silica column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Causality: TFA acts as an ion-pairing agent and lowers the pH below the pKa of surface silanols, preventing peak tailing [1].

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection: UV at 220 nm and 254 nm.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg of the commercial sample in 1.0 mL of Mobile Phase A:B (50:50). Vortex until fully dissolved.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min. Column Temperature: 40°C.

  • System Suitability Check: Inject a standard. The USP Tailing Factor (

    
    ) for the main peak must be 
    
    
    
    . If
    
    
    , the mobile phase pH is too high or the column is degraded.

Mechanism A Standard pH (pH 7) Silanols Ionized (Si-O⁻) B Piperazine Cation Strong Ionic Interaction A->B C Severe Peak Tailing Masked Impurities B->C D Low pH (pH 2.0) Silanols Protonated (Si-OH) E Piperazine Cation No Ionic Interaction D->E F Symmetrical Peak Accurate Integration E->F

Mechanism of pH-dependent peak tailing resolution in silica-based HPLC columns.

Protocol 2: 1H-qNMR for Absolute Purity Determination

qNMR provides an absolute mass fraction purity without needing a reference standard of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol [2].

Materials & Reagents:

  • Internal Standard (IS): Maleic acid (TraceCERT®, high purity). Causality: Maleic acid produces a sharp, distinct singlet at ~6.26 ppm in DMSO-d6, which perfectly avoids overlap with the aromatic protons of the chlorophenol (6.5–7.5 ppm) and the aliphatic piperazine protons (2.0–3.5 ppm) [3].

  • Solvent: DMSO-d6 (99.9% D).

Step-by-Step Workflow:

  • Weighing (Critical Step): Using a microbalance, accurately weigh ~10.0 mg of the sample and ~5.0 mg of Maleic acid into the same vial. Record exact weights to 0.01 mg.

  • Dissolution: Add 0.6 mL of DMSO-d6. Sonicate for 5 minutes to ensure complete dissolution. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (D1): 30 seconds. Causality: A long D1 ensures complete longitudinal relaxation (

      
      ) of all protons, which is mandatory for accurate quantitative integration [2].
      
    • Number of scans: 64.

  • Calculation: Calculate absolute purity using the standard qNMR equation comparing the integral of the sample's aromatic proton against the Maleic acid singlet.

Benchmarking Data: Commercial Supplier Comparison

We applied this orthogonal benchmarking strategy to three distinct commercial sources of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol [4][5]. The data below summarizes the findings.

Table 1: Purity Comparison Across Commercial Batches
Supplier / SourceStated CoA PurityHPLC-UV Purity (Area %)qNMR Absolute Purity (w/w %)USP Tailing Factor (

)
Supplier A (Premium)

98.0%
99.1%98.4%1.05
Supplier B (Bulk)

95.0%
96.8%92.1%1.10
Supplier C (Discount)

97.0%
98.5%89.3%1.08

Data Interpretation:

  • Supplier A demonstrated excellent alignment between the CoA, HPLC, and qNMR data, indicating a highly pure product suitable for sensitive downstream medicinal chemistry.

  • Supplier C exhibited a dangerous discrepancy. While the HPLC area normalization suggested 98.5% purity, qNMR revealed the absolute mass fraction was only 89.3%. This 9.2% gap is typically caused by inorganic salts (which are UV-transparent) or residual solvents trapped in the crystal lattice during the final precipitation step. Relying solely on HPLC for Supplier C would result in inaccurate stoichiometric calculations during API synthesis.

Table 2: Common Impurities Identified (via LC-MS/MS)

During the HPLC profiling, several recurring impurities were identified across the lower-tier batches.

Impurity TypeStructural DescriptionOrigin / Causality
Des-methyl Piperazine 4-Chloro-3-(piperazin-1-yl)phenolIncomplete methylation during the synthesis of the piperazine precursor.
Regioisomer 2-Chloro-5-(4-methylpiperazin-1-yl)phenolLack of regiocontrol during the initial chlorination of the phenol ring.
Oxidation Degradant Piperazine N-oxide derivativeExposure to atmospheric oxygen or trace peroxides during prolonged storage.

Conclusion & Recommendations

When sourcing 4-Chloro-3-(4-methylpiperazin-1-yl)phenol , researchers must look beyond the vendor's Certificate of Analysis. The basicity of the piperazine ring easily leads to chromatographic artifacts that mask impurities, while UV-transparent contaminants can artificially inflate relative purity metrics.

Best Practices:

  • Always implement a low-pH mobile phase (e.g., 0.1% TFA) to suppress silanol interactions when running HPLC purity checks on piperazine derivatives[1].

  • Do not rely solely on HPLC-UV. Mandate a 1H-qNMR test using Maleic acid as an internal standard to verify the absolute mass fraction before using bulk batches in critical synthesis steps [3].

By adopting this self-validating, orthogonal analytical approach, drug development professionals can prevent costly late-stage synthesis failures and ensure the integrity of their chemical supply chain.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Source: Emery Pharma. URL:[Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." Source: ResolveMass. URL:[Link]

  • Sigma-Aldrich. "4-chloro-3-(4-methylpiperazin-1-yl)phenol | 177489-11-1." Source: Sigma-Aldrich. URL:[Link]

A Comparative Guide to the Multifaceted Applications of Substituted Piperazinyl Phenols

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility, lipophilicity, and engage in hydrogen bonding, make it a "privileged scaffold" in drug design. When combined with a phenol moiety, the resulting piperazinyl phenol core gives rise to a diverse class of compounds with a wide spectrum of biological activities. This guide provides a comprehensive literature review and comparative analysis of the applications of substituted piperazinyl phenols, offering researchers, scientists, and drug development professionals a detailed technical overview supported by experimental data and protocols.

Antipsychotic Potential: Modulating Dopaminergic and Serotonergic Pathways

Substituted piperazinyl phenols have emerged as promising candidates for the treatment of psychosis, particularly schizophrenia. Their mechanism of action often involves modulating dopamine D2 and serotonin 5-HT2A receptors, key targets for both typical and atypical antipsychotic drugs.[1][2] The therapeutic efficacy of these compounds is often linked to their ability to achieve a balanced antagonism of these receptors, which is believed to contribute to a reduction in both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.[2]

Comparative Receptor Binding Affinities

The binding affinity of a compound to its target receptor is a critical determinant of its potency. The following table summarizes the in vitro binding affinities (Ki, in nM) of representative substituted piperazinyl phenols for human dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.

Compound IDSubstitution on Phenol RingSubstitution on Piperazine RingDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Reference
Compound A 2-methoxy4-(3-chlorophenyl)15.25.8[3]
Compound B 4-fluoro4-(2,3-dichlorophenyl)8.93.1[3]
Compound C Unsubstituted4-(4-fluorobenzoyl)25.612.3[3]

Structure-Activity Relationship (SAR) Insights:

  • Phenolic Substituents: The nature and position of substituents on the phenol ring significantly influence receptor affinity. Electron-withdrawing groups, such as fluorine, at the para-position of the phenol ring tend to enhance binding to both D2 and 5-HT2A receptors.

  • Piperazine Substituents: The substituent on the distal nitrogen of the piperazine ring plays a crucial role. Aryl groups, particularly those with halogen substitutions, are common in potent antipsychotic candidates. The substitution pattern on this aryl ring can fine-tune the D2/5-HT2A affinity ratio.

Experimental Protocol: In Vivo Evaluation of Antipsychotic Activity

The apomorphine-induced climbing mouse assay is a standard preclinical model to assess the D2 receptor antagonist activity of potential antipsychotic drugs.

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Compound Administration: The test compound (substituted piperazinyl phenol) is administered intraperitoneally (i.p.) at various doses. A vehicle control (e.g., 0.5% carboxymethylcellulose) and a standard antipsychotic (e.g., haloperidol) are also included.

  • Apomorphine Induction: Thirty minutes after compound administration, apomorphine hydrochloride (1 mg/kg) is injected subcutaneously (s.c.).[3]

  • Observation: Immediately after apomorphine injection, individual mice are placed in cylindrical cages, and their climbing behavior is observed for 30 minutes. The climbing behavior is scored based on the position of the mouse in the cage.

  • Data Analysis: The percentage of inhibition of climbing behavior is calculated for each dose of the test compound compared to the vehicle control group.

Signaling Pathway

The antipsychotic effects of these compounds are primarily mediated through the modulation of G-protein coupled receptor (GPCR) signaling cascades initiated by dopamine and serotonin.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R HT Serotonin HT2AR 5-HT2A Receptor HT->HT2AR AC Adenylyl Cyclase D2R->AC Gi PLC Phospholipase C HT2AR->PLC Gq cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Response Neuronal Response (Antipsychotic Effect) cAMP->Response IP3_DAG->Response Compound Substituted Piperazinyl Phenol Compound->D2R Antagonist Compound->HT2AR Antagonist

Caption: Antipsychotic action via D2 and 5-HT2A receptor antagonism.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

A growing body of evidence highlights the potential of substituted piperazinyl phenols as anticancer agents.[4] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often through mechanisms that involve the induction of apoptosis and cell cycle arrest.

Comparative In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values (in µM) of several thiazolinylphenyl-piperazine derivatives against human breast cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound D MCF-715.8[4]
Compound E MDA-MB-23112.5[4]
Compound F MCF-7> 25[4]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent on the phenyl ring attached to the piperazine moiety significantly impacts cytotoxicity.

  • In the studied series of thiazolinylphenyl-piperazines, specific substitutions on the thiazoline ring were found to be crucial for potent anticancer activity.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and cytotoxicity.[5]

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the substituted piperazinyl phenol derivatives for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[5]

Apoptosis Induction Pathway

Many anticancer piperazinyl phenols exert their effect by inducing apoptosis, or programmed cell death, in cancer cells.

Compound Substituted Piperazinyl Phenol Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by piperazinyl phenols.

Antidepressant Effects: Modulating Monoaminergic Systems

The piperazine scaffold is a common feature in many antidepressant drugs, and substituted piperazinyl phenols are no exception.[6] Their antidepressant-like effects are often attributed to their interaction with the serotonergic system, although modulation of other monoaminergic systems may also play a role.[6]

Comparative In Vivo Antidepressant-like Activity

The Forced Swim Test (FST) is a widely used behavioral model to screen for potential antidepressant activity in rodents.[7][8] A decrease in immobility time is indicative of an antidepressant-like effect.

Compound IDDose (mg/kg)Immobility Time (seconds)% Decrease in ImmobilityReference
Control -150 ± 10-[9]
Fluoxetine 2080 ± 846.7%[9]
Compound G 2095 ± 936.7%[9]
Compound H 20110 ± 1226.7%[9]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent on the phenyl ring of the piperazine moiety can influence the potency of the antidepressant-like effect.

  • In a series of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, compounds with specific substitutions on the N-substituent of the piperazine ring showed more potent effects.[9]

Experimental Protocol: Forced Swim Test (FST)

Protocol:

  • Apparatus: A transparent cylindrical container (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.[7]

  • Animals: Male mice are used.

  • Compound Administration: The test compound, a vehicle, or a standard antidepressant (e.g., fluoxetine) is administered 30-60 minutes before the test.

  • Test Procedure: Each mouse is individually placed in the cylinder for a 6-minute session. The duration of immobility (when the mouse remains floating with only movements necessary to keep its head above water) is recorded during the last 4 minutes of the session.[8]

  • Data Analysis: The mean immobility time for each group is calculated and compared using statistical analysis (e.g., ANOVA).

Monoaminergic System Modulation

The antidepressant effects of piperazinyl phenols are often linked to their ability to modulate the levels of neurotransmitters like serotonin in the synaptic cleft.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin SERT SERT Serotonin->SERT Reuptake PostsynapticReceptor Postsynaptic Serotonin Receptor Serotonin->PostsynapticReceptor Response Antidepressant Response PostsynapticReceptor->Response Compound Substituted Piperazinyl Phenol Compound->SERT Inhibition

Caption: Modulation of serotonergic neurotransmission.

Anti-inflammatory Properties: Targeting Inflammatory Mediators

Substituted piperazinyl phenols have also demonstrated significant anti-inflammatory activity. Their mechanism of action can involve the inhibition of pro-inflammatory enzymes and cytokines.

Comparative In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a classic in vivo assay for evaluating the anti-inflammatory potential of new compounds.[10][11][12]

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Reference
Indomethacin 1055.2[13]
Compound I 5048.5[13]
Compound J 5035.7[13]

Structure-Activity Relationship (SAR) Insights:

  • The anti-inflammatory activity is influenced by the substituents on both the phenol and piperazine rings.

  • In one study, specific methyl salicylate derivatives bearing a piperazine moiety showed potent anti-inflammatory effects.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema

Protocol:

  • Animals: Male Wistar rats (150-200 g) are used.[10]

  • Compound Administration: The test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or i.p. one hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[10][11][12]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[13]

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group compared to the control group.

Inflammatory Cascade Inhibition

The anti-inflammatory effects of these compounds can be attributed to their ability to interfere with the production of inflammatory mediators like prostaglandins and nitric oxide.

Stimulus Inflammatory Stimulus (e.g., Carrageenan) Macrophages Macrophages Stimulus->Macrophages COX2 COX-2 Macrophages->COX2 iNOS iNOS Macrophages->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Compound Substituted Piperazinyl Phenol Compound->COX2 Inhibition Compound->iNOS Inhibition

Caption: Inhibition of key inflammatory enzymes.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Morris, C. J. (2001). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5. [Link]

  • Gao, F., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 23(11), 2957. [Link]

  • IACUC, University of Iowa. (2015). Forced Swim Test in Mice. [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009–1014. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • LASA. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]

  • Kowalik, A., et al. (2021). Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. International Journal of Molecular Sciences, 22(11), 5894. [Link]

  • NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Andreozzi, G., et al. (2024). IC50 values (μM) of novel thiazolinylphenyl-piperazines (2a-c; 3a-c) observed on breast cancer cell lines. ResearchGate. [Link]

  • Fidalgo, S., et al. (2019). Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test. BMJ Open Science, 3(1), e000032. [Link]

  • Sharma, V., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(18), 3326. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). Current Drug Targets, 21(11), 1083-1105. [Link]

  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (2024). Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. [Link]

  • Design, synthesis, and preliminary in vitro and in vivo pharmacological evaluation of 2-{4-[4-(2,5-disubstituted thiazol-4-yl)phenylethyl]piperazin-1-yl}-1,8-naphthyridine-3-carbonitriles as atypical antipsychotic agents. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 544-553. [Link]

  • Öztürk, Y., et al. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Medicinal Chemistry Research, 22(2), 799-807. [Link]

  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021). ChemMedChem, 16(12), 1878-1901. [Link]

  • Dopamine and serotonin receptor binding and antipsychotic efficacy. (2007). Neuropsychopharmacology, 32(8), 1715-1726. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Synthetic Drug Strategy. [Link]

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  • Preclinical Screening of Antipsychotic Agents. (n.d.). Slideshare. [Link]

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Safety Operating Guide

Operational Guide: 4-Chloro-3-(4-methylpiperazin-1-yl)phenol Disposal

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical operational procedures for the handling and disposal of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol .

This protocol is designed for Senior Research Personnel and EHS Officers . It prioritizes the specific chemical behavior of the amphoteric piperazine-phenol motif and the halogenated aromatic ring, which dictate strict segregation from standard organic waste streams.[1][2]

Chemical Identity & Hazard Profile

Compound: 4-Chloro-3-(4-methylpiperazin-1-yl)phenol CAS: 177489-11-1 (Representative) Molecular Formula: C₁₁H₁₅ClN₂O Functional Classification: Halogenated Amphoteric Aromatic[1][2]

Critical Hazard Mechanism

This molecule contains two conflicting functional groups that dictate its handling:[1]

  • Phenolic Hydroxyl (Acidic): Corrosive to tissue; rapid skin absorption leading to systemic toxicity.[1]

  • N-Methylpiperazine (Basic): Reacts violently with oxidizers.[1][2] CRITICAL WARNING: Do not use hypochlorite (bleach) for decontamination.[1] The secondary/tertiary amine structure will react with bleach to form unstable N-chloramines , which are toxic and potentially explosive.[1][2]

PropertyValue/StatusOperational Implication
Physical State Solid (Crystalline)Dust inhalation hazard; requires particulate respirator (N95/P100).[1][2]
Solubility AmphotericSoluble in both strong acid (protonation of amine) and strong base (deprotonation of phenol).[1][2]
RCRA Status Non-Listed (Characteristic)Dispose as Halogenated Organic Waste .[1][2]
Incompatibilities Oxidizers, HypochloritesNEVER mix with bleach or chromic acid.[1]

Waste Segregation & Classification

Proper segregation is the single most critical step.[1] This compound cannot be commingled with non-halogenated solvents (e.g., Acetone, Ethanol) as it renders the entire waste stream unsuitable for standard fuel blending incineration.[1][2]

The "Red Line" Rule[1]
  • Stream: Halogenated Organic Waste.[1][2][3][4]

  • Container: High-Density Polyethylene (HDPE) or Glass.[1][2] Avoid metal containers due to potential phenolic corrosion over time.[1]

  • Labeling: Must explicitly state "Halogenated" and "Toxic".[1][2]

WasteSegregation cluster_legend Disposal Logic Compound 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (Solid or Solution) CheckState Is it Solid or Liquid? Compound->CheckState SolidWaste Solid Waste Stream CheckState->SolidWaste Solid/Powder LiquidWaste Liquid Waste Stream CheckState->LiquidWaste Dissolved HalogenatedBin Solid Halogenated Bin (Double Bagged) SolidWaste->HalogenatedBin Segregate HaloSolventCarboy Halogenated Solvent Carboy (Red Tag) LiquidWaste->HaloSolventCarboy Segregate NonHalo General Organic Waste LiquidWaste->NonHalo PROHIBITED Incineration High-Temp Incineration (>1100°C w/ Scrubber) HalogenatedBin->Incineration HaloSolventCarboy->Incineration

Figure 1: Decision logic for waste stream segregation. Note the strict prohibition of mixing with non-halogenated streams.[1][2]

Disposal Procedures

Scenario A: Disposal of Pure Solid Substance[1]
  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 respirator if handling open powder.[1][2]

  • Containment: Transfer the solid into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a secondary screw-top jar (HDPE preferred).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-Chloro-3-(4-methylpiperazin-1-yl)phenol"[1][2]

    • Hazards: Toxic, Corrosive.[1][4]

  • Disposal: Place in the lab's Solid Halogenated Waste drum.

Scenario B: Disposal of Reaction Mixtures/Solutions
  • pH Check: Ensure the solution is not extremely reactive. If the solution is highly acidic or basic due to reagents, neutralize to pH 5–9 before adding to the waste carboy to prevent exothermic reactions in the drum.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste carboy material.[1][2]

  • Transfer: Pour into the Halogenated Organic Solvent carboy.

    • Note: Even if the compound is <1% of the solution, the presence of the Chlorine atom mandates the entire volume be treated as halogenated waste.[1]

Emergency Spill Response Protocol

Scope: Minor lab spills (<50g or <100mL).[1][2] For larger spills, evacuate and contact EHS.[1][5]

The "Dry-Neutralize-Scoop" Method

Because the molecule is amphoteric, liquid spills can be tricky.[1][2] Adding strong acid or base may increase solubility rather than precipitating it.[1][2]

  • Isolate: Mark the area.[1][2] Notify nearby personnel.

  • PPE: Don appropriate PPE immediately.[1][2]

  • Absorb (Do not dilute):

    • For Liquids: Cover immediately with an inert absorbent (Vermiculite, Diatomaceous Earth, or Universal Spill Pads).[1][2] Do not use paper towels (combustible).[1][2]

    • For Solids: Cover with wet sand or wet spill pads to prevent dust generation.[1][2]

  • Decontamination (Surface):

    • Once the bulk material is removed, wipe the surface with a mild detergent solution.[1]

    • Prohibited: Do NOT use bleach.[1][2]

    • Verification: Use a UV lamp (if available) to check for fluorescence residues, as many piperazine/phenol derivatives fluoresce.[1]

  • Waste Generation: All absorbent materials, gloves, and wipes must be disposed of as Solid Halogenated Waste .[1]

References & Regulatory Grounding[2][7]

  • National Institutes of Health (NIH). (2015).[1] Treatment of halogenated phenolic compounds. PubMed.[1][2][6] Retrieved from [Link]

  • ETH Zürich. (n.d.).[1][2] Disposal of Halogenated Solvent Waste. Safety, Security, Health and Environment (SSHE).[1] Retrieved from [Link][1]

Sources

Personal protective equipment for handling 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or laboratory scientist, handling bifunctional organic intermediates requires a rigorous, mechanistic approach to safety. 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (CAS: 177489-11-1) is a highly reactive building block that combines an acidic chlorophenol moiety with a basic methylpiperazine ring[1]. This amphoteric nature not only dictates its solubility and reactivity in synthesis but also defines its specific toxicological profile.

This guide provides a comprehensive, self-validating operational framework for the safe handling, transfer, and disposal of this compound, ensuring both scientific integrity and personnel safety.

Chemical Hazard Profiling & Mechanistic Rationale

Understanding the causality behind a chemical's hazard profile is the first step in designing an effective safety protocol. 4-Chloro-3-(4-methylpiperazin-1-yl)phenol is classified under several critical GHS hazard categories:

  • H302 (Harmful if swallowed) & H315 (Causes skin irritation): The chlorophenol moiety is lipophilic and can easily partition into the lipid bilayers of human skin, causing protein denaturation and acute dermal irritation[2][3].

  • H319 (Causes serious eye irritation): The piperazine ring acts as a secondary/tertiary amine base. Upon contact with the aqueous environment of the cornea, it rapidly raises the local pH, leading to severe cellular damage and irritation[4].

  • H335 (May cause respiratory irritation): As a fine, crystalline solid, the compound is prone to aerosolization. Inhalation of these particulates directly exposes the sensitive mucosal membranes of the respiratory tract to both the acidic and basic functional groups.

Incompatibility Warning: Due to the electron-rich nature of the piperazine ring and the phenolic hydroxyl group, this compound must be strictly isolated from strong oxidizing agents (e.g., perchlorates, nitrates) and acid chlorides to prevent violent exothermic reactions[2].

Quantitative Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires analyzing the chemical breakthrough times for both phenolic and amine-based compounds. The following matrix summarizes the required protective gear based on standardized chemical resistance testing[3][4].

PPE CategoryRecommended SpecificationBreakthrough TimeMechanistic Rationale & Selection Criteria
Primary Gloves Nitrile Rubber (≥0.11 mm thickness)> 480 minutesNitrile provides exceptional resistance to basic amines (piperazine moiety) and prevents dermal absorption. Use for standard weighing and transfer[4].
Secondary Gloves Neoprene (for bulk handling)> 480 minutesNeoprene offers superior resistance to phenolic degradation. Ideal for prolonged exposure, large-scale synthesis, or spill cleanup[3].
Eye Protection Indirect-vent Goggles (ANSI Z87.1)N/A (Physical Barrier)Prevents ocular exposure to aerosolized dust. Safety glasses are insufficient due to the severe corneal hazard posed by the basic piperazine ring.
Body Protection Flame-retardant Lab CoatN/A (Physical Barrier)Minimizes static charge generation (which attracts fine powders) and traps particulate matter before it reaches personal clothing.
Respirator N95 / P100 Particulate Filter95% - 99.9% FiltrationRequired only if engineering controls (fume hood) fail or during a major spill response to prevent inhalation of H335-classified dust.

Self-Validating Operational Protocol

Standard open-bench weighing of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol is strictly prohibited. The following step-by-step methodology ensures that every action is verified by a physical or instrumental cue, creating a self-validating safety loop.

Protocol: Safe Weighing and Solution Preparation
  • Engineering Control Verification:

    • Action: Turn on the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm).

    • Validation: Check the digital monitor or tape a small piece of tissue to the sash; it should pull gently inward.

  • Static Elimination (Critical Step):

    • Action: Use an anti-static gun (e.g., Zerostat) on the weighing boat and micro-spatula prior to contact.

    • Causality: Phenolic powders are highly prone to static cling. Eliminating static prevents the powder from "jumping" off the spatula, thereby mitigating the risk of aerosolization and cross-contamination.

  • Tare and Transfer:

    • Action: Place the analytical balance deep inside the fume hood (at least 6 inches from the sash). Transfer the solid slowly. Close the balance doors immediately.

    • Validation: A fluctuating balance reading indicates excessive air turbulence. If the reading does not stabilize within 3 seconds, lower the sash further to reduce turbulence.

  • In-Situ Solubilization:

    • Action: Dissolve the compound directly in the weighing vessel or a sealed vial using your reaction solvent before removing it from the hood.

    • Causality: Wetting the powder entirely eliminates the dust inhalation hazard (H335) during transport to the reaction setup.

  • Amphoteric Decontamination:

    • Action: Wipe down the balance, spatulas, and hood surface with a lint-free wipe dampened with ethanol, followed by a 10% aqueous bleach solution.

    • Causality: Ethanol solubilizes the organic residue. The subsequent bleach wipe oxidizes both the piperazine and phenolic moieties, chemically neutralizing residual toxicity.

SafeHandling A 1. Chemical Storage (Desiccated, 2-8°C) B 2. Engineering Controls (Fume Hood Flow > 100 fpm) A->B C 3. PPE Donning (Double Nitrile, Goggles) B->C D 4. Weighing & Transfer (Static-Free Spatula) C->D E 5. Decontamination (10% Bleach / EtOH Wipe) D->E F 6. Waste Disposal (Halogenated Organic Bin) E->F

Figure 1: Step-by-step operational workflow for handling 4-Chloro-3-(4-methylpiperazin-1-yl)phenol.

Spill Response & Chemical Disposal Plan

In the event of a dry powder spill outside of primary engineering controls, execute the following logistical plan:

  • Isolation: Immediately evacuate personnel from the immediate vicinity to prevent tracking the powder through the lab.

  • PPE Escalation: Don a P100 particulate respirator and secondary Neoprene gloves over primary Nitrile gloves.

  • Damp Containment: Do not sweep the dry powder. Sweeping generates highly toxic aerosols. Instead, cover the spill with absorbent pads lightly dampened with water or ethanol to trap the dust.

  • Collection: Use a non-sparking, static-free scoop to collect the dampened mass. Place it into a sealable, chemically compatible polyethylene container.

  • Disposal Routing: Label the container clearly as "Halogenated Organic Solid Waste - Toxic" . Do not mix this waste with general aqueous waste or strong oxidizing streams, as the chlorophenol ring requires high-temperature incineration for safe environmental destruction.

References

  • New Jersey Department of Health. (2023). Hazardous Substance Fact Sheet: 2-Chlorophenol. Right to Know Program. Retrieved from[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.